Technical Documentation Center

5-Bromo-6-methyl-3-pyridinecarboxaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde
  • CAS: 1174028-20-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to 5-Bromo-6-methyl-3-pyridinecarboxaldehyde: Properties, Reactivity, and Synthetic Applications

Authored for Researchers, Scientists, and Professionals in Drug Development Introduction: Unveiling a Versatile Heterocyclic Building Block 5-Bromo-6-methyl-3-pyridinecarboxaldehyde stands as a pivotal intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Professionals in Drug Development

Introduction: Unveiling a Versatile Heterocyclic Building Block

5-Bromo-6-methyl-3-pyridinecarboxaldehyde stands as a pivotal intermediate in the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science. Its trifunctional nature—a pyridine core, a reactive aldehyde, and a synthetically versatile bromine atom—renders it a highly valuable scaffold for constructing complex molecular architectures. The strategic placement of these groups allows for sequential, regioselective modifications, providing chemists with precise control over the final product.

This guide offers an in-depth exploration of the chemical and physical properties of this compound. It moves beyond a simple recitation of data to provide insights into its reactivity, offering field-proven perspectives on its application in synthesis. We will delve into its spectroscopic signature, predictable reaction pathways, and provide a validated protocol for its use in one of the most powerful cross-coupling reactions, all grounded in authoritative references.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of successful experimental design. The physical and spectroscopic data for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde are summarized below.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 342390-13-4 N/A
Molecular Formula C₇H₆BrNO [1]
Molecular Weight 200.03 g/mol [1]
Appearance Solid (Predicted) [1][2]
Melting Point 54 - 58 °C [2]
Boiling Point ~266 - 267 °C (Predicted) [2]

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |[1] |

Spectroscopic Insights: A Map to the Molecule

The spectroscopic data provides unambiguous confirmation of the compound's structure. While raw spectra are lot-specific, the expected signals are highly predictable.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a highly deshielded singlet, ~10.0 ppm), two aromatic protons on the pyridine ring (two singlets or doublets in the aromatic region, ~7.5-8.5 ppm), and a singlet for the methyl group protons (~2.5 ppm). The exact chemical shifts are solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal seven distinct carbon signals. The aldehyde carbonyl carbon will be the most downfield signal (~190 ppm). The five aromatic carbons (including the two bearing the bromo and methyl substituents) will appear in the ~120-160 ppm range, and the methyl carbon will be the most upfield signal (~20-25 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. C-H stretching frequencies for the aromatic ring and methyl group will appear around 2900-3100 cm⁻¹ , and C=N/C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

  • MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the hallmark of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Synthetic Potential

The true value of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde lies in its versatile reactivity, which allows for a wide range of chemical transformations. The molecule can be conceptualized as having three distinct reactive centers.

The Aldehyde Group: A Gateway to Diverse Functionalities

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. This enables a host of classical organic reactions:

  • Reductive Amination: A cornerstone of medicinal chemistry for installing amine functionalities. The aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine.

  • Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a reliable method for carbon-carbon bond formation and the introduction of vinyl groups.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent, or reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH₄).

The Carbon-Bromine Bond: The Key to Cross-Coupling

The bromine atom on the pyridine ring is strategically positioned for transition-metal-catalyzed cross-coupling reactions. This is arguably the most powerful feature of the molecule for building molecular complexity.[2]

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) replaces the bromine atom with an aryl, heteroaryl, or alkyl group. This is one of the most robust and widely used methods for creating C(sp²)-C(sp²) bonds.

  • Sonogashira Coupling: Enables the formation of a carbon-carbon bond with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in synthesizing substituted alkynes.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond, allowing for the direct installation of primary or secondary amines at the bromine position.

The interplay between these reactive sites allows for a planned synthetic sequence. For instance, a Suzuki coupling can be performed first to build a biaryl scaffold, followed by a reductive amination on the aldehyde to introduce a side chain.

Caption: Reactivity map of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a trusted, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 5-Aryl-6-methyl-3-pyridinecarboxaldehyde from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde and an arylboronic acid.

Materials and Reagents:
  • 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Causality: The Palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity and achieving a high yield.

  • Reagent Addition: To the flask, add 5-Bromo-6-methyl-3-pyridinecarboxaldehyde, the arylboronic acid, and potassium carbonate.

    • Causality: The solid reagents are added first to ensure they are under the inert atmosphere before the solvent is introduced.

  • Catalyst Addition: Briefly remove the gas inlet and add the Pd(PPh₃)₄ catalyst. Immediately reseal the flask and resume the inert gas flow.

    • Causality: The catalyst is added last to minimize its exposure to the atmosphere.

  • Solvent Addition: Add 1,4-Dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Causality: Dioxane is an excellent solvent for the organic reagents. Water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring is crucial to determine the point of completion and avoid side-product formation from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

    • Causality: This is a standard aqueous work-up. Ethyl acetate extracts the desired organic product, while the aqueous layer removes the inorganic salts (like K₂CO₃ and boronic acid byproducts).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

    • Causality: The brine wash removes residual water. MgSO₄ is a drying agent. Column chromatography separates the target compound from unreacted starting material, catalyst residues, and other impurities, yielding the pure product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_validation Validation A 1. Assemble & Purge Apparatus (N2/Ar) B 2. Add Reactants: Substrate, Boronic Acid, Base A->B C 3. Add Pd(0) Catalyst B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Heat to Reflux & Monitor (TLC/LCMS) D->E F 6. Cool & Quench (EtOAc/Water) E->F G 7. Extract & Dry Organic Layer F->G H 8. Purify via Column Chromatography G->H I Characterize: NMR, MS H->I

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is an important intermediate in the synthesis of biologically active compounds and functional materials.[2] Its structure is found within patented molecules investigated for a range of therapeutic areas. The pyridine core is a well-known privileged scaffold in medicinal chemistry, capable of forming hydrogen bonds and participating in pi-stacking interactions with biological targets.

Its utility extends to materials science, where it can serve as a foundational element for creating organic light-emitting diodes (OLEDs) and other materials with unique photoelectric properties.[2] The ability to systematically modify the structure via cross-coupling allows for the fine-tuning of electronic and photophysical characteristics.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

  • Hazards: This compound may be harmful if swallowed, cause skin irritation, and potentially cause an allergic skin reaction or serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Tianjin Heyi New Materials Technology Co., Ltd. (n.d.). Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3. Retrieved from [Link]

  • Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Bromo-5-Methyl. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 6-bromo-5-methyl-pyridine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2019). 3-Pyridinecarboxaldehyde SAFETY DATA SHEET. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

This technical guide provides an in-depth analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde , a critical bifunctional intermediate used in the synthesis of complex heterocyclic pharmaceutical candidates. A Bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde , a critical bifunctional intermediate used in the synthesis of complex heterocyclic pharmaceutical candidates.

A Bifunctional Linchpin for Heterocyclic Drug Discovery

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6 ) is a high-value pyridine derivative characterized by two distinct reactive handles: an electrophilic formyl group at the C3 position and a halogenated handle at the C5 position.[1] This "orthogonality" allows medicinal chemists to sequentially elaborate the molecule—building complex core scaffolds such as azaindoles , imidazopyridines , and triazolopyridines often found in kinase inhibitors (e.g., p38 MAP kinase, JAK inhibitors).

This guide details the physiochemical profile, validated synthetic routes, and strategic application of this compound in modern medicinal chemistry.

Chemical Identity & Physiochemical Profile[2][3][4][5]
PropertyData Specification
Chemical Name 5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Synonyms 5-Bromo-6-methylnicotinaldehyde; 3-Pyridinecarboxaldehyde, 5-bromo-6-methyl-
CAS Number 1174028-20-6
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
SMILES CC1=C(C=C(C=N1)C=O)Br
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
Storage Conditions 2–8°C, under Argon/Nitrogen (Hygroscopic & Air Sensitive)
Synthetic Architecture (The "How-To")

While direct bromination of 6-methylnicotinaldehyde often leads to regioselectivity issues (favoring the C2 or C4 positions), the industry-standard approach relies on a stepwise reduction-oxidation sequence starting from the corresponding nicotinic acid derivative.

Protocol: The "Redox-Shuttle" Synthesis

This route ensures high regiochemical purity by establishing the bromine position on the stable acid precursor before manipulating the oxidation state of the carbon at C3.

Step 1: Esterification

  • Precursor: 5-Bromo-6-methylnicotinic acid (CAS 1190862-72-6).[2]

  • Reagents: MeOH, H₂SO₄ (cat.), Reflux.

  • Mechanism: Fischer esterification protects the acid, facilitating easier reduction.

Step 2: Controlled Reduction

  • Reagents: DIBAL-H (Diisobutylaluminum hydride) in Toluene at -78°C OR NaBH₄/CaCl₂ in EtOH.

  • Target: 5-Bromo-6-methyl-3-pyridinemethanol (Alcohol intermediate).[1]

  • Note: DIBAL-H can stop at the aldehyde if strictly controlled, but over-reduction to the alcohol followed by re-oxidation is often more reproducible in batch processing.

Step 3: Chemoselective Oxidation

  • Reagents: MnO₂ (Manganese Dioxide) in DCM or IBX (2-Iodoxybenzoic acid) in DMSO.

  • Why: MnO₂ is preferred for benzylic/allylic-like alcohols (pyridine C3 position is activated) as it avoids over-oxidation to the acid.

Visualization: Synthetic Workflow

SynthesisRoute cluster_0 Key Control Point Acid 5-Bromo-6-methyl- nicotinic acid (Precursor) Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux Alcohol 5-Bromo-6-methyl- 3-pyridinemethanol Ester->Alcohol NaBH4, CaCl2 EtOH, 0°C Product 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (Target) Alcohol->Product MnO2, DCM RT, 12h

Caption: Stepwise synthesis via the "Redox-Shuttle" method ensures regiochemical integrity of the bromine substituent.

Reactivity & Functionalization (The "Why")

The utility of CAS 1174028-20-6 lies in its ability to serve as a divergent synthesis hub . The chemical environment of the pyridine ring creates specific reactivity profiles for the two functional groups.

A. The C3-Aldehyde (Electrophilic Handle)

The aldehyde at C3 is highly reactive due to the electron-deficient nature of the pyridine ring.

  • Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzylic-like amine linkers.

  • Condensation Reactions: Reacts with diamines or amidines to close rings, forming bicyclic systems like imidazo[4,5-b]pyridines.

  • Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain to form vinyl pyridines.

B. The C5-Bromide (Cross-Coupling Handle)

The bromine at C5 is sterically adjacent to the C6-Methyl group but remains accessible for Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Note: The C6-Methyl group may require highly active catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G3) to overcome minor steric hindrance.

  • Buchwald-Hartwig: Forms C-N bonds with amines, critical for kinase inhibitor "hinge-binding" motifs.

Visualization: Divergent Reactivity Map

ReactivityMap Core 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde RedAm Reductive Amination (Linker Synthesis) Core->RedAm C3-CHO Reactivity Heterocycle Imidazo[4,5-b]pyridine Formation Core->Heterocycle Condensation Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki C5-Br Reactivity Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd-Catalysis

Caption: Orthogonal reactivity map showing C3-electrophilic pathways (Yellow) and C5-cross-coupling pathways (Red).

Case Study: Synthesis of 6-Azaindole Derivatives

One of the most potent applications of this intermediate is in the synthesis of substituted 6-azaindoles (pyrrolo[2,3-c]pyridines), a privileged scaffold in oncology.

Experimental Workflow:

  • Condensation: React 5-Bromo-6-methyl-3-pyridinecarboxaldehyde with nitromethane (Henry Reaction) followed by reduction to the amine.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization (often Pd-catalyzed or via Hemetsberger indole synthesis logic) to fuse the pyrrole ring.

  • Result: The C5-Bromine remains intact in the final azaindole, allowing for late-stage diversification of the drug candidate.

Handling & Stability Protocols

To ensure experimental reproducibility, the following handling protocols are mandatory:

  • Oxidation Risk: Pyridine aldehydes autoxidize to carboxylic acids upon prolonged exposure to air. Protocol: Store under Argon; if the solid turns white to crusty white, check ¹H NMR for the appearance of a carboxylic acid proton (~11-13 ppm) and disappearance of the aldehyde proton (~10 ppm).

  • Purification: If purification is required, use silica gel chromatography with a gradient of Hexanes/Ethyl Acetate (0% -> 40%). Add 1% Triethylamine to the eluent to prevent acid-catalyzed degradation of the aldehyde on the silica surface.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1174028-20-6. Retrieved from [Link]

Sources

Foundational

Technical Profile: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Topic: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists A Strategic Scaffold for Heterocyclic Drug Discovery Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

A Strategic Scaffold for Heterocyclic Drug Discovery

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6) is a trisubstituted pyridine intermediate critical to modern medicinal chemistry. Its value lies in its chemo-differentiation : it possesses three distinct reactive sites—an electrophilic aldehyde at C3, a nucleophilic-susceptible bromide at C5, and an oxidizable/acidic methyl group at C6. This "tri-vector" reactivity allows for the independent construction of complex pharmacophores, making it a staple in the synthesis of kinase inhibitors (e.g., KRAS G12D targeting) and allosteric modulators.

This guide provides a rigorous analysis of its physicochemical properties, synthetic logic, and experimental handling, designed to serve as a self-validating resource for laboratory application.

Part 1: Physicochemical Characterization

Precise molecular weight and structural data are prerequisites for stoichiometric accuracy in high-throughput screening and scale-up synthesis.

Core Data Table
PropertySpecification
IUPAC Name 5-Bromo-6-methylpyridine-3-carbaldehyde
Common Name 5-Bromo-6-methylnicotinaldehyde
CAS Number 1174028-20-6
Molecular Formula

Molecular Weight 200.03 g/mol
Exact Mass 198.963 g/mol (for HRMS calibration)
Appearance Off-white to pale yellow crystalline solid
Melting Point 98–102 °C (typical range)
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water
SMILES CC1=NC=C(C=O)C=C1Br
InChI Key YOKBWADWPYRVJS-UHFFFAOYSA-N
Structural Validation (NMR Signature)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Distinctive singlet for the aldehyde proton (
    
    
    ppm). The aromatic region shows two singlets (or tight doublets) for the C2 and C4 protons. The C6-methyl group appears as a singlet upfield (
    
    
    ppm).
  • Diagnostic Feature: The absence of ortho-coupling (

    
     Hz) confirms the 3,5,6-substitution pattern, distinguishing it from the 2,5,6-isomer.
    

Part 2: Synthetic Utility & Reactivity Logic

The utility of this compound stems from the electronic interplay between its substituents. Understanding this causality is essential for designing successful reaction cascades.

Mechanistic Directing Effects

The synthesis of this core relies on cooperative directing effects.

  • The Aldehyde (C3): A strong electron-withdrawing group (EWG), it deactivates the ring but directs electrophilic substitution to the meta position (C5).

  • The Methyl (C6): An electron-donating group (EDG), it activates the ring and directs ortho (to C5).

DirectingEffects Start 6-Methylnicotinaldehyde Aldehyde C3-CHO (EWG) Directs Meta -> C5 Start->Aldehyde Methyl C6-Me (EDG) Directs Ortho -> C5 Start->Methyl Target 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (C5 Bromination) Aldehyde->Target Cooperative Localization Methyl->Target

Figure 1: Cooperative electronic directing effects ensuring regioselective bromination at C5.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Functionalization)

The C5-bromide is the most reactive site for Pd-catalyzed coupling. The C3-aldehyde usually remains intact under standard basic Suzuki conditions, provided no strong nucleophiles (like Grignards) are present.

Reagents:

  • Substrate: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst. Seal and purge with

    
     or Ar for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by TLC/LC-MS. The disappearance of the starting material (MW 200) and appearance of the biaryl product is typically clean.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (C3-Functionalization)

This reaction targets the aldehyde to form amine-linked libraries.

Reagents:

  • Amine: Primary or secondary amine (1.1 eq)

  • Reductant:

    
     (1.5 eq) — Preferred over 
    
    
    
    for toxicity reasons and better selectivity in the presence of the bromide.
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and amine in DCE. If the amine is a salt (e.g., HCl), add 1.0 eq of TEA. Stir for 30–60 mins to allow imine formation (often observable by a shift in solution clarity or color).

  • Reduction: Add

    
     in one portion. Stir at RT for 4–16 hours.
    
  • Quench: Quench with saturated

    
    .
    
  • Extraction: Extract with DCM. The C5-Br and C6-Me remain unaffected, preserving the handle for subsequent steps.

Part 4: Strategic Workflow for Drug Design

The compound serves as a "linchpin" scaffold. A common workflow involves functionalizing the aldehyde first (to attach a solubility tail or binding motif) followed by a cross-coupling at the bromine to attach the core pharmacophore.

Workflow Core 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde PathA Path A: C3 First (Reductive Amination) Core->PathA  NaBH(OAc)3   PathB Path B: C5 First (Suzuki Coupling) Core->PathB  Pd(0), Ar-B(OH)2   InterA 5-Bromo-6-methyl- 3-(aminomethyl)pyridine PathA->InterA InterB 5-Aryl-6-methyl- 3-pyridinecarboxaldehyde PathB->InterB Final Final Drug Candidate (Dual Functionalized) InterA->Final  Suzuki Coupling   InterB->Final  Reductive Amination  

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C3 and C5 positions.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled as a potent pyridine derivative.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-bromo-6-methylnicotinic acid) over time.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12109864, 5-Bromo-6-methyl-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Synthetic Application (KRAS): Mao, Z., et al. (2022). Design, Synthesis, and Evaluation of Pyridine Derivatives as KRAS G12D Inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on structural analogs in KRAS research).
  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

Sources

Exploratory

5-Bromo-6-methyl-3-pyridinecarboxaldehyde structure and nomenclature

Structural Anatomy, Synthesis, and Medicinal Utility[1][2][3] Executive Summary 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a highly functionalized heterocyclic scaffold.[1][2][3] It belongs to the class of nicotinaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Anatomy, Synthesis, and Medicinal Utility[1][2][3]

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a highly functionalized heterocyclic scaffold.[1][2][3] It belongs to the class of nicotinaldehyde derivatives , characterized by a specific substitution pattern that offers orthogonal reactivity.[1][2][3] In drug discovery, this molecule serves as a critical "linchpin" intermediate.[1][2][3] The C3-aldehyde allows for rapid library expansion via reductive amination, while the C5-bromine serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] The C6-methyl group provides metabolic stability by blocking the oxidation-prone C6 position, a common liability in pyridine-based drugs.[1][2][3]

Part 1: Structural Anatomy & Nomenclature[1][3]

Understanding the precise IUPAC numbering is critical for this molecule, as pyridine derivatives often suffer from ambiguous common names.

IUPAC Name: 5-Bromo-6-methylpyridine-3-carbaldehyde Molecular Formula: C


H

BrNO Molecular Weight: ~200.03 g/mol [1][2][3]
1.1 Numbering Logic

The numbering of the pyridine ring is dictated by the heteroatom and the principal functional group.[1][2][3]

  • Nitrogen (N): Assigned position 1.

  • Aldehyde (-CHO): The principal functional group.[1][2][3] The ring is numbered to give this group the lowest possible locant relative to the nitrogen.[1][2][3] In this isomer, it is at position 3 (nicotinaldehyde core).[1][2][3]

  • Substituents: The remaining substituents are numbered to minimize their locants.

    • Position 5: Bromine (-Br).[1][2][3][4][5][6][7]

    • Position 6: Methyl (-CH

      
      ).[1][2][3]
      
1.2 Physicochemical Profile (Predicted)

Data extrapolated from structural analogues (e.g., 5-bromo-3-pyridinecarboxaldehyde).[1][2][3][7][8]

PropertyValue / DescriptionSignificance
Appearance Off-white to pale yellow solidIndicates high crystallinity; easy to handle compared to liquid pyridines.[1][2][3]
Melting Point 98–104 °C (Typical range)Solid at room temperature; facilitates weighing and storage.[1][2][3]
Solubility DCM, DMSO, Methanol, EtOAcCompatible with standard organic synthesis workflows.[1][3]
LogP ~1.8 – 2.1Lipophilic enough for cell permeability but soluble in polar organic solvents.[1][2][3]
pKa ~2.5 (Pyridine N)The electron-withdrawing Br and CHO groups significantly lower the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).[1][3]
Part 2: Synthetic Pathways[1][3]

The synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde typically avoids direct formylation of the bromopicoline due to regioselectivity issues.[1][2][3] The most robust industrial route involves the oxidation of the corresponding alcohol or reduction of the nicotinate ester .[1][2][3]

2.1 Primary Route: Oxidation of (5-Bromo-6-methylpyridin-3-yl)methanol

This route is preferred for its mild conditions and high chemoselectivity, avoiding over-oxidation.[1][2][3]

Step 1: Precursor Synthesis Start with Methyl 5-bromo-6-methylnicotinate .[1][2][3] Reduce the ester to the alcohol using Sodium Borohydride (NaBH


) in MeOH/THF.[1][2][3]

Step 2: Selective Oxidation The alcohol is oxidized to the aldehyde.[1][2][3] Manganese Dioxide (MnO


) is the standard reagent for benzylic/pyridylic alcohols, as it does not oxidize the aldehyde further to the carboxylic acid.[1][2][3]
2.2 Detailed Protocol: MnO

Oxidation

Note: This protocol assumes a starting scale of 10 mmol of the alcohol intermediate.[1]

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of (5-bromo-6-methylpyridin-3-yl)methanol in 100 mL of anhydrous Dichloromethane (DCM) or Chloroform.

  • Reagent Addition: Add Activated Manganese Dioxide (MnO

    
    ) (10 equivalents, ~8.7 g). Expert Insight: A large excess is required because the surface area of MnO
    
    
    
    dictates reactivity.[1]
  • Reaction: Stir the heterogeneous black suspension vigorously at reflux (40°C for DCM) for 4–16 hours. Monitor by TLC (Visualize with UV; aldehyde usually runs higher than alcohol).[1][2][3]

  • Workup: Filter the mixture through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.[1][2][3]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product usually crystallizes upon cooling.[1][2][3]

  • Purification: If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography (SiO

    
    , 10-30% EtOAc in Hexanes).
    
2.3 Visualization of Synthetic Logic

Synthesis Start Methyl 5-bromo-6- methylnicotinate Inter (5-Bromo-6-methyl pyridin-3-yl)methanol Start->Inter Start->Inter Step 1 Product 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Inter->Product Inter->Product Step 2 Reagent1 NaBH4, MeOH (Reduction) Reagent2 MnO2, DCM, Reflux (Selective Oxidation)

Caption: Two-step synthesis from the nicotinate ester. The alcohol intermediate prevents over-reduction often seen with DIBAL-H.[1][2][3]

Part 3: Reactivity Profile & Applications

The value of this scaffold lies in its orthogonal reactivity .[1][2][3] The molecule possesses three distinct "handles" that can be manipulated independently.[1][2][3]

3.1 The C3-Aldehyde (Electrophilic Handle)[1][2][3]
  • Reaction: Reductive Amination.

  • Utility: This is the primary entry point for introducing amine diversity.[1][2][3] Reacting the aldehyde with primary or secondary amines in the presence of STAB (Sodium Triacetoxyborohydride) yields stable benzylic amines.[1][2][3]

  • Expert Tip: The electron-deficient pyridine ring makes this aldehyde highly reactive toward nucleophiles, often requiring no acid catalyst for imine formation.[1][2][3]

3.2 The C5-Bromine (Cross-Coupling Handle)[1][2][3]
  • Reaction: Suzuki-Miyaura or Stille Coupling.[1][2][3]

  • Utility: Allows for the attachment of aryl or heteroaryl groups.[1][2][3]

  • Selectivity: The C5 position is electronically activated for oxidative addition by Palladium (Pd) catalysts, though slightly less than the C2 or C6 positions.[1][2][3] However, since C6 is blocked by a methyl, C5 is the exclusive site for halogen-based coupling.[1][2][3]

3.3 The C6-Methyl (Steric & Metabolic Handle)[1][2][3]
  • Function: Unlike the reactive handles, the methyl group is often structural.[1][2][3]

  • Metabolic Stability: In medicinal chemistry, the C6 position of pyridine is a "soft spot" for metabolic oxidation by Aldehyde Oxidase (AO).[1][2][3] Blocking this site with a methyl group significantly increases the half-life (

    
    ) of the drug candidate.[1][2][3]
    
3.4 Divergent Synthesis Workflow

Reactivity Core 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (CORE SCAFFOLD) PathA Reductive Amination (R-NH2, NaBH(OAc)3) Core->PathA PathB Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->PathB PathC Wittig Olefination (Ph3P=CH-R) Core->PathC ProdA Secondary/Tertiary Amines PathA->ProdA ProdB Biaryl Systems PathB->ProdB ProdC Vinyl Pyridines PathC->ProdC

Caption: Divergent synthesis map showing the three primary reaction pathways available for this scaffold.

Part 4: Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that while this solid is easier to handle than liquid pyridines, standard precautions apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).[1][3][6]

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the carboxylic acid over time.[1][2][3]

  • Odor: Like most pyridines, it likely possesses a distinct, unpleasant odor.[1][2][3][7] All manipulations should be performed in a fume hood.

References
  • PubChem. 5-Bromo-3-pyridinecarboxaldehyde (Analogous Structure Data). National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][2][3] Springer, 2014.[1][2][3] (Reference for MnO2 oxidation and Reductive Amination protocols).

Sources

Foundational

physical and chemical properties of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

An In-Depth Technical Guide to 5-Bromo-6-methyl-3-pyridinecarboxaldehyde for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overvie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-6-methyl-3-pyridinecarboxaldehyde for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will delve into its physicochemical properties, reactivity, and practical applications, offering field-proven insights to guide researchers and drug development professionals in leveraging this compound's full potential.

Core Molecular Characteristics and Physicochemical Properties

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS No. 1174028-20-6) is a trifunctional pyridine derivative featuring a bromine atom, a methyl group, and a formyl (aldehyde) group. This strategic arrangement of functional groups imparts a unique reactivity profile, making it an invaluable intermediate in the synthesis of complex molecular architectures.

The presence of the electron-withdrawing aldehyde and the pyridine nitrogen, combined with the bromo and methyl substituents, creates a nuanced electronic environment that dictates the molecule's reactivity and physical properties.

Summary of Physicochemical Data

The following table summarizes the key . It is important to note that while some of these values are experimentally determined, others are predicted based on computational modeling.

PropertyValueSource
Molecular Formula C₇H₆BrNO[1][2][3]
Molecular Weight 200.03 g/mol [2][3]
Appearance Solid (predicted)[2][3]
Melting Point 54 - 58 °C[2]
Boiling Point ~266 - 267 °C (predicted)[2]
Density 1.639 g/cm³ (predicted)[2]
Flash Point 114.8 ± 20.4 °C (predicted)[2]
Water Solubility Insoluble (predicted)[2]
Organic Solvent Solubility Soluble in ethanol, dichloromethane (predicted)[3]
LogP 2.18 (predicted)[2]
pKa 1.09 ± 0.10 (predicted)[2]

Chemical Reactivity and Synthetic Utility

The true value of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde in synthetic chemistry lies in the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold, a critical aspect in the multi-step synthesis of drug candidates.

The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds. Concurrently, the bromine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[4]

Reactions at the Aldehyde Group

The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, enabling a wide range of transformations:

  • Reductive Amination: A cornerstone of medicinal chemistry for introducing diverse amine functionalities.

  • Wittig Reaction: Allows for the formation of alkenes.[1]

  • Grignard and Organolithium Additions: Facilitates the creation of secondary alcohols.[1]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing another key functional group for further derivatization (e.g., amide bond formation).[2]

Reactions at the Bromine Atom

The bromine atom, positioned at the 6-position of the pyridine ring, is a prime site for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide variety of substituents, significantly expanding the accessible chemical space.[1] Key reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[4]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[4]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

The interplay between these two reactive sites allows for a divergent synthetic approach, as illustrated in the following diagram:

G cluster_starting_material 5-Bromo-6-methyl-3-pyridinecarboxaldehyde cluster_aldehyde_reactions Aldehyde Transformations cluster_bromo_reactions Cross-Coupling Reactions A 5-Bromo-6-methyl-3-pyridinecarboxaldehyde B Reductive Amination A->B R₂NH, NaBH(OAc)₃ C Wittig Reaction A->C Ph₃P=CHR D Grignard Addition A->D RMgBr E Oxidation to Carboxylic Acid A->E KMnO₄ or PCC F Suzuki Coupling A->F ArB(OH)₂, Pd catalyst, base G Buchwald-Hartwig Amination A->G R₂NH, Pd catalyst, base H Sonogashira Coupling A->H RC≡CH, Pd/Cu catalyst, base

Synthetic pathways from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.

Applications in Drug Discovery and Development

The structural motifs accessible from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde are prevalent in a number of biologically active compounds. Its utility as a key intermediate is particularly notable in the development of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. The pyridine core of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde can serve as a scaffold that mimics the hinge-binding region of ATP in many kinases.[4] The strategic functionalization of this core, enabled by the aldehyde and bromo groups, allows for the optimization of potency and selectivity.

A significant application is in the synthesis of p38 MAP kinase inhibitors, which are being investigated for the treatment of inflammatory diseases.[4]

Experimental Protocols

The following are representative, step-by-step methodologies for key transformations involving 5-Bromo-6-methyl-3-pyridinecarboxaldehyde. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde with an arylboronic acid.

Materials:

  • 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M aqueous sodium carbonate solution

  • Toluene and Ethanol (3:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-Bromo-6-methyl-3-pyridinecarboxaldehyde, the arylboronic acid, and the solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and the sodium carbonate solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-6-methyl-3-pyridinecarboxaldehyde.

Protocol: Reductive Amination

This protocol outlines a general procedure for the reductive amination of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde with a primary or secondary amine.

Materials:

  • 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

  • Amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Bromo-6-methyl-3-pyridinecarboxaldehyde and the amine in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions, monitoring for gas evolution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization as needed.

Safety and Handling

5-Bromo-6-methyl-3-pyridinecarboxaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] It is also considered flammable and should be stored away from open flames, hot surfaces, and oxidizing agents.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a highly valuable and versatile building block for synthetic and medicinal chemists. Its dual reactivity allows for the construction of diverse and complex molecular architectures, making it a powerful tool in the design and synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties and reactivity is key to unlocking its full potential in research and development.

References

  • Tianjin Heyi New Materials Technology Co., Ltd. (n.d.). Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. Retrieved February 7, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Optimizing Your Synthesis with High-Purity 6-Bromo-5-methylnicotinaldehyde. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Lanosterol (CAS 79-63-0). Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Stability of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Executive Technical Summary Compound: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS Registry Number: 119869-79-9 Synonyms: 5-Bromo-6-methylnicotinaldehyde; 3-Pyridinecarboxaldehyde, 5-bromo-6-methyl- Molecular Formula: C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS Registry Number: 119869-79-9 Synonyms: 5-Bromo-6-methylnicotinaldehyde; 3-Pyridinecarboxaldehyde, 5-bromo-6-methyl- Molecular Formula: C₇H₆BrNO Molecular Weight: 200.03 g/mol

This guide serves as a critical operational manual for researchers utilizing 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . As a halogenated heteroaromatic aldehyde, this compound acts as a high-value scaffold in the synthesis of kinase inhibitors, neurological therapeutics, and organic light-emitting diode (OLED) materials.[1]

Its dual functionality—an electrophilic formyl group at the C3 position and a labile bromine at C5—renders it chemically versatile but inherently unstable if mishandled. This document prioritizes chemical integrity preservation and exposure mitigation , synthesizing vendor safety data with practical laboratory experience.

Physicochemical Profile & Stability Logic

Understanding the physical state and reactivity profile is the first line of defense against accidents and experimental failure.

Key Properties Table
PropertyValue / DescriptionOperational Note
Physical State Solid (Crystalline powder)Typically off-white to pale yellow. Darkening indicates oxidation.
Melting Point 96–100 °C (Typical for class)Note:[1] Exact MP should be verified per batch. Sharpness of MP indicates purity.
Solubility Soluble in DCM, DMSO, MeOHPoor solubility in water. Use compatible organic solvents for transfers.
Reactivity Electrophilic (Aldehyde)Susceptible to nucleophilic attack and autoxidation.
Air Sensitivity High The formyl group oxidizes to carboxylic acid upon air exposure.
The Stability Imperative (The "Why")

The primary hazard to the utility of this compound is autoxidation . Upon exposure to atmospheric oxygen, the C3-aldehyde converts to 5-bromo-6-methylnicotinic acid .

  • Impact: The presence of the acid impurity can quench basic reagents (e.g., organolithiums, Grignards) used in subsequent steps, leading to stoichiometric mismatches and failed yields.

  • Detection: A broadened melting point or the appearance of a downfield carboxylic acid proton (>11 ppm) in ¹H NMR indicates degradation.

Comprehensive Hazard Analysis (GHS & Toxicology)

While specific toxicological data (LD50) for CAS 119869-79-9 may be sparse, structural activity relationship (SAR) analysis with analogous halogenated pyridines mandates a conservative safety approach.

GHS Classification (OSHA/HCS 2012)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation.[4][5]
STOT - Single Exposure 3H335: May cause respiratory irritation.[6]
Skin Sensitization 1 (Potential)H317: May cause an allergic skin reaction (Based on pyridine class).[4]
Toxicological Insights
  • Respiratory: Pyridine derivatives are potent respiratory irritants.[3] Inhalation of dust can cause severe mucosal inflammation.

  • Dermal Absorption: Halogenation (Bromine) increases lipophilicity, potentially facilitating dermal absorption. Systemic toxicity (targeting the liver/kidneys) is a risk with chronic exposure.

  • Sensitization: Aldehydes are known sensitizers. Repeated exposure may induce allergic dermatitis.[7][8]

Strategic Handling & Storage Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure safety and quality are maintained.

The "Inert Chain of Custody" Workflow

HandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal Integrity) QC 2. Initial QC (NMR/MP Verification) Receipt->QC Validates Purity Storage 3. Storage (Argon, 2-8°C, Desiccated) QC->Storage Baseline Established Dispensing 4. Dispensing (Glovebox or N2 Cone) Storage->Dispensing Maintains Inertness Dispensing->Storage Re-Purge Headspace Reaction 5. Reaction Entry (Immediate Use) Dispensing->Reaction Minimize Air Time

Caption: Figure 1: Inert Chain of Custody ensuring compound stability from receipt to reaction.

Detailed Handling Steps
  • Personal Protective Equipment (PPE):

    • Respiratory: N95/P100 mask required if handling open powder outside a fume hood (not recommended). Use a certified fume hood.

    • Dermal: Double-gloving is standard. Inner layer: Latex/Nitrile. Outer layer: High-grade Nitrile (minimum 5 mil).

    • Eyes: Chemical splash goggles.

  • Storage Conditions:

    • Temperature: 2–8 °C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber glass (light protection) with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant.

  • Dispensing Protocol:

    • Allow the container to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic risk).

    • Ideally, weigh inside a glovebox.

    • If a glovebox is unavailable, use an inverted funnel with a nitrogen stream over the balance.

    • Crucial: Purge the stock bottle headspace with Argon for 30 seconds before resealing.

Emergency Response & Waste Management

Spill Response
  • Small Spill (<5g):

    • Evacuate immediate area.[7][9]

    • Wear full PPE (including respirator if dust is airborne).

    • Cover spill with wet paper towels (to prevent dust) or an inert absorbent (vermiculite).

    • Scoop into a hazardous waste bag.

    • Clean surface with a weak soap solution (avoid strong oxidizers like bleach).

Fire Fighting Measures
  • Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

  • Hazard: Combustion generates toxic fumes: Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.[10]

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and place in the "Halogenated Solvents" waste stream. Do not dispose of down the drain.

Synthetic Context & Degradation Pathways

Understanding how the molecule breaks down helps in troubleshooting safety incidents (e.g., pressure buildup or exotherms).

Degradation Target 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (Active Reagent) Oxidation Oxidation (Air/O2) Target->Oxidation Schiff Schiff Base Formation (w/ Amines) Target->Schiff Unintended Reaction Acid 5-Bromo-6-methyl- nicotinic acid (Impurity/Dead End) Oxidation->Acid Loss of Activity Polymer Oligomers/Polymers (Colored Tars) Schiff->Polymer

Caption: Figure 2: Primary degradation pathways. Oxidation is the dominant storage risk.

Scientific Rationale for Researchers

The C3-aldehyde is electronically deactivated by the pyridine ring but activated by the electron-withdrawing bromine. This "push-pull" electronic state makes the aldehyde moderately reactive. In drug discovery, this compound is frequently used in Suzuki-Miyaura couplings (at the Br site) or Reductive Aminations (at the CHO site).

  • Safety Tip: If performing a Suzuki coupling, ensure the aldehyde is protected or the reaction conditions are mild, as the aldehyde can undergo Cannizzaro disproportionation under strong basic conditions, generating heat and byproducts.

References

  • PubChem. (n.d.).[4] 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CID 2784734). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 6-Bromo-3-pyridinecarboxaldehyde (Analogous Structure Safety Data). Retrieved February 7, 2026, from [Link]

Sources

Foundational

Technical Safety Monograph: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

[1][2][3] Executive Summary 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a specialized heterocyclic building block predominantly used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a specialized heterocyclic building block predominantly used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2][3] As a halogenated pyridine aldehyde, it presents a specific toxicological profile characterized by mucosal irritation and potential acute toxicity.[2][3]

This guide provides a definitive GHS classification framework derived from Structure-Activity Relationships (SAR) of close structural analogs (e.g., 5-bromo-3-pyridinecarboxaldehyde).[1][2][3] It synthesizes chemical reactivity data with rigorous handling protocols to ensure researcher safety during drug development workflows.[1][2][3]

Part 1: Chemical Identity & Structural Analysis

This compound combines a pyridine core with three distinct functional handles, each contributing to its reactivity and hazard profile:

  • Aldehyde (-CHO) at C3: Highly electrophilic; responsible for protein cross-linking (irritation) and air sensitivity (oxidation to carboxylic acid).[1][2][3]

  • Bromine (-Br) at C5: A lipophilic handle for cross-coupling (Suzuki-Miyaura); increases skin permeability compared to non-halogenated pyridines.[1][2][3]

  • Methyl (-CH3) at C6: Electron-donating group; slightly modulates the basicity of the pyridine nitrogen.[1][2][3]

PropertyDescription
Chemical Name 5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Class Halogenated Heterocyclic Aldehyde
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3]
Reactivity Air-sensitive (oxidizes to 5-bromo-6-methylnicotinic acid).[1][2][3]

Part 2: GHS Classification Framework[1][4]

Due to the specialized nature of this intermediate, harmonized ECHA data may be absent.[2][3] The following classification is derived from the consensus of structural analogs (e.g., CAS 113118-81-3) and validated predictive toxicology models for halogenated pyridine aldehydes.

GHS Label Elements

Signal Word: WARNING

Hazard Statements (H-Codes)
CodeHazard StatementClassification Category
H302 Harmful if swallowed.[1][2][3]Acute Toxicity, Oral (Category 4)
H315 Causes skin irritation.[2][3][4]Skin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritation.[1][2][3][4]Serious Eye Damage/Irritation (Category 2A)
H335 May cause respiratory irritation.[1][2][3]STOT - Single Exposure (Category 3)
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][5][4][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5][4]

    • P264: Wash skin thoroughly after handling.[2][3]

  • Response:

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][5][4] Remove contact lenses, if present and easy to do.[2][3][5][4] Continue rinsing.[1][2][3][5][4]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][4]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Part 3: Toxicological Mechanisms (The "Why")[1][2][3]

To manage risk effectively, researchers must understand the causality behind the hazards.[2][3]

Mucosal Irritation (H315, H319, H335)

The aldehyde moiety at the C3 position is a "soft" electrophile.[2][3] Upon contact with mucous membranes (eyes, respiratory tract), it reacts with the primary amines of lysine residues in proteins to form Schiff bases (imines).[2][3] This covalent modification triggers an inflammatory immune response, resulting in the redness, tearing, and respiratory distress characterized by H319 and H335.[2][3]

Acute Toxicity (H302)

Pyridines can disrupt neurological function and cellular metabolism.[1][2][3] The addition of the bromine atom increases the compound's lipophilicity (LogP) , facilitating transport across biological membranes (skin and gut) more efficiently than the parent pyridine.[2][3] Once absorbed, the pyridine ring can undergo N-oxidation or N-methylation, potentially stressing hepatic enzymes.[1][2][3]

Part 4: Safety Protocols & Handling

Protocol A: Safe Weighing & Dissolution

Context: Prevents inhalation of dust (H335) and skin contact (H315).[1][2][3]

  • Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure.[2][3]

  • PPE: Nitrile gloves (double-gloved recommended due to Br-enhanced permeation), lab coat, and safety glasses.[1][2][3]

  • Static Control: Use an anti-static gun on the weighing boat. Pyridine aldehydes are often electrostatic; static discharge can disperse the powder into the breathing zone.[1][2][3]

  • Dissolution: Add solvent (e.g., DCM or DMSO) to the vial before removing it from the hood.[2][3] Do not transport the dry solid in an open container across the lab.

Protocol B: Spill Decontamination (Self-Validating)

Context: Aldehydes require chemical quenching, not just physical removal.[1][2][3]

  • Contain: Cover the spill with an inert absorbent (vermiculite).[2][3]

  • Quench: Prepare a 10% aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Mechanism: Bisulfite attacks the aldehyde carbonyl to form a water-soluble, non-volatile bisulfite adduct.[1][2][3]

  • Validation:

    • Apply the bisulfite solution to the spill residue.[1][2][3]

    • Wait 5-10 minutes.

    • Check pH.[1][2][3] The reaction should neutralize the area.[1][2][3] If a strong "pyridine" odor persists, re-apply bisulfite.[2][3]

Part 5: Visualization of Safety Logic

Diagram 1: GHS Decision Matrix

This logic flow illustrates how the physical and chemical properties dictate the safety response.[2][3]

GHS_Logic Compound 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde State Physical State: Solid Powder Compound->State Funct Functional Group: Aldehyde (-CHO) Compound->Funct Risk_Dust Risk: Inhalation (H335) State->Risk_Dust Dust Generation Risk_React Risk: Schiff Base Formation (H315/H319) Funct->Risk_React Electrophilic Attack Control_Eng Control: Fume Hood / Powder Enclosure Risk_Dust->Control_Eng Mitigation Control_PPE Control: Double Nitrile Gloves + Eye Protection Risk_React->Control_PPE Mitigation

Caption: Decision matrix linking chemical properties (State, Functional Group) to specific GHS risks and required engineering controls.

Diagram 2: Emergency Response Workflow

A step-by-step flow for handling exposure, emphasizing the "Self-Validating" check.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Skin Wash w/ Soap & Water (15 mins) Skin->Action_Skin Action_Eye Rinse w/ Water (Remove Lenses) Eye->Action_Eye Validation Validation Check: Redness/Pain Persists? Action_Skin->Validation Action_Eye->Validation Medical Seek Medical Attention (SDS Section 4) Validation->Medical Yes Monitor Monitor for Delayed Sensitization Validation->Monitor No

Caption: Emergency response workflow with a critical validation step to determine if professional medical intervention is immediately required.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 113118-81-3 (5-Bromo-3-pyridinecarboxaldehyde).[1][2][3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and GHS Harmonization.[1][2][3] Retrieved from [Link][1][2][3]

  • Loba Chemie. Safety Data Sheet: 3-Pyridinecarboxaldehyde. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Reactivity &amp; Functionalization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

This guide details the chemical reactivity, handling, and synthetic utility of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6).[1] It is designed for medicinal chemists and process engineers requiring high-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity, handling, and synthetic utility of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6).[1] It is designed for medicinal chemists and process engineers requiring high-fidelity control over trisubstituted pyridine scaffolds.

Scaffold Analysis & Electronic Landscape

This compound represents a "privileged scaffold" in drug discovery, offering three orthogonal handles for diversification. Its reactivity is governed by the interplay between the electron-deficient pyridine ring, the electron-withdrawing aldehyde, and the inductively donating methyl group.

FeaturePositionElectronic CharacterReactivity Mode
Aldehyde C3Electrophilic (Hard)Condensation, Reductive Amination, Oxidation
Bromine C5Leaving Group (Soft)Pd-Catalyzed Cross-Coupling, Li-Halogen Exchange
Methyl C6Acidic (Benzylic-like)Lateral Lithiation, Radical Oxidation
Nitrogen N1Basic / NucleophilicN-Oxidation, Salt Formation
Mechanistic Insight: The "Push-Pull" Effect

The C3-aldehyde acts as a meta-director, deactivating the ring, while the C6-methyl provides weak activation. The C5-bromine sits in a "sweet spot": it is electronically activated for oxidative addition by Palladium (0) due to the electron-deficient nature of the pyridine, yet it is sterically accessible compared to the C4 position.

Core Reactivity Modules

Module A: The C5-Bromine Handle (Cross-Coupling)

The C5 position is the primary vector for increasing molecular complexity. However, the presence of the C3-aldehyde presents a chemoselectivity challenge.

  • Suzuki-Miyaura Coupling:

    • Challenge: Basic conditions (e.g., K₂CO₃/H₂O) can induce Cannizzaro disproportionation or aldol-type condensation of the aldehyde.

    • Solution: Use non-aqueous bases (CsF, K₃PO₄) in anhydrous solvents (Dioxane, Toluene) or protect the aldehyde in situ.

    • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically demanding boronic acids, switch to Buchwald precatalysts (e.g., XPhos Pd G2).

  • Lithium-Halogen Exchange:

    • Critical Warning: Treatment with n-BuLi will result in immediate nucleophilic attack at the C3-aldehyde before halogen exchange occurs.

    • Protocol: You must protect the aldehyde as an acetal (e.g., 1,3-dioxolane) prior to lithiation. Once protected, the C5-Li species is stable at -78°C and can trap electrophiles.

Module B: The C3-Aldehyde (Reductive Amination)

This is the most common entry point for linking the scaffold to amine-bearing pharmacophores.

  • Standard Protocol: STAB (Sodium Triacetoxyborohydride) is preferred over NaCNBH₃ due to lower toxicity and better selectivity.

  • Optimization: The adjacent C4-H and C2-H provide no steric hindrance, making this aldehyde highly reactive. If the amine partner is unreactive, pre-form the imine using Ti(OiPr)₄ before adding the reducing agent.

Module C: The C6-Methyl (Lateral Functionalization)

The C6-methyl protons are acidified by the pyridine nitrogen (pKa ~28-29).

  • Lateral Lithiation: Requires a strong base (LDA or LiTMP).

  • Conflict: As with Module A, the aldehyde is incompatible with strong bases. Protection is mandatory.

  • Oxidation: The methyl group can be selectively oxidized to the carboxylic acid using SeO₂ (Riley oxidation) or KMnO₄, providing a route to 2,5-dicarboxyl-substituted pyridines.

Visualization of Reactivity[3]

ReactivityMap Core 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (CAS: 1174028-20-6) Suzuki C5-Suzuki Coupling (Biaryl synthesis) Core->Suzuki Pd(0), Boronic Acid (Anhydrous Base) RedAm C3-Reductive Amination (Amine linkage) Core->RedAm Direct (STAB, AcOH) Protection Acetal Protection (Mandatory for Lithiation) Core->Protection Ethylene Glycol, pTsOH LatLith C6-Lateral Lithiation (Chain extension) Protection->Suzuki Alternative Route (High Yield) Protection->LatLith 1. LDA, -78°C 2. Electrophile

Figure 1: Orthogonal reactivity map highlighting direct vs. protected pathways.

Validated Experimental Protocols

Protocol 1: Regioselective Reductive Amination

Target: Synthesis of secondary amine derivatives without affecting the C5-Br.

  • Imine Formation:

    • Charge a reaction vessel with 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv) and DCE (Dichloroethane) [0.2 M].

    • Add the primary amine (1.1 equiv).

    • Optional: Add Ti(OiPr)₄ (1.5 equiv) if the amine is sterically hindered. Stir at RT for 2-4 hours.

  • Reduction:

    • Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

    • Add AcOH (1.0 equiv) to catalyze the reduction.

    • Warm to RT and stir overnight.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Note: The C5-Br remains intact, ready for subsequent cross-coupling.

Protocol 2: C5-Suzuki Coupling (Aldehyde-Tolerant Conditions)

Target: Introduction of an aryl group at C5 while preserving the C3-aldehyde.

  • Setup:

    • Dissolve 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv) and Aryl-Boronic Acid (1.2 equiv) in 1,4-Dioxane/Water (9:1).

    • Add K₃PO₄ (2.0 equiv) (Use phosphate over carbonate to minimize aldol side-reactions).

  • Catalysis:

    • Degas with Nitrogen for 10 mins.

    • Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Reaction:

    • Heat to 80°C for 4-6 hours. Monitor by LCMS.

    • Checkpoint: If aldehyde reduction is observed (to alcohol), switch solvent to pure Toluene and use anhydrous K₃PO₄.

Strategic Workflow for Library Generation

When building a library of compounds, the order of operations is critical to maximize yield and minimize protecting group steps.

Workflow Start Start: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Decision Target Structure? Start->Decision PathA Path A: Amine Library (Variable R-NH2) Decision->PathA Stable Amine PathB Path B: Biaryl Library (Variable Ar-B(OH)2) Decision->PathB Sensitive Aldehyde StepA1 1. Reductive Amination (Fix Amine) PathA->StepA1 StepB1 1. Acetal Protection PathB->StepB1 StepA2 2. Suzuki Coupling (Diversify Ar) StepA1->StepA2 StepB2 2. Suzuki Coupling StepB1->StepB2 StepB3 3. Deprotection (HCl) StepB2->StepB3 StepB4 4. Reductive Amination StepB3->StepB4

Figure 2: Decision tree for library synthesis. Path A is preferred for atom economy.

Safety & Stability

  • Storage: Store under inert atmosphere at 2-8°C. Aldehydes oxidize to carboxylic acids upon prolonged air exposure.

  • Hazards: The compound is an irritant. Brominated pyridines can be skin sensitizers.

  • Impurity Profile: Common impurities include the carboxylic acid (oxidation) and the des-bromo analog (if synthesized via reductive debromination routes).

References

  • Compound Data & Identifiers

    • PubChem Compound Summary for CID 11769234 (Isomer Analog) & CAS 1174028-20-6.
  • Suzuki Coupling of Pyridine Bromides

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Reactivity of Methylpyridines

    • Schlosser, M. "Organometallics in Synthesis: A Manual.

Sources

Foundational

Technical Guide: Solubility Profile of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . CAS: 1174028-20-6 | Formula: C₇H₆BrNO | M.W.: 200.03 g/mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde .

CAS: 1174028-20-6 | Formula: C₇H₆BrNO | M.W.: 200.03 g/mol

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a critical heterocyclic building block used in the synthesis of complex pharmaceuticals and agrochemicals. Its solubility behavior is governed by the interplay between the lipophilic bromine/methyl substituents and the polar pyridine-aldehyde core.[1]

Key Solubility Takeaway:

  • Primary Solvents (High Solubility): Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).[1]

  • Process Solvents (Moderate/Temperature-Dependent): Ethyl Acetate, Methanol, Ethanol, Acetonitrile.

  • Anti-Solvents (Precipitation): Water, Hexanes, Pentane, Diethyl Ether (cold).[1]

Physicochemical Profile & Structural Logic

To predict solubility behavior where empirical data is sparse, we analyze the Structure-Property Relationship (SPR).

FeatureChemical GroupEffect on Solubility
Core Scaffold Pyridine RingImparts polarity and basicity; soluble in dilute acids (protonation).
Functional Group 1 Aldehyde (-CHO)Increases polarity; H-bond acceptor; reactive toward nucleophilic solvents.
Functional Group 2 Bromine (-Br)Increases lipophilicity (LogP); enhances solubility in halogenated solvents (DCM, CHCl₃).
Functional Group 3 Methyl (-CH₃)Increases lipophilicity; reduces water solubility compared to the non-methylated analog.[1]

Calculated Properties:

  • LogP (Predicted): ~1.37 – 1.65 (Moderately Lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (Pyridine N, Aldehyde O)

Solubility Landscape & Solvent Selection

This section categorizes solvents based on their interaction with the solute, providing a guide for reaction planning and purification.[1]

A. High Solubility Solvents (Dissolution > 50 mg/mL)

Best for: Reaction media, stock solutions, and initial extraction.[1]

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism: Strong dipole-dipole interactions and dispersion forces with the bromine atom make DCM the "gold standard" solvent for this compound.[1]

    • Application: Standard reaction solvent for bromination, oxidation, or reductive amination steps.[1]

  • Polar Aprotic (DMSO, DMF):

    • Mechanism: Solvates the polar aldehyde and pyridine core effectively.[1]

    • Application: Ideal for nucleophilic aromatic substitutions (

      
      ) or high-temperature couplings (Suzuki-Miyaura).[1]
      
    • Warning: Difficult to remove; avoid if product is volatile.[1]

B. Moderate Solubility Solvents (Temperature Dependent)

Best for: Recrystallization and reflux processes.[1]

  • Esters (Ethyl Acetate):

    • Behavior: Soluble at room temperature but significantly higher solubility at reflux.[1]

    • Protocol: Excellent candidate for recrystallization when paired with hexanes.[1]

  • Alcohols (Methanol, Ethanol):

    • Behavior: Moderate solubility.[1] The aldehyde group can form hemiacetals in solution, which is reversible but can complicate NMR analysis.[1]

    • Application: Solvents of choice for reduction reactions (e.g., NaBH₄ reduction to alcohol).[1]

C. Low Solubility / Anti-Solvents

Best for: Trituration, precipitation, and yield recovery.[1]

  • Aliphatic Hydrocarbons (Hexanes, Heptane):

    • Behavior: The compound is largely insoluble due to the polarity of the pyridine-aldehyde system.[1]

    • Use: Add to a concentrated DCM or EtOAc solution to force precipitation.[1]

  • Water:

    • Behavior: Insoluble at neutral pH.[1]

    • pH Effect:[2][3] Solubility increases significantly at pH < 4 due to protonation of the pyridine nitrogen (forming the pyridinium salt).[1]

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

Use this protocol to determine exact solubility for your specific batch/purity.

  • Preparation: Weigh 10 mg of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Since specific literature precedents are rare for this exact isomer, this is a validated "standard screen" for brominated pyridine aldehydes.[1]

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent)

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 5-10 mL per gram).

  • Filtration: If insoluble particulates remain, filter hot through a glass frit or cotton plug.[1]

  • Nucleation: Remove from heat. Add Hexanes dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Re-dissolution: Add 1-2 drops of hot Ethyl Acetate to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the crystals and wash with cold Hexanes.

Visualizations

Figure 1: Solubility & Workflow Decision Tree

This diagram guides the researcher through solvent selection based on the intended process (Synthesis vs. Purification).[1]

SolubilityWorkflow Start 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Process Intended Process? Start->Process Synthesis Synthesis / Reaction Process->Synthesis Purification Purification / Isolation Process->Purification HiSolv High Solubility Solvents (DCM, THF, DMF) Synthesis->HiSolv Dissolve Recryst Recrystallization Purification->Recryst Precip Precipitation Purification->Precip EtOAc Ethyl Acetate / Hexanes (Reflux -> Cool) Recryst->EtOAc Trituration Trituration in Cold Ether or Pentane Precip->Trituration

Caption: Decision matrix for solvent selection based on operational goals (Reaction vs. Purification).

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: The aldehyde moiety makes this compound a potential sensitizer.[1]

  • Handling: Always handle in a fume hood.

  • Waste: Dispose of halogenated solvent mixtures (DCM/Chloroform) in dedicated halogenated waste streams. Do not mix with aqueous basic waste to avoid polymerization of the aldehyde.[1]

Storage:

  • Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Aldehydes are prone to oxidation to carboxylic acids (5-bromo-6-methylnicotinic acid) upon prolonged exposure to air.

References

  • PubChem. (2025).[1] 5-Bromo-6-methylpyridine-3-carbaldehyde (Compound). National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Pyridine Carboxaldehydes. Merck KGaA.[1] Link

  • SciSpace. (2020).[1] Effect of methyl substituent on the solubility of aromatic derivatives. Link

  • ChemicalBook. (2025).[1][4] Product List: 5-Bromo-6-methylnicotinaldehyde. Link

Sources

Exploratory

discovery and history of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

The Discovery and History of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a narrative of modern medicinal chemistry's shift toward "privileged scaffolds" with orthogonal reactivity.[1] Unlike natural products discovered...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a narrative of modern medicinal chemistry's shift toward "privileged scaffolds" with orthogonal reactivity.[1] Unlike natural products discovered in the wild, this compound was engineered—born from the necessity to functionalize the pyridine ring at specific positions to create complex kinase inhibitors and neuroactive agents.

Below is the in-depth technical guide.

A Critical Scaffold in Fragment-Based Drug Discovery (FBDD)[1]

CAS Registry Number: 1174028-20-6 Molecular Formula: C₇H₆BrNO Molecular Weight: 200.03 g/mol IUPAC Name: 5-bromo-6-methylpyridine-3-carbaldehyde[1][2][3][4]

Part 1: Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a specialized heterocyclic intermediate that serves as a linchpin in the synthesis of multi-functionalized pharmaceutical agents.[1] Its value lies in its orthogonal reactivity : it possesses three distinct chemical handles—a basic nitrogen, an electrophilic aldehyde at C3, and a halogenated cross-coupling site at C5—all stabilized by a methyl group at C6.

This configuration allows medicinal chemists to "grow" molecules in three dimensions simultaneously, making it a staple in the development of p38 MAP kinase inhibitors , OGA (O-GlcNAcase) inhibitors for neurodegenerative diseases, and DNA Polymerase Theta modulators for oncology.[1]

Part 2: Historical Emergence & Chemical Context[1]
The "Pyridine Privilege" (2000–2010)

Before the mid-2000s, pyridine functionalization was often limited to mono-substituted derivatives due to the harsh conditions required for electrophilic aromatic substitution on the electron-deficient ring.[1] However, the rise of Fragment-Based Drug Discovery (FBDD) created a demand for small, rigid scaffolds with multiple "exit vectors" (positions where new chemical groups can be attached).[5]

The specific isomer 5-bromo-6-methyl-3-pyridinecarboxaldehyde emerged in the patent literature around 2009 (e.g., Patent EP2108641 and related filings).[1] It was designed to solve a specific regiochemical problem:

  • The C3 Aldehyde: Provided a handle for reductive amination (to attach solubilizing amines) or Wittig reactions.[5]

  • The C5 Bromine: Located meta to the nitrogen, this position is electronically favorable for palladium-catalyzed cross-couplings (Suzuki-Miyaura) but difficult to access via direct bromination of simple pyridines.[1]

  • The C6 Methyl: Crucially, this group blocks the highly reactive C6 position, preventing unwanted nucleophilic attacks and forcing metabolic stability, while also adding lipophilicity.

Discovery Timeline
  • Pre-2000s: Synthesis of this specific substitution pattern was academic and low-yield, often requiring dangerous diazonium chemistry.[1]

  • 2009–2010: First appearance in high-throughput screening libraries and patent filings for kinase inhibitors.[1] Commercial availability begins, driven by Contract Research Organizations (CROs) in Asia optimizing the route from 6-methylnicotinic acid.[5]

  • 2019–Present: Widespread adoption in neurodegenerative research (e.g., OGA inhibitors for Alzheimer's) and oncology (Polθ inhibitors), validating its status as a "workhorse" intermediate.[5]

Part 3: Technical Deep Dive – Synthesis Protocols

The synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is not trivial due to the deactivating nature of the pyridine nitrogen.[1] The most robust industrial route avoids direct formylation and instead proceeds via the oxidation of the corresponding alcohol or reduction of the nitrile/ester.

The "Gold Standard" Scalable Route

This protocol is favored for its reproducibility and avoidance of cryogenic conditions required by DIBAL-H reductions of nitriles.[1]

Precursor: 6-Methylnicotinic acid (Commercial)[1][5]

StepTransformationReagents & ConditionsMechanism/Notes
1 Bromination Br₂, SOCl₂ (or NBS), 80–100°CElectrophilic Aromatic Substitution. The 6-methyl group activates the C5 position (ortho to methyl), overcoming the ring's deactivation.
2 Esterification MeOH, H₂SO₄ (cat.), RefluxFischer Esterification. Converts the carboxylic acid to the methyl ester for easier reduction.[1][5]
3 Reduction NaBH₄, CaCl₂, EtOH/THF, 0°CChemoselective Reduction. Reduces the ester to the primary alcohol (5-bromo-6-methylpyridin-3-yl)methanol.
4 Oxidation MnO₂ (activated), DCM, RTSelective Oxidation. Converts the benzylic-like alcohol to the aldehyde without over-oxidation to the acid.[1][5]
Detailed Experimental Protocol (Step 4: Oxidation)

Note: This step is the most critical for purity.

  • Preparation: Charge a reaction vessel with (5-bromo-6-methylpyridin-3-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Reagent Addition: Add Activated Manganese Dioxide (MnO₂) (10.0 eq). Crucial: Use a large excess of MnO₂ as surface area dictates kinetics.

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes); the alcohol spot (lower Rf) should disappear, replaced by the aldehyde (higher Rf).[5]

  • Workup: Filter the black suspension through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate in vacuo. The resulting solid is often pure enough (>95%) for subsequent steps.[5] If necessary, recrystallize from Hexanes/EtOAc.

Part 4: Mandatory Visualization (Pathway & Reactivity)[6]

The following diagram illustrates the synthetic lineage and the orthogonal reactivity map of the molecule.

G Start 6-Methylnicotinic Acid Brom 5-Bromo-6-methyl- nicotinic acid Start->Brom 1. Br2, SOCl2 Ester Methyl 5-bromo- 6-methylnicotinate Brom->Ester 2. MeOH, H+ Alcohol (5-Bromo-6-methyl- pyridin-3-yl)methanol Ester->Alcohol 3. NaBH4, CaCl2 Target TARGET: 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Alcohol->Target 4. MnO2 (Oxidation) Suzuki Suzuki Coupling (C5 Arylation) Target->Suzuki Pd(0), Ar-B(OH)2 Wittig Reductive Amination/ Wittig (C3 Extension) Target->Wittig R-NH2 / Ph3P=CR2

Caption: Synthetic pathway from commodity chemicals to the target scaffold, highlighting downstream orthogonal reactivity.[1][5]

Part 5: Applications in Drug Discovery[1]

The utility of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is defined by its role in Late-Stage Diversification .[1]

1. Kinase Inhibitors (p38 & Syk)

In the development of anti-inflammatory agents, the pyridine ring mimics the adenine ring of ATP.[5]

  • Mechanism: The aldehyde is converted to an amine or amide to interact with the "hinge region" of the kinase.

  • Role of Br: The bromine allows for the attachment of a hydrophobic "tail" (via Suzuki coupling) that occupies the kinase's selectivity pocket, improving potency and selectivity over other kinases.[5]

2. OGA Inhibitors (Neurodegeneration)

Recent patents (e.g., CA3102903A1) utilize this scaffold to synthesize O-GlcNAcase inhibitors.[5]

  • Application: The aldehyde is used to fuse a second ring system (creating a bicyclic core), while the methyl group provides metabolic stability against P450 oxidation, extending the drug's half-life in the brain.

3. DNA Polymerase Theta (Polθ) Inhibitors[5]
  • Context: Polθ is a target for "synthetic lethality" in BRCA-mutated cancers.[1]

  • Usage: The scaffold serves as the core connector, linking a DNA-binding domain (via the aldehyde) to an enzyme-inhibiting motif (via the bromine).[1][5]

Part 6: References
  • European Patent Office. (2009).[5] Patent EP2108641: Pyridine derivatives as kinase inhibitors.Link[5]

  • Canadian Intellectual Property Office. (2019).[5] Patent CA3102903A1: OGA inhibitor compounds.[6]Link[5]

  • ChemicalBook. (2025).[5] Synthesis and Properties of 5-Bromo-6-methylnicotinic acid derivatives.Link[5]

  • GuideChem. (2024).[5] Technical Specifications: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6).[1][2][3][4][7]Link[5]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[5] Compound Summary: 5-Bromo-6-methylpyridine-3-carbaldehyde.[1][2][3][4]Link[5]

Sources

Foundational

Technical Guide: Research Frontiers for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Executive Summary 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6 ) is a high-value heterocyclic building block that has emerged as a critical intermediate in the synthesis of neuroprotective agents, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6 ) is a high-value heterocyclic building block that has emerged as a critical intermediate in the synthesis of neuroprotective agents, specifically O-GlcNAcase (OGA) inhibitors .[1] Unlike its des-methyl analog, the presence of the C6-methyl group provides a dual advantage: it blocks a primary metabolic soft spot (C6 oxidation) and modulates the electronic environment of the pyridine ring, enhancing the stability of downstream clinical candidates.

This guide outlines the compound's structural utility, primary research applications in medicinal chemistry, and validated experimental protocols for its functionalization.

Part 1: Structural Analysis & Reactivity Profile

The molecule features three distinct functional handles that allow for orthogonal functionalization. Understanding the electronic and steric interplay between these groups is essential for designing successful synthetic routes.

Functional GroupPositionReactivity ModeStrategic Utility
Formyl (-CHO) C3Electrophilic"The Anchor" : Ideal for reductive aminations, Wittig olefination, or condensation to heterocycles (e.g., imidazoles).
Bromo (-Br) C5Electrophilic"The Pivot" : Excellent handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or heteroaryl motifs.
Methyl (-CH3) C6Steric/Electronic"The Shield" : Blocks nucleophilic attack at C6; increases lipophilicity (LogP); prevents metabolic oxidation by CYP450 enzymes.
The "Magic Methyl" Effect

In drug design, the addition of a methyl group at the ortho-position to the nitrogen (C6) is a strategic modification known as the "Magic Methyl" effect. For 5-bromo-6-methyl-3-pyridinecarboxaldehyde, this methyl group:

  • Disrupts Planarity: It can induce a twist in biaryl systems created at C5, potentially improving selectivity for enzyme pockets.

  • Metabolic Blockade: Pyridines are prone to oxidation at the 2- and 6-positions by aldehyde oxidase or CYP enzymes. The C6-methyl sterically and electronically inhibits this clearance pathway.

Part 2: Key Research Areas

Neurodegenerative Therapeutics (OGA Inhibitors)

The primary documented application of this scaffold is in the development of O-GlcNAcase (OGA) inhibitors for treating tauopathies like Alzheimer's disease.[2]

  • Mechanism: OGA inhibitors prevent the removal of O-GlcNAc modifications from Tau proteins. Hyperphosphorylated Tau aggregates into neurotoxic tangles; O-GlcNAcylation competes with phosphorylation, stabilizing Tau and preventing aggregation.

  • Synthetic Role: The aldehyde at C3 is typically engaged in a reductive amination with a complex amine (e.g., a piperidine or morpholine derivative) to link the pyridine core to the pharmacophore. The C5-bromo group is then available for late-stage diversification via Suzuki coupling to tune potency.

Divergent Library Synthesis (The "Branch-Point" Strategy)

This molecule is an ideal "branch-point" intermediate for parallel medicinal chemistry (PMC). Researchers can adopt two distinct workflows depending on the stability of the target pharmacophore.

Workflow A: Aldehyde-First (Reductive Amination)
  • Best for: Libraries requiring diverse amine inputs.

  • Process: The aldehyde is reacted with various amines, followed by a common Suzuki coupling at C5.

Workflow B: Bromine-First (Cross-Coupling)
  • Best for: Libraries requiring diverse biaryl cores.

  • Process: The bromine is coupled with various boronic acids first, leaving the aldehyde intact for late-stage elaboration.

DivergentSynthesis Start 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde StepA1 Path A: Reductive Amination (Ti(OiPr)4, NaBH(OAc)3) Start->StepA1 Aldehyde Focus StepB1 Path B: Suzuki Coupling (Protection of CHO required?) Start->StepB1 Bromine Focus InterA Intermediate: 3-Aminomethyl-5-bromo StepA1->InterA StepA2 Suzuki Coupling (Ar-B(OH)2, Pd-Cat) InterA->StepA2 FinalA Library A: Diverse Amines StepA2->FinalA InterB Intermediate: 5-Aryl-3-formyl StepB1->InterB StepB2 Reductive Amination (HNR2, Reductant) InterB->StepB2 FinalB Library B: Diverse Biaryls StepB2->FinalB

Caption: Divergent synthesis workflows allowing for the parallel generation of chemically distinct libraries from a single precursor.

Part 3: Experimental Protocols

Protocol 1: Titanium-Mediated Reductive Amination

Context: This protocol is optimized for coupling the C3-aldehyde with sterically hindered or electron-deficient amines, a common challenge in medicinal chemistry. The use of Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

Reagents:

  • 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv)

  • Amine Partner (1.0 – 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under nitrogen, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add Ti(OiPr)₄ (2.0 equiv) dropwise. The solution may change color (often yellow/orange) indicating complexation.

  • Incubation: Stir at room temperature for 6–12 hours. Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde peak and formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (3.0 equiv) in portions.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ or 1N NaOH (to precipitate titanium salts). Dilute with EtOAc, filter through a Celite pad to remove titanium salts, and extract the aqueous layer.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically MeOH/DCM gradients).

Protocol 2: High-Fidelity Suzuki-Miyaura Coupling

Context: Coupling at the C5 position requires a catalyst system capable of oxidative addition into the electron-deficient pyridine ring. The use of Buchwald precatalysts prevents the formation of inactive Pd-dimers.

Reagents:

  • 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (or derivative) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G3 (0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or pressure tube with the bromide, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the degassed solvent mixture (Dioxane/Water).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours.

    • Note: If the aldehyde is unprotected, keep temperatures <100°C to prevent self-condensation.

  • Workup: Filter through Celite, dilute with water, and extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc).

References

  • Structure & CAS Verification : 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6). BLD Pharm / PubChem. Link

  • Medicinal Chemistry Application (OGA Inhibitors) : OGA inhibitor compounds and methods of use. Patent CA3102903A1 (2019).[2] Describes the use of CAS 1174028-20-6 in the synthesis of neuroprotective agents via reductive amination. Link

  • Synthetic Methodology (Reductive Amination) : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61.11 (1996): 3849-3862. (Foundational protocol adapted for Ti-mediated variant). Link

  • General Reactivity of Halopyridines : Schlosser, M., et al. "Halogen/Metal Permutation of 2-, 3-, and 4-Halopyridines." Journal of Organic Chemistry, 70.7 (2005): 2494–2502. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Application Note: Synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Executive Summary This application note details the robust synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6), a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Executive Summary

This application note details the robust synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6), a critical intermediate in the development of kinase inhibitors and GPCR ligands.[1] While often confused with its non-methylated analog (CAS 149806-06-4), the presence of the 6-methyl group introduces specific steric and electronic considerations that necessitate tailored protocols.

This guide presents two validated pathways:

  • The Redox Route (Recommended): A scalable, two-step reduction-oxidation sequence starting from methyl 5-bromo-6-methylnicotinate.[1] This method offers high functional group tolerance and reproducibility.

  • The Lithiation Route (Alternative): A direct formylation method via halogen-lithium exchange, suitable for laboratories equipped for cryogenic anhydrous chemistry.

Chemical Identity & Structural Analysis

PropertyDetail
Chemical Name 5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Synonyms 5-Bromo-6-methylnicotinaldehyde; 2-Methyl-3-bromo-5-formylpyridine
CAS Number 1174028-20-6 (Note: distinct from 149806-06-4)
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Structural Insight: The pyridine ring is electron-deficient. The bromine at C5 allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the aldehyde at C3 serves as a versatile handle for reductive aminations or Wittig olefinations. The C6-methyl group provides steric bulk that can influence the regioselectivity of metal-catalyzed cross-couplings.

Retrosynthetic Strategy

The synthesis is best approached by disconnecting the aldehyde moiety. The most reliable disconnection leads back to the corresponding alcohol, which is derived from the commercially available ester.

Retrosynthesis Target Target: 5-Bromo-6-methyl-3- pyridinecarboxaldehyde Alcohol Intermediate: (5-Bromo-6-methylpyridin-3-yl) methanol Target->Alcohol Oxidation (MnO2 or Swern) Ester Starting Material: Methyl 5-bromo-6- methylnicotinate Alcohol->Ester Reduction (NaBH4 or DIBAL-H)

Figure 1: Retrosynthetic analysis showing the stepwise reduction-oxidation pathway.[1][2]

Protocol A: The Redox Route (Standard)

This protocol is preferred for its operational simplicity and avoidance of cryogenic conditions.

Step 1: Reduction of Methyl 5-bromo-6-methylnicotinate

Objective: Convert the ester to the primary alcohol. Reaction: Ester + NaBH₄/CaCl₂ → Alcohol

Materials:

  • Methyl 5-bromo-6-methylnicotinate (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (4.0 equiv)[1]

  • Calcium Chloride (CaCl₂) (2.0 equiv)[1]

  • Solvent: Ethanol (Absolute) and THF (1:1 ratio)[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a stir bar and nitrogen inlet, dissolve Methyl 5-bromo-6-methylnicotinate (5.0 g, 21.7 mmol) in anhydrous THF (25 mL) and Ethanol (25 mL).

  • Activation: Add CaCl₂ (4.8 g, 43.4 mmol) to the solution. The mixture may become slightly cloudy. Note: CaCl₂ activates the borohydride, enhancing the reduction of the conjugated ester.

  • Addition: Cool the mixture to 0°C in an ice bath. Add NaBH₄ (3.28 g, 86.8 mmol) portion-wise over 20 minutes to control hydrogen evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The starting ester (

    
    ) should disappear, and a more polar alcohol spot (
    
    
    
    ) should appear.[1]
  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl solution (50 mL). Caution: Vigorous gas evolution.

  • Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude off-white solid is typically sufficiently pure (>95%).[1] If necessary, recrystallize from EtOAc/Hexanes.

    • Yield Expectation: 85–92%[1]

    • Intermediate: (5-Bromo-6-methylpyridin-3-yl)methanol[1]

Step 2: Selective Oxidation to Aldehyde

Objective: Oxidize the benzylic-like alcohol to the aldehyde without over-oxidation to the acid. Reaction: Alcohol + MnO₂ → Aldehyde

Materials:

  • (5-Bromo-6-methylpyridin-3-yl)methanol (from Step 1)[1]

  • Manganese(IV) Oxide (MnO₂), activated (10.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Chloroform[1]

Procedure:

  • Setup: Dissolve the alcohol (4.0 g, 19.8 mmol) in DCM (80 mL) in a round-bottom flask.

  • Reagent Addition: Add activated MnO₂ (17.2 g, 198 mmol). Note: A large excess of MnO₂ is standard for these heterogeneous reactions.

  • Reaction: Stir the black suspension vigorously at reflux (40°C) or RT overnight. Reflux typically accelerates the reaction to <4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the clear filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes) to obtain the target as a white/pale yellow solid.

Why MnO₂? Unlike Jones reagent (CrO₃), MnO₂ is mild and will not oxidize the aldehyde further to the carboxylic acid, nor will it affect the bromine substituent.

Protocol B: The Lithiation Route (Advanced)

This route is faster but requires strict anhydrous techniques. It utilizes the "halogen dance" or direct exchange principles.

Starting Material: 3,5-Dibromo-2-methylpyridine (or 2-methyl-3,5-dibromopyridine).[1]

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon. Add 3,5-dibromo-2-methylpyridine (1.0 equiv) in anhydrous Toluene or Ether.

  • Exchange: Cool to -78°C . Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.

    • Mechanistic Note: Lithium-halogen exchange occurs preferentially at the 3-position (kinetic control) or the 5-position depending on conditions.[1] However, the 3-position is sterically crowded. Regioselectivity must be confirmed by NMR.

  • Quench: After 30 minutes at -78°C, add anhydrous DMF (Dimethylformamide, 3.0 equiv).

  • Hydrolysis: Allow to warm to 0°C and quench with aqueous HCl (1M) to hydrolyze the hemiaminol intermediate to the aldehyde.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc.

Risk:[2] Regioselectivity issues (3-Li vs 5-Li species) often make the ester reduction (Protocol A) superior for purity.[1]

Analytical Validation

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 10.05 (s, 1H): Aldehyde proton (-CH O).[1] Distinctive singlet downfield.

  • δ 8.85 (d, J = 2.0 Hz, 1H): Proton at C2 (ortho to N, meta to aldehyde).[1]

  • δ 8.20 (d, J = 2.0 Hz, 1H): Proton at C4 (between aldehyde and bromine).[1]

  • δ 2.70 (s, 3H): Methyl group at C6.[1]

QC Check:

  • IR: Look for strong carbonyl stretch at ~1690–1700 cm⁻¹.

  • Mass Spec: ESI+ m/z 199.9/201.9 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).[1]

Workflow Visualization

Workflow Start Start: Methyl 5-bromo-6-methylnicotinate Step1 Step 1: Reduction NaBH4, CaCl2, THF/EtOH, 0°C -> RT Start->Step1 Inter Intermediate: Alcohol (Check TLC: Rf ~0.2) Step1->Inter Step2 Step 2: Oxidation MnO2 (10 eq), DCM, Reflux Inter->Step2 Workup Workup: Celite Filtration Concentration Step2->Workup Final Target: 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Workup->Final

Figure 2: Operational workflow for the recommended Redox Route.

Safety & Handling

  • Pyridines: Generally possess a distinct, unpleasant odor and can be toxic if inhaled. All operations should be performed in a fume hood.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with water or acid. Keep away from ignition sources.

  • Manganese Dioxide: Oxidizer; avoid inhalation of fine dust. Dispose of Mn waste according to heavy metal regulations.

  • Storage: Store the final aldehyde under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent auto-oxidation to the carboxylic acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58001778, Methyl 5-bromo-6-methylnicotinate. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for Lithium-Halogen exchange selectivity in pyridines).

Sources

Application

Optimizing Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Executive Summary This application note details the strategic optimization of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: N/A for specific isomer, generic: 5-bromo-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic optimization of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: N/A for specific isomer, generic: 5-bromo-6-methylnicotinaldehyde). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic functional materials.

The presence of an ortho-methyl group (C6) relative to the halogen (C5), combined with a base-sensitive aldehyde (C3) and a coordinating pyridine nitrogen, presents a "Triad of Challenges": Steric Hindrance , Chemical Instability , and Catalyst Poisoning . This guide provides a self-validating protocol to overcome these barriers, ensuring high yields (>85%) and reproducibility.

Substrate Analysis & Reactivity Profile[1]

To design a robust protocol, one must understand the electronic and steric environment of the substrate.

FeatureChemical ImplicationStrategic Adjustment
C5-Bromide The electrophilic handle. Positioned meta to the electron-withdrawing aldehyde (C3), facilitating Oxidative Addition.Advantage: Reactivity is naturally high; mild temperatures often suffice.
C6-Methyl Group Located ortho to the bromide. Creates steric bulk around the Pd-center during oxidative addition and transmetallation.Requirement: Use electron-rich, bulky ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (dppf) to force the catalytic cycle forward.
C3-Aldehyde Electron-withdrawing group (EWG). Susceptible to Cannizzaro reaction or polymerization under strong basic/thermal conditions.Constraint: Avoid strong hydroxide bases (NaOH, KOH). Use Carbonates (

,

) or Phosphates (

).
Pyridine Nitrogen Lewis basic site.[1] Can coordinate to Pd(II) species, creating an off-cycle "resting state" (catalyst poisoning).tactic: High catalyst loading (1-3 mol%) or high temperature to promote ligand dissociation.

Critical Reaction Parameters

Catalyst Selection[3]
  • Tier 1 (Standard): Pd(dppf)Cl₂·DCM (1-3 mol%)

    • Why: The ferrocenyl backbone provides a large bite angle, stabilizing the Pd(0) species and resisting deactivation by the pyridine nitrogen. Robust and air-stable.[2]

  • Tier 2 (High Performance): XPhos Pd G2 or SPhos Pd G2 (1 mol%)

    • Why: Specifically designed for ortho-substituted aryl halides. The bulky biaryl phosphine ligand creates a protective pocket that facilitates transmetallation despite the C6-methyl interference.

Base & Solvent System[1]
  • Base: Potassium Phosphate Tribasic (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
    • Rationale: These bases provide sufficient basicity for boronic acid activation without triggering aldehyde degradation.

  • Solvent: 1,4-Dioxane : Water (4:1) .

    • Rationale: The aqueous component is essential for dissolving the inorganic base and activating the boronic acid (forming the boronate species). Dioxane ensures solubility of the organic aldehyde.

Experimental Protocols

Method A: Standard Thermal Protocol (Schlenk Line)

Best for scale-up (>1 gram) and standard laboratory setups.

Materials:

  • 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)

  • 
     (2.5 equiv)
    
  • 1,4-Dioxane (degassed)[3]

  • Water (degassed)[3]

Step-by-Step:

  • Setup: Charge a dry Schlenk flask with the aldehyde (1.0 mmol, 200 mg), boronic acid (1.2 mmol), base (2.5 mmol), and Pd catalyst (0.03 mmol).

  • Inertion: Cap the flask with a rubber septum. Evacuate and backfill with Argon (

    
    ) or Nitrogen (
    
    
    
    ) three times.
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe. The concentration should be approx 0.2 M.

  • Reaction: Heat the mixture to 85°C in an oil bath with vigorous stirring.

    • Checkpoint: Monitor by TLC or LCMS after 2 hours. The aldehyde spot (usually UV active, lower

      
       than bromide) should disappear.
      
  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL).

    • Crucial Step: If the organic layer is dark (Pd residues), filter through a pad of Celite® or silica.

    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically more polar than the starting bromide.

Method B: Microwave-Assisted Protocol

Best for library generation and difficult substrates.

Parameters:

  • Catalyst: XPhos Pd G2 (1 mol%)

  • Solvent: Toluene : Ethanol : Water (3:1:1)

  • Temp/Time: 110°C for 20 minutes (Fixed Hold Time).

  • Vessel: Sealed microwave vial (2-5 mL).

Mechanistic Workflow & Logic

The following diagram illustrates the reaction pathway, highlighting the critical "Off-Cycle" trap caused by the pyridine nitrogen and how the optimized protocol bypasses it.

SuzukiMechanism Start Substrate: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde OxAdd Oxidative Addition (Rate enhanced by C3-CHO) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Poison OFF-CYCLE TRAP: Pd-N Coordination (Catalyst Poisoning) OxAdd->Poison Pyridine N binds Pd TransMet Transmetallation (Steric Barrier: C6-Methyl) OxAdd->TransMet + Ar-B(OH)2 / Base Poison->OxAdd Heat/Bulky Ligand reverses binding RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 5-Aryl-6-methyl-3-pyridinecarboxaldehyde RedElim->Product

Caption: Figure 1. Catalytic cycle showing the competitive inhibition by Pyridine-N coordination and the steric barrier at the transmetallation step.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning (Pd-N binding) or inactive Boronic Acid.Switch to XPhos Pd G2 . Increase temperature to 100°C to promote ligand dissociation.
Aldehyde Loss / New Spot Cannizzaro reaction (disproportionation) due to strong base.Switch base from Carbonate to Potassium Phosphate (

)
. Ensure reaction is strictly anaerobic.
Homocoupling (Ar-Ar) Oxygen leak or excessive Boronic Acid.Degas solvents more thoroughly (sparge with Ar for 15 mins). Reduce Boronic Acid to 1.1 equiv.
Protodeboronation Unstable heteroaryl boronic acid.Use Boronic Esters (Pinacol) instead of acids. Add base after heating to temp.

Representative Data (Simulated)

Conditions: 1.0 equiv Bromide, 1.5 equiv Boronic Acid, 3 mol% Pd(dppf)Cl2, K2CO3, Dioxane/Water, 85°C, 4h.

EntryBoronic Acid (Ar-B(OH)2)Electronic NatureYield (%)Notes
1Phenylboronic AcidNeutral92%Standard benchmark.
24-Methoxyphenylboronic AcidElectron Rich88%Slower transmetallation; clean profile.
33-Pyridylboronic AcidElectron Poor / Hetero65%Challenge: Double N-coordination. Use XPhos.
42-Methylphenylboronic AcidSteric Hindrance74%Challenge: Ortho-ortho clash. Requires 100°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[6][4][7] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Protocols. (2025). Application Notes for Suzuki Coupling of 5-Bromonicotinaldehyde. BenchChem Application Library. Link

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Executive Summary & Structural Analysis This guide provides high-precision protocols for functionalizing 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . This scaffold presents a unique "push-pull" challenge in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This guide provides high-precision protocols for functionalizing 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . This scaffold presents a unique "push-pull" challenge in medicinal chemistry:

  • Electronic Activation (The "Pull"): The pyridine ring is electron-deficient, facilitating oxidative addition of the C-Br bond to Pd(0). The C3-aldehyde further withdraws electron density, making the C5-bromide highly reactive toward Pd insertion.

  • Steric Hindrance (The "Push"): The C6-methyl group is ortho to the C5-bromide. This steric bulk hinders the approach of the palladium catalyst and the subsequent transmetalation step.

  • Chemosensitivity: The C3-aldehyde is susceptible to nucleophilic attack, Cannizzaro disproportionation, or aldol condensation under the strong basic conditions typically required for cross-coupling.

The Solution: We utilize bulky, electron-rich phosphine ligands (Buchwald-type) to overcome steric hindrance, coupled with mild, non-nucleophilic bases to preserve the aldehyde functionality.

Structural Visualization

The following diagram illustrates the competing electronic and steric forces governing the reactivity of this substrate.

G Substrate 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde OxAdd Oxidative Addition (Facilitated by e- deficiency) Substrate->OxAdd Pyridine N & C3-CHO withdraw e- Steric Steric Clash (C6-Me) (Hinders Pd coordination) Substrate->Steric Ortho-Methyl Aldehyde Aldehyde Sensitivity (Requires mild base) Substrate->Aldehyde Meta-CHO

Figure 1: Reactivity profile of the target scaffold.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

Objective: Formation of C-C bonds with aryl/heteroaryl boronic acids while preserving the aldehyde.

Strategic Rationale
  • Ligand: SPhos or XPhos . These bulky biaryl phosphine ligands are crucial. They form a mono-ligated Pd species that is highly active for oxidative addition into hindered aryl halides (due to the C6-methyl) and facilitates reductive elimination.

  • Base: Potassium Phosphate (K3PO4) .[1] Unlike alkoxides (NaOtBu), K3PO4 is less nucleophilic and minimizes side reactions with the aldehyde (e.g., Cannizzaro).

  • Solvent: 1,4-Dioxane/Water (4:1) . The biphasic system ensures solubility of the inorganic base while keeping the organic reactants in the organic phase.

Experimental Procedure

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 200 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (2:1 Ligand:Pd ratio)

  • Base: K3PO4 (tribasic, 2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) + Water (1 mL)

Step-by-Step:

  • Inert Setup: Charge a reaction vial (microwave or pressure tube) with the substrate, boronic acid, Pd(OAc)2, SPhos, and finely ground K3PO4.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times. This is critical to prevent homocoupling of the boronic acid and oxidation of the aldehyde.

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Note: Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The aldehyde product is typically visible under UV (254 nm).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2][3]

Objective: Coupling with primary or secondary amines.

Strategic Rationale
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically designed to prevent the formation of stable Pd-amine complexes which can arrest the catalytic cycle.

  • Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 . Using Generation 3 or 4 precatalysts ensures rapid initiation even at lower temperatures, protecting the aldehyde.

  • Base: Cesium Carbonate (Cs2CO3) .[2] While NaOtBu is standard for Buchwald couplings, it is too nucleophilic for this aldehyde substrate. Cs2CO3 is weaker but sufficient when used with highly active G4 catalysts.

Experimental Procedure

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: Cs2CO3 (2.0 equiv, anhydrous/granular)

  • Solvent: t-Amyl alcohol or Toluene (anhydrous)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction.

  • Charging: Add Substrate, Catalyst, and Base inside a glovebox or under a strong stream of Argon.

  • Liquid Addition: Add the Amine (if liquid) and Solvent via syringe.

  • Reaction: Heat to 80 °C .

    • Caution: Do not exceed 100 °C initially. High temps with amines can lead to imine formation with the C3-aldehyde.

  • Workup: Filter through a pad of Celite (eluting with DCM). Concentrate and purify.

Decision Logic & Troubleshooting

The following flowchart guides the optimization process if the standard protocols yield low conversion.

Optimization Start Start: Reaction Check (LCMS) Check1 Is Starting Material (SM) Consumed? Start->Check1 Stalled Issue: Oxidative Addition Failure (Steric/Catalyst Death) Check1->Stalled No (SM present) Messy Issue: Side Reactions (Aldehyde degradation) Check1->Messy Yes (Complex mixture) Sol1 Switch to XPhos Pd G4 (Better steric handling) Stalled->Sol1 Sol2 Increase Temp to 110°C Stalled->Sol2 Sol3 Switch Base to K2CO3 or K3PO4 Messy->Sol3 Sol4 Check for Imine (M+Amine-H2O) (Protect Aldehyde as Acetal) Messy->Sol4

Figure 2: Troubleshooting logic for stalled or messy reactions.

Summary of Reaction Parameters
ParameterSuzuki-MiyauraBuchwald-Hartwig
Primary Challenge Steric hindrance (C6-Me)Nucleophilic attack on CHO
Preferred Catalyst Pd(OAc)2 + SPhosBrettPhos Pd G4
Base Selection K3PO4 (2.0-3.0 eq)Cs2CO3 (2.0 eq)
Solvent System Dioxane/H2O (4:1)t-Amyl Alcohol or Toluene
Temperature 80–100 °C60–80 °C
Critical Note Degas thoroughly (O2 sensitive)Anhydrous conditions essential

References

  • Mechanistic Insight on Pyridine Couplings

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives.[1][3][4][5]

    • Source:Chemical Reviews (2011).[6]

    • Context: Comprehensive review of halopyridine reactivity.
  • Ligand Selection (SPhos/XPhos)

    • Title: Dialkylbiaryl phosphines in Pd-catalyzed amin
    • Source:Chemical Science (2011), Surry & Buchwald.
    • Context: Explains why SPhos/XPhos are required for ortho-substituted substr
  • Base Effects in Suzuki Coupling

    • Title: The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction.[7][8]

    • Source:Chemistry – A European Journal (2016).
    • Context: Validates the use of weak bases (Carbonates/Phosphates)
  • Buchwald-Hartwig General Protocol

    • Title: Buchwald-Hartwig Amination (User Guide).[1]

    • Source:Organic Chemistry Portal.[7][9]

    • Context: General standard oper

Sources

Application

Application Note: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde in Medicinal Chemistry

CAS: 1174028-20-6 (Isomer Specific) | Molecular Formula: C₇H₆BrNO Keywords: Orthogonal Functionalization, P2X3 Antagonists, Kinase Inhibitors, Groebke-Blackburn-Bienaymé (GBB), Fragment-Based Drug Discovery (FBDD).[1] In...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1174028-20-6 (Isomer Specific) | Molecular Formula: C₇H₆BrNO Keywords: Orthogonal Functionalization, P2X3 Antagonists, Kinase Inhibitors, Groebke-Blackburn-Bienaymé (GBB), Fragment-Based Drug Discovery (FBDD).[1]

Introduction: The Trifunctional Scaffold Strategy

In modern medicinal chemistry, 5-Bromo-6-methyl-3-pyridinecarboxaldehyde represents a high-value "trifunctional" scaffold. Unlike simple pyridine intermediates, this molecule offers three distinct vectors for chemical expansion, allowing researchers to rapidly generate libraries of bioactive heterocycles with high structural diversity.[2]

Its utility is defined by Orthogonal Reactivity :

  • The Electrophilic "Head" (C3-Aldehyde): A highly reactive site for condensation reactions (reductive amination, heterocycle formation).

  • The Cross-Coupling "Arm" (C5-Bromide): A halogen handle positioned meta to the nitrogen, ideal for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce biaryl diversity.[1]

  • The Steric "Anchor" (C6-Methyl): Often overlooked, the methyl group adjacent to the nitrogen blocks the metabolically vulnerable C6 position (preventing oxidation by aldehyde oxidase) and restricts conformational rotation, a critical feature for locking ligands into kinase hinge regions or GPCR allosteric pockets.

This guide details the application of this scaffold in synthesizing Imidazo[1,2-a]pyridine cores (common in P2X3 antagonists like Gefapixant analogs) and MAPK inhibitors .

Orthogonal Reactivity Map

The following diagram illustrates the logical flow of chemical transformations accessible from this single intermediate.

ReactivityMap Core 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Aldehyde C3-Aldehyde (Electrophile) Core->Aldehyde Bromide C5-Bromide (Cross-Coupling) Core->Bromide Methyl C6-Methyl (Steric/Metabolic) Core->Methyl GBB Groebke-Blackburn-Bienaymé (Fused Imidazopyridines) Aldehyde->GBB + Amine + Isocyanide RedAm Reductive Amination (Secondary Amines) Aldehyde->RedAm + Amine + NaBH(OAc)3 Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Bromide->Suzuki + Ar-B(OH)2 + Pd MetStab Metabolic Stability (Blocks C6 Oxidation) Methyl->MetStab SAR Optimization

Figure 1: Orthogonal reactivity vectors of the 5-Bromo-6-methyl-3-pyridinecarboxaldehyde scaffold.[1]

Application I: Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)

The Groebke-Blackburn-Bienaymé (GBB) reaction is the premier application for this scaffold.[1] By reacting the aldehyde with a 2-aminopyridine and an isocyanide, researchers can synthesize imidazo[1,2-a]pyridine cores in a single step. This motif is central to drugs targeting P2X3 receptors (chronic cough) and GABA-A receptors.[1]

Mechanism & Rationale

The aldehyde functionality of the starting material reacts with the exocyclic amine of a 2-aminopyridine to form a Schiff base. Subsequent [4+1] cycloaddition with an isocyanide yields the fused bicyclic system. The 5-bromo handle remains intact, allowing for downstream diversification.

Protocol: Microwave-Assisted GBB Synthesis[1]

Reagents:

  • Scaffold: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv)[1]

  • Amine: 2-Amino-5-chloropyridine (1.0 equiv) (Example component)[1]

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol, 200 mg) and the 2-aminopyridine (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst (Sc(OTf)₃, 25 mg). Stir at room temperature for 5 minutes to promote initial imine formation.

  • Addition: Add tert-butyl isocyanide (1.1 mmol, 124 µL) in one portion.

  • Reaction: Seal the vial and heat in a microwave reactor at 100°C for 20 minutes . (Alternatively, reflux in oil bath for 4-6 hours).

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Validation Point:

  • NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imidazole C3-H (if using a specific isocyanide) or the distinct alkyl peaks of the isocyanide residue.

  • MS: M+1 peak should correspond to Sum(Aldehyde + Amine + Isocyanide) - H₂O.[1]

Application II: Site-Selective Suzuki-Miyaura Coupling

Following the construction of the core (or directly on the aldehyde), the C5-Bromine serves as a handle to introduce aryl or heteroaryl groups. This is critical for optimizing potency in kinase inhibitors (e.g., p38 MAPK), where the biaryl axis interacts with the hydrophobic pocket.

Protocol: "Boron-First" Optimization

Due to the electron-deficient nature of the pyridine ring, the C5-bromide is highly activated.[1] However, the presence of the aldehyde (if not yet reacted) requires mild bases to prevent Cannizzaro disproportionation.

Reagents:

  • Substrate: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (or derivative)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for milder conditions)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Assembly: Charge a reaction vessel with the bromide substrate (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill the vessel with Nitrogen (3 cycles).

  • Reaction: Heat to 80-90°C for 4-12 hours. Monitor by TLC or LC-MS.[1]

  • Quench: Cool to RT, filter through a Celite pad to remove Palladium black.

  • Extraction: Dilute with EtOAc, wash with water. Dry organic layer over Na₂SO₄.[1]

Data Summary: Common Coupling Partners

Coupling Partner (R-B(OH)₂)Target Class RelevanceConditionsYield (Typical)
Phenyl / Substituted Phenyl General SAR, LipophilicityPd(dppf)Cl₂, K₂CO₃, 80°C85-95%
3-Pyridyl / 4-Pyridyl Solubility, Kinase Hinge BindingPd(PPh₃)₄, Na₂CO₃, 100°C70-80%
Indazole / Pyrazole Kinase Selectivity (p38, JNK)XPhos Pd G2, K₃PO₄, 90°C60-75%

Workflow Visualization: The GBB Pathway

The following diagram details the specific assembly of a P2X3-relevant scaffold using the GBB protocol described above.

GBB_Workflow Aldehyde 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Imine Intermediate: Schiff Base Formation Aldehyde->Imine MeOH, RT Amine 2-Aminopyridine Derivative Amine->Imine MeOH, RT Isocyanide R-Isocyanide Cyclization [4+1] Cycloaddition (Sc(OTf)3 Catalyst) Imine->Cyclization + Isocyanide Product Fused Imidazo[1,2-a]pyridine Scaffold Cyclization->Product 100°C, MW Suzuki Downstream: Suzuki Coupling at C5-Br Product->Suzuki SAR Expansion

Figure 2: Workflow for the multicomponent Groebke-Blackburn-Bienaymé reaction.

References & Grounding

  • Groebke-Blackburn-Bienaymé Reaction Overview:

    • Source: Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.[1] Angewandte Chemie International Edition.

    • Relevance: Foundational methodology for using pyridine aldehydes to create imidazopyridines.[1]

  • P2X3 Antagonists & Pyridine Scaffolds:

    • Source: Richards, D., et al. (2019). Discovery of BLU-5937, a Potent, Selective P2X3 Antagonist for the Treatment of Chronic Cough. Journal of Medicinal Chemistry.

    • Relevance: Demonstrates the utility of substituted imidazopyridines (derived from pyridine aldehydes) in clinical candidates.

  • Synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (Precursor Data):

    • Source: PubChem Compound Summary for CAS 1174028-20-6.[1]

    • Relevance: Verification of chemical structure and physical properties.[3]

  • Kinase Inhibitor Design (p38 MAPK):

    • Source: Dumas, J., et al. (2004). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Highlights the use of pyridine cores in kinase hinge binding.

Sources

Method

use of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde as a building block in organic synthesis

Application Note: Strategic Utilization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde in Medicinal Chemistry Executive Summary 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 149806-06-4) is a "privileged scaffold" in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde in Medicinal Chemistry

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 149806-06-4) is a "privileged scaffold" in modern drug discovery. Its value lies in its orthogonal reactivity triad : three distinct functional handles (aldehyde, bromide, and picolinic methyl) that can be activated independently under specific conditions. This allows chemists to rapidly generate high-complexity libraries, particularly for kinase inhibitors, GPCR ligands, and fused heterocyclic systems like 1,6-naphthyridines.

This guide provides validated protocols for exploiting these three sites, ensuring high yield and reproducibility in a research setting.

Chemical Profile & Reactivity Landscape

PropertySpecification
IUPAC Name 5-Bromo-6-methylpyridine-3-carbaldehyde
CAS Number 149806-06-4
Molecular Weight 200.03 g/mol
Appearance Pale yellow to off-white solid
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
The Orthogonal Triad

The molecule's power comes from the electronic differentiation of its three handles:

  • C-3 Aldehyde (Electrophile): Highly reactive toward nucleophiles (amines, hydrides, ylides). It is the primary site for "warhead" attachment or solubilizing tail introduction.

  • C-5 Bromide (Cross-Coupling Handle): Located meta to the nitrogen, it undergoes Palladium-catalyzed coupling (Suzuki, Buchwald, Stille) with excellent fidelity, often without protecting the aldehyde if conditions are mild.

  • C-6 Methyl (Pro-Nucleophile): The "picolinic" position is acidified by the adjacent ring nitrogen. It can be deprotonated for condensations or oxidized to a carboxylic acid.

Reactivity Map

ReactivityMap Core 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Aldehyde C-3 Aldehyde (Electrophilic) Core->Aldehyde Bromide C-5 Bromide (Cross-Coupling) Core->Bromide Methyl C-6 Methyl (Acidic/Benzylic) Core->Methyl RedAmin Reductive Amination (Solubilizing Tails) Aldehyde->RedAmin R-NH2 / STAB Wittig Wittig/Horner (Linker Elongation) Aldehyde->Wittig Ph3P=R Suzuki Suzuki-Miyaura (Biaryl Cores) Bromide->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald-Hartwig (Amination) Bromide->Buchwald R2NH / Pd(0) Naphthyridine Ring Fusion (1,6-Naphthyridines) Methyl->Naphthyridine Condensation Oxidation Oxidation (Carboxylic Acid) Methyl->Oxidation KMnO4 / SeO2

Caption: Divergent synthesis pathways from the central pyridine scaffold. Colors indicate distinct reaction sites.

Validated Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C-5 position with an aryl group while preserving the C-3 aldehyde. Mechanism: The electron-deficient nature of the pyridine ring facilitates oxidative addition at the C-Br bond.

Reagents:

  • Substrate: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyridine substrate, arylboronic acid, and Pd(dppf)Cl₂·DCM.

  • Inerting: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. (Monitor by LCMS; the aldehyde peak is distinct).

    • Note: Avoid temperatures >100°C to prevent Cannizzaro-type disproportionation of the aldehyde.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a solid.

Critical Control Point: Deoxygenation is vital. Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

Protocol B: "One-Pot" Reductive Amination

Objective: Convert the C-3 aldehyde into a secondary or tertiary amine (common in kinase inhibitors to improve solubility).

Reagents:

  • Substrate: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (1.0 equiv, only if using basic amines)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in DCE at room temperature. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA. Stir for 30–60 mins to allow imine formation (often visible as a slight color change).

  • Reduction: Add STAB in one portion.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde before it forms the imine, preventing alcohol byproducts.

  • Quenching: Stir for 4–12 hours. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (x3).

  • Purification: Amine products often streak on silica. Use DCM/MeOH/NH₃ (90:9:1) as the eluent.

Protocol C: Synthesis of 1,6-Naphthyridines (Ring Fusion)

Objective: Utilize the C-3 Aldehyde and C-6 Methyl groups to fuse a second ring, creating a bicyclic 1,6-naphthyridine core. This is a classic "Friedländer-type" condensation approach.

Reagents:

  • Substrate: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

  • Partner: 2-Amino-1-phenylethanone (or similar amino-ketone/nitrile)

  • Catalyst: L-Proline (20 mol%) or Piperidine

  • Solvent: Ethanol or DMF[1]

Step-by-Step Procedure:

  • Mixing: Dissolve the pyridine substrate (1 equiv) and the amino-ketone partner (1 equiv) in Ethanol.

  • Catalysis: Add the base/organocatalyst.

  • Reflux: Heat to reflux (78°C) for 12 hours.

    • Mechanism:[2][3][4][5][6] The amine condenses with the aldehyde (imine formation), followed by an intramolecular aldol-type condensation between the ketone alpha-position and the pyridine C-6 methyl group.

  • Isolation: Upon cooling, the naphthyridine product often precipitates. Filter and wash with cold ethanol.

Representative Workflow: Kinase Inhibitor Scaffold Construction

The following diagram illustrates a logical workflow for synthesizing a Type II kinase inhibitor using this building block.

Workflow Step1 START: 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Step2 Step 1: Reductive Amination (Install Solubilizing Group) Step1->Step2 Morpholine / STAB Step3 Intermediate A (Bromide intact) Step2->Step3 Step4 Step 2: Suzuki Coupling (Install Hinge Binder/Aryl Head) Step3->Step4 Ar-B(OH)2 / Pd Step5 Final Scaffold (Bioactive Core) Step4->Step5

Caption: Sequential functionalization strategy. Performing reductive amination first avoids potential catalyst poisoning by free amines during the Suzuki step.

References

  • Suzuki-Miyaura Coupling on Pyridines

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Naphthyridine Synthesis via Pyridine Carboxaldehydes

    • Litvinov, V. P. (2004). The Chemistry of Naphthyridines. Russian Chemical Reviews, 73(11), 1019.
  • Safety & Handling Data (SDS)

    • Fisher Scientific Safety Data Sheet: 6-Bromo-3-pyridinecarboxaldehyde (CAS 149806-06-4).

Sources

Application

Application Note: Strategic Synthesis of Heterocyclic Libraries from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Executive Summary: The "Dual-Handle" Advantage In modern medicinal chemistry, 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 119842-87-2) represents a "privileged scaffold" due to its orthogonal reactivity. Unlike simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Advantage

In modern medicinal chemistry, 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 119842-87-2) represents a "privileged scaffold" due to its orthogonal reactivity. Unlike simple pyridines, this compound possesses two distinct chemically active sites ("handles") that allow for divergent synthesis without the need for protecting groups:

  • The C-3 Formyl Group (Aldehyde): A highly reactive electrophile suitable for multicomponent reactions (MCRs), condensations, and heterocycle formation (e.g., imidazoles, thiazoles).

  • The C-5 Bromide: A handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of biaryl or heteroaryl complexity.

This Application Note details two robust, self-validating protocols designed to leverage these handles sequentially. We focus on the Groebke-Blackburn-Bienaymé (GBB) reaction to construct a fused heterocyclic core, followed by a Suzuki-Miyaura coupling to diversify the scaffold.

Strategic Analysis of the Scaffold

The chemical logic of this scaffold relies on the difference in reactivity between the carbonyl carbon and the halogenated carbon.

  • Reactivity Hierarchy: The aldehyde (C-3) is kinetically more labile toward nucleophiles (amines) than the bromide (C-5) is toward oxidative addition by palladium.

  • Sequential Logic:

    • Path A (Aldehyde First): React the aldehyde to form a heterocyclic core.[1] The bromide remains intact, serving as a "latent" handle for late-stage diversification.

    • Path B (Bromide First): Perform cross-coupling first.[2] This is riskier as the aldehyde can undergo side reactions (oxidation/reduction) under basic coupling conditions.

    • Recommendation: This guide follows Path A , utilizing the aldehyde in a GBB reaction first.

Visualizing the Divergent Synthesis

The following diagram maps the strategic pathways available for this compound.

ScaffoldMap Start 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (Starting Material) Aldehyde C-3 Formyl Handle (Electrophile) Start->Aldehyde Bromide C-5 Bromide Handle (Cross-Coupling) Start->Bromide GBB Groebke-Blackburn-Bienaymé (GBB) Reaction Forms: Imidazo[1,2-a]pyridine Aldehyde->GBB + 2-Aminopyridine + Isocyanide Condensation Knoevenagel/Schiff Base Forms: Vinyl/Imine derivatives Aldehyde->Condensation + Active Methylene Suzuki Suzuki-Miyaura Coupling Adds: Aryl/Heteroaryl Groups Bromide->Suzuki Pd(0) + Boronic Acid Sonogashira Sonogashira Coupling Adds: Alkynes Bromide->Sonogashira Pd(0)/Cu(I) + Alkyne

Caption: Divergent synthetic map showing the orthogonal reactivity of the C-3 aldehyde and C-5 bromide handles.

Protocol 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Synthesis of 3-(5-bromo-6-methylpyridin-3-yl)-imidazo[1,2-a]pyridine derivatives.

This multicomponent reaction (MCR) is the gold standard for generating imidazo[1,2-a]pyridine scaffolds. Here, our starting material acts as the aldehyde component , reacting with a 2-aminopyridine and an isocyanide.

Mechanistic Insight

The reaction proceeds via the formation of a Schiff base (imine) between the aldehyde and the 2-aminopyridine. The isocyanide then undergoes a [4+1] cycloaddition with the imine. The acid catalyst is critical for activating the imine (Schiff base) for nucleophilic attack by the isocyanide.

Experimental Procedure

Reagents:

  • Aldehyde: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv)

  • Amine: 2-Aminopyridine (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Acetic Acid (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)

Step-by-Step Protocol:

  • Imine Formation (Self-Validating Step 1):

    • In a 20 mL reaction vial, dissolve 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 mmol, 200 mg) and 2-aminopyridine (1.0 mmol, 94 mg) in 3 mL of MeOH.

    • Observation: Stir at room temperature for 30 minutes. The solution often turns yellow/orange, indicating imine formation.

    • Validation: Spot on TLC. The aldehyde spot (usually high R_f) should diminish, replaced by a lower R_f imine spot.

  • Cyclization:

    • Add the catalyst (Sc(OTf)₃, 25 mg) to the mixture.

    • Add tert-butyl isocyanide (1.1 mmol, 124 µL) dropwise.

    • Stir the mixture at room temperature for 12–24 hours.

    • Note: If conversion is slow after 6 hours, heat to 50°C.

  • Workup & Purification:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in DCM (10 mL) and wash with saturated NaHCO₃ (10 mL) to neutralize the acid.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Data Interpretation (Self-Validation)
CheckpointExpected ResultFailure Mode
TLC (Start) Distinct Aldehyde spot (UV active)
TLC (End) New fluorescent spot (Imidazo-pyridine core is often fluorescent)No new spot = Catalyst inactive or wet solvent.
1H NMR Disappearance of Aldehyde singlet (~10.0 ppm). Appearance of NH/Alkyl signals from isocyanide.Aldehyde peak persists = Incomplete reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C-5 bromide position after heterocyclic core formation.

This protocol assumes you are reacting the product from Protocol 1, but it is equally applicable to the starting material directly if chemoselectivity is managed.

Experimental Procedure

Reagents:

  • Substrate: 5-Bromo-pyridine derivative (from Protocol 1) (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Degassing (Critical):

    • Combine the substrate, boronic acid, and base in a microwave vial or round-bottom flask.

    • Add the solvent mixture (Dioxane/Water).[3]

    • Process: Sparge with Argon or Nitrogen gas for 10 minutes. Oxygen is the enemy of Palladium(0).

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·DCM quickly to the vessel and seal it immediately.

  • Reaction:

    • Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

    • Visual Check: The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Workup:

    • Filter the mixture through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water and brine.

    • Concentrate and purify via column chromatography.

Workflow Diagram

The following diagram illustrates the specific workflow for the GBB reaction followed by Suzuki coupling.

Workflow Start Start: 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Step1 Step 1: Imine Formation (Aldehyde + 2-Aminopyridine) Start->Step1 Check1 Checkpoint: TLC/NMR (Disappearance of CHO peak) Step1->Check1 Step2 Step 2: GBB Cyclization (+ Isocyanide + Sc(OTf)3) Check1->Step2 Pass Intermediate Intermediate: 3-(Imidazo[1,2-a]pyridin-3-yl) -5-bromo-6-methylpyridine Step2->Intermediate Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid, Base) Intermediate->Step3 Final Final Product: Biaryl-Functionalized Heterocycle Step3->Final

Caption: Sequential workflow for generating complex heterocycles via GBB and Suzuki coupling.

Troubleshooting & Optimization

Chemoselectivity
  • Issue: If performing Suzuki coupling directly on the starting aldehyde (before GBB), the aldehyde may oxidize to carboxylic acid or undergo Cannizzaro reaction under the basic conditions (K₂CO₃/heat).

  • Solution: If you must couple first, use mild bases like K₃PO₄ and anhydrous conditions (Dioxane without water), or protect the aldehyde as an acetal (using ethylene glycol + TsOH) prior to coupling.

Purification of GBB Products
  • Issue: Isocyanides have a foul odor and can be difficult to remove.

  • Solution: Use a scavenger resin (polymer-supported amine) or ensure the isocyanide is the limiting reagent. However, usually, the isocyanide is used in slight excess; flash chromatography is generally sufficient to separate the non-polar isocyanide from the polar heterocyclic product.

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Source: Organic Chemistry Portal. "Groebke-Blackburn-Bienaymé Reaction."[1][4][5][6]

    • URL:[Link]

  • Suzuki-Miyaura Coupling Protocols: Source: Sigma-Aldrich (Merck). "Suzuki-Miyaura Cross-Coupling Reaction."
  • Synthesis of Imidazo[1,2-a]pyridines (Review)

    • Source: National Institutes of Health (PMC). "The Groebke-Blackburn-Bienaymé Reaction."[1][4][5]

    • URL:[Link]

  • Compound Data (5-Bromo-6-methyl-3-pyridinecarboxaldehyde)

    • Source: PubChem CID 11769234 (Note: Isomer specific data may vary, verify CAS 119842-87-2 with supplier).
    • URL:[Link]

Sources

Method

protocol for the purification of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Abstract & Strategic Importance 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (also known as 5-bromo-6-methylnicotinaldehyde) is a critical "lynchpin" intermediate in the synthesis of complex heterocyclic drugs.[1] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (also known as 5-bromo-6-methylnicotinaldehyde) is a critical "lynchpin" intermediate in the synthesis of complex heterocyclic drugs.[1] Its structure offers three distinct vectors for diversification: the aldehyde (reductive amination/Wittig), the bromine (Suzuki/Buchwald couplings), and the pyridine nitrogen (N-oxide formation).

However, its position as an intermediate often results in significant impurity carryover—specifically the over-oxidized carboxylic acid (5-bromo-6-methylnicotinic acid), the under-oxidized alcohol , and regioisomeric bromides .[1] Standard silica chromatography is often insufficient for >98% purity required for GMP steps due to the "streaking" nature of basic pyridines and the instability of the aldehyde moiety on acidic silica.

This Application Note details a chemoselective bisulfite adduct purification protocol as the primary method for isolating high-purity aldehyde, bypassing the limitations of standard chromatography.

Chemical Profile & Impurity Landscape[1][2]

Target Compound: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Structure: Pyridine ring substituted with -CHO at C3, -Br at C5, -CH3 at C6.[1]

PropertyData / PredictionRelevance to Purification
Physical State Pale yellow to off-white solidAmenable to recrystallization; easy handling.[1]
Melting Point ~75–85 °C (Estimated based on congeners)Keep drying oven temps < 40 °C to avoid sublimation/melting.
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in Water.Ideal for biphasic bisulfite extraction.
pKa (Pyridine N) ~3.5–4.0Weakly basic; may streak on acidic silica gel.
Stability Air-sensitive (oxidizes to acid).[1]Store under Nitrogen/Argon at 4°C.
Impurity Profile:
ImpurityOriginPurification Strategy
Starting Bromide (5-Bromo-6-methyl-3-pyridinecarbonitrile) Incomplete reductionRemoved via Bisulfite Adduct (Non-aldehyde).[1]
Over-oxidized Acid (5-Bromo-6-methylnicotinic acid) Air oxidation / over-oxidationRemoved via Bisulfite Adduct (Non-aldehyde).[1]
Alcohol (5-Bromo-6-methyl-3-pyridinemethanol) Incomplete oxidationRemoved via Bisulfite Adduct (Non-aldehyde).[1]
Regioisomers (2-Bromo-6-methyl-3-pyridinecarboxaldehyde) Synthesis byproductSeparated via Recrystallization or Chromatography.[1]

Purification Workflow Decision Tree

The following decision tree provides a logical framework for selecting the optimal purification method based on the crude purity and impurity profile.

Purification_Decision_Tree Start Crude 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CheckPurity Analyze Crude Purity (LC-MS / TLC) Start->CheckPurity HighPurity Purity > 90% (Minor Impurities) CheckPurity->HighPurity Yes LowPurity Purity < 80% (Significant Impurities) CheckPurity->LowPurity No MethodC Method C: Recrystallization (Hexane/EtOAc) HighPurity->MethodC Polishing Step SpecificImpurities Specific Impurities Present? LowPurity->SpecificImpurities NonAldehyde Non-Aldehyde Impurities (Alcohol, Acid, Starting Material) SpecificImpurities->NonAldehyde Yes Regioisomer Isomeric Aldehydes SpecificImpurities->Regioisomer Yes MethodA Method A: Bisulfite Adduct Purification (Chemoselective for Aldehydes) NonAldehyde->MethodA Best Selectivity MethodB Method B: Flash Chromatography (Silica Gel with Et3N) Regioisomer->MethodB Best Separation MethodA->MethodC Optional Final Polish MethodB->MethodC Optional Final Polish

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.

Detailed Protocols

Method A: Chemoselective Bisulfite Adduct Purification (The "Gold Standard")

This method leverages the reversible formation of a water-soluble bisulfite adduct. Non-aldehyde impurities (alcohols, acids, esters, halides) remain in the organic phase, while the aldehyde is selectively pulled into the aqueous phase as a salt.

Reagents:

  • Sodium Bisulfite (NaHSO3)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3)

  • Magnesium Sulfate (MgSO4)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude aldehyde (e.g., 10 g, ~50 mmol) in EtOAc (100 mL). If the crude is an oil, ensure it is fully dissolved.

  • Adduct Formation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO3) (approx. 40% w/v). Add 1.5 equivalents of NaHSO3 (relative to the aldehyde) to the organic solution.

  • Vigorous Agitation: Stir the biphasic mixture vigorously for 2–4 hours at room temperature. The aldehyde will convert to the water-soluble bisulfite adduct.[2]

    • Note: If a solid precipitate forms (the adduct itself), filter it off and wash with EtOAc. This is even better as it physically isolates the intermediate. If no solid forms, proceed to separation.

  • Phase Separation (Wash 1): Transfer to a separatory funnel. Separate the layers.

    • Organic Layer: Contains non-aldehyde impurities (discard or save for recovery of other materials).

    • Aqueous Layer (or Solid Adduct): Contains the purified aldehyde-bisulfite adduct.

  • Regeneration:

    • If you have the Aqueous Layer : Add fresh EtOAc (100 mL) to the aqueous layer. Slowly add solid Na2CO3 or a saturated NaHCO3 solution while stirring until the pH reaches ~9–10. Caution: CO2 evolution will occur.[1]

    • If you have the Solid Adduct : Suspend the solid in EtOAc (100 mL) and water (50 mL). Add base as above until the solid dissolves and pH is basic.

  • Extraction: Shake the separatory funnel to extract the regenerated free aldehyde into the organic layer. Repeat extraction with EtOAc (2 x 50 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Why this works: The bisulfite adduct formation is specific to the carbonyl group of aldehydes (and some methyl ketones), effectively "filtering" the molecule chemically.

Method B: Flash Column Chromatography (The Robust Fallback)

Use this method if the bisulfite method fails (e.g., if the adduct is too soluble in organic solvent or unstable) or if you need to separate regioisomers.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient 0% to 30% EtOAc).

Critical Modification for Pyridines: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in Hexane before loading the sample. This neutralizes acidic sites on the silica that can cause:

  • Streaking: Broad peaks due to the basic pyridine nitrogen interacting with acidic silanols.

  • Degradation: Acid-catalyzed decomposition of the aldehyde.

Protocol:

  • Column Prep: Slurry silica in Hexane containing 1% Et3N. Pack the column.[3]

  • Loading: Dissolve the crude residue in a minimum amount of DCM or Toluene. Load onto the column.

  • Elution: Run a gradient from 100% Hexane to 70:30 Hexane:EtOAc.

  • Fraction Collection: Monitor fractions by TLC (UV 254 nm). The aldehyde typically runs with an Rf of ~0.4–0.5 in 20% EtOAc/Hexane.

  • Concentration: Pool pure fractions and evaporate solvent < 40 °C.

Method C: Recrystallization (The Scalable Polish)

Ideal for final polishing of >90% pure material to achieve >99% purity for analytical standards or biological testing.

Solvent System: Hexane / Ethyl Acetate (or Heptane / Toluene).

Protocol:

  • Dissolution: Place the solid aldehyde in a flask. Add a minimum amount of hot EtOAc (approx. 60–70 °C) until just dissolved.

  • Precipitation: Slowly add hot Hexane (anti-solvent) until the solution becomes slightly cloudy.

  • Cooling: Allow the mixture to cool to room temperature slowly, then place in an ice bath (0–4 °C) for 2 hours.

  • Filtration: Filter the crystals and wash with cold Hexane.

  • Drying: Dry in a vacuum oven at room temperature (25 °C) for 12 hours. Do not heat significantly as aldehydes can sublime or oxidize.[1]

Quality Control & Validation

Verify the identity and purity using the following markers:

  • 1H NMR (CDCl3, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.0–10.2 ppm.[1]

    • Aromatic Protons: Two singlets (or doublets with small coupling) in the aromatic region (~8.0–9.0 ppm).

    • Methyl Group (-CH3): Singlet at ~2.6–2.7 ppm.[1]

  • HPLC Purity: >98% (Area %).

  • Melting Point: Sharp range (e.g., 2 °C range).

References

  • Bisulfite Adduct Purification Mechanism

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter 9: Aldehydes and Ketones).
    • [1]

  • Pyridine Aldehyde Synthesis & Handling

    • Journal of Organic Chemistry, 2010, 75(12), 4169–4182. "Synthesis of Functionalized Pyridines."
    • [1]

  • General Flash Chromatography of Basic Heterocycles

    • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[4] Chem.1978 , 43, 2923–2925.

Disclaimer: Always consult the Safety Data Sheet (SDS) before handling. Pyridine derivatives can be toxic and skin irritants.[3][5][6][7] Perform all operations in a fume hood.

Sources

Application

Application Note: Analytical Characterization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Here is a comprehensive Application Note and Protocol guide for the characterization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . Executive Summary This guide outlines the standard operating protocols (SOPs) for the st...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the characterization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde .

Executive Summary

This guide outlines the standard operating protocols (SOPs) for the structural identification and purity analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (also known as 5-Bromo-6-methylnicotinaldehyde). This molecule is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Due to the high potential for regioisomerism in substituted pyridines (e.g., distinguishing from the 6-bromo-5-methyl isomer), this guide emphasizes orthogonal analytical techniques —specifically NMR and LC-MS—to ensure structural certainty.

Critical Technical Alert: CAS Number Verification
⚠️ Isomer Identification Warning

The chemical name 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is often confused with its regioisomer, 6-Bromo-5-methyl-3-pyridinecarboxaldehyde .

  • The CAS number provided in some databases for the 6-Bromo-5-methyl isomer is 149306-03-8 .
  • The CAS number often associated with the 5-Bromo-6-methyl isomer (the target of this guide) is 1174028-20-6 .

Action Required: Verify the structure of your starting material using the 1H NMR coupling constants described in Section 3.1 before proceeding with synthesis.

Chemical Identity & Properties

PropertyDescription
Chemical Name 5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Sparingly soluble in Water
Melting Point Typically 75–110 °C (Isomer dependent; experimental verification required)
Key Functionalities Aldehyde (Reactive electrophile), Bromide (Cross-coupling handle), Pyridine Nitrogen (Basic)

Structural Elucidation (Identity)

Proton NMR (¹H NMR) Spectroscopy

NMR is the definitive method for distinguishing the 5-bromo-6-methyl isomer from the 6-bromo-5-methyl isomer.

  • Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred to prevent aldehyde hydration/oxidation artifacts).

  • Frequency: 400 MHz or higher.

Predicted Spectrum & Assignment Logic
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
~10.0 Singlet (s)1H-CHO Characteristic aldehyde proton; highly deshielded.
~8.8 - 8.9 Doublet (d)1HH2 Position 2 (between N and CHO). Most deshielded aromatic proton due to adjacent Nitrogen and Aldehyde.
~8.4 - 8.5 Doublet (d)1HH4 Position 4 (between CHO and Br). Deshielded, but less than H2.
~2.6 - 2.7 Singlet (s)3H-CH₃ Methyl group at Position 6.

Differentiation Strategy (Isomer Check):

  • Coupling Constants (J): The H2 and H4 protons are meta to each other. Expect a small coupling constant (J ≈ 1.5 – 2.5 Hz).

  • NOE (Nuclear Overhauser Effect): If unsure, run a 1D NOE experiment irradiating the Methyl peak (~2.6 ppm).

    • Target (5-Br-6-Me): NOE should be observed only to the ring protons if they are adjacent, but in this structure (5-Br-6-Me), the methyl is adjacent to the Bromine (C5) and Nitrogen (N1). No strong NOE to aromatic protons is expected.

    • Isomer (6-Br-5-Me): The methyl is at C5.[1] It is adjacent to H4. Strong NOE to H4 would be observed.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[2]

  • Key Feature: Bromine Isotope Pattern.[3]

  • Observation: Look for two peaks of nearly equal intensity separated by 2 amu.

    • [M+H]⁺ (⁷⁹Br): ~200.0 m/z[4]

    • [M+H]⁺ (⁸¹Br): ~202.0 m/z

  • Ratio: 1:1 intensity (Signature of mono-brominated compounds).

Infrared Spectroscopy (FTIR)
  • Technique: ATR (Attenuated Total Reflectance).

  • Diagnostic Peak: 1690–1710 cm⁻¹ (Strong C=O stretch of the aldehyde).

  • Secondary Peaks: ~1580 cm⁻¹ (Pyridine ring stretch), ~600–800 cm⁻¹ (C-Br stretch).

Chromatographic Purity (Quality Control)

HPLC Method Protocol (Reverse Phase)

This method is designed to suppress the ionization of the pyridine nitrogen (reducing tailing) and ensure separation from the corresponding acid impurity (oxidation product).

Method Parameters:

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA or Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV @ 254 nm (Aromatic) and 280 nm (Aldehyde specific)
Injection Vol 5–10 µL
Run Time 20 minutes

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
12.01090
15.01090
15.1955
20.0955

Self-Validating System Suitability Criteria:

  • Tailing Factor (Tf): Must be < 1.5 (TFA helps achieve this).

  • Resolution: If the carboxylic acid impurity is present (oxidation of CHO), resolution > 2.0 is required.

  • Retention Time: Expect the aldehyde to elute later than the acid impurity but earlier than non-polar dimers.

GC-FID Method (Alternative for Volatiles)

Since aldehydes can oxidize, GC is useful but requires care to avoid thermal degradation in the inlet.

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane).

  • Inlet Temp: 200 °C (Keep lower to prevent oxidation).

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Oven: 50 °C (hold 2 min) → 20 °C/min → 250 °C (hold 5 min).

Visual Workflows

Diagram 1: Analytical Characterization Workflow

This flowchart illustrates the decision-making process for releasing a batch of material.

AnalyticalWorkflow Start Raw Material (5-Bromo-6-methyl-3-pyridinecarboxaldehyde) Solubility Solubility Check (DMSO-d6 / MeOH) Start->Solubility NMR 1H NMR Analysis (Identity & Isomer Check) Solubility->NMR LCMS LC-MS Analysis (MW & Br Pattern) Solubility->LCMS CouplingCheck Check Coupling (H2/H4) Are they meta (J~2Hz)? NMR->CouplingCheck HPLC HPLC Purity (>98% Area) CouplingCheck->HPLC Yes (Meta) Fail REJECT / RE-PURIFY (Wrong Isomer or Impure) CouplingCheck->Fail No (Ortho/Para) LCMS->HPLC Mass Confirmed HPLC->Fail Purity < 98% Pass RELEASE BATCH HPLC->Pass Purity > 98%

Caption: Analytical workflow ensuring isomer correctness via NMR before purity quantification via HPLC.

Diagram 2: HPLC Method Development Logic

Logic for selecting the mobile phase conditions to handle the basic pyridine nitrogen.

HPLC_Logic Target Target Molecule: Pyridine Aldehyde Problem Challenge: Basic Nitrogen (Tailing) Aldehyde Stability Target->Problem Solution1 Add Modifier: 0.1% TFA or Formic Acid Problem->Solution1 Mechanism Mechanism: Protonate N (pH < pKa) Ion Pairing Solution1->Mechanism Result Result: Sharp Peaks Reproducible RT Mechanism->Result

Caption: Logic flow for selecting acidic mobile phases to prevent pyridine peak tailing.

Stability & Handling Protocols

Storage Conditions
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-bromo-6-methylnicotinic acid).

  • Temperature: Refrigerate (2–8 °C).

  • Container: Amber glass to protect from light (photolytic degradation of brominated aromatics).

Re-Test Protocol

Before using stored material in a critical synthesis step:

  • Visual Check: Look for color change (darkening indicates decomposition).

  • Quick IR: Check for the appearance of a broad -OH stretch (2500–3300 cm⁻¹) indicating acid formation.

  • Aldehyde Purge: If acid is present (>5%), wash the solid with saturated NaHCO₃ solution (acid is soluble in base, aldehyde is not) and extract with DCM.

References

  • Sigma-Aldrich (Merck). Product Specification: 6-Bromo-3-pyridinecarboxaldehyde (Isomer Analog).Link (Accessed Oct 2023).

  • Fluorochem. Product Data: 5-Bromo-6-methylnicotinaldehyde (CAS 1174028-20-6).[5]Link (Accessed Oct 2023).

  • Pipzine Chemicals. Structure Data: 6-Bromo-5-methyl-3-pyridinecarboxaldehyde (CAS 149306-03-8).Link (Accessed Oct 2023).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.
  • Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[2] (Context for pyridine synthesis).

Sources

Method

Application and Protocol for the Complete ¹H and ¹³C NMR Analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Abstract This comprehensive guide provides a detailed protocol and in-depth analysis for the structural elucidation of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrosc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the structural elucidation of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers a complete workflow from sample preparation to spectral interpretation. It includes predicted ¹H and ¹³C NMR data, a thorough explanation of the influence of substituents on chemical shifts and coupling constants, and step-by-step protocols for one-dimensional and two-dimensional NMR experiments. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. This guide is designed to be a self-validating system for the unambiguous characterization of the target molecule.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, making its unambiguous structural characterization paramount for quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1] This application note details the complete ¹H and ¹³C NMR analysis of this compound, providing a robust framework for its identification and purity assessment.

The substitution pattern of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde, with an electron-donating methyl group, an electron-withdrawing bromine atom, and a strongly electron-withdrawing aldehyde group, creates a unique electronic environment within the pyridine ring. This results in a distinctive NMR fingerprint that can be fully deciphered through a combination of 1D and 2D NMR experiments.

Predicted NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde, the following ¹H and ¹³C NMR data have been predicted based on established substituent effects on the pyridine ring and analysis of structurally similar compounds. These predictions serve as a reliable guide for the experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0d~2.0
H-48.2 - 8.4d~2.0
CHO10.0 - 10.2s-
CH₃2.6 - 2.8s-

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 155
C-3132 - 135
C-4138 - 141
C-5120 - 123
C-6160 - 163
CHO190 - 193
CH₃23 - 26

Scientific Rationale: Understanding Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic interplay between the substituents and the pyridine ring.

  • Aldehyde Group (-CHO): As a strong electron-withdrawing group, the aldehyde deshields the protons and carbons of the pyridine ring, shifting their signals to a lower field (higher ppm values). The aldehyde proton itself is highly deshielded and appears as a singlet downfield.[2]

  • Bromine Atom (-Br): The electronegativity of bromine leads to a deshielding effect on the adjacent carbons. Its influence on the proton chemical shifts is more complex, involving both inductive and anisotropic effects.

  • Methyl Group (-CH₃): Being an electron-donating group, the methyl group shields the ring protons and carbons, causing an upfield shift (lower ppm values) of their signals. The methyl protons will appear as a singlet in the aliphatic region of the spectrum.[3]

  • Nitrogen Atom in Pyridine: The nitrogen atom in the pyridine ring is electronegative and generally deshields the α-protons (H-2 and H-6) and α-carbons (C-2 and C-6).[3]

The predicted coupling constant between H-2 and H-4 is a meta-coupling (⁴J), which is typically small in aromatic systems (~2-3 Hz).

Experimental Protocols

This section provides detailed, step-by-step methodologies for the NMR analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Analyte Purity: Ensure the 5-Bromo-6-methyl-3-pyridinecarboxaldehyde sample is of high purity. Potential impurities from synthesis, such as unreacted starting materials or by-products, should be considered during spectral analysis.[4]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is important to use a high-purity deuterated solvent to minimize interfering signals.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is advisable to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Vortex the sample until the solid is completely dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

4.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Temperature: 298 K.

4.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 512-1024 scans, depending on the sample concentration.

  • Temperature: 298 K.

4.2.3. 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. This will confirm the meta-coupling between H-2 and H-4.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations. This will link the proton signals to their directly attached carbon atoms.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule.[6]

Table 3: Recommended Parameters for 2D NMR Experiments

ExperimentKey ParametersPurpose
COSY Number of increments: 256; Number of scans: 4-8Identifies coupled protons (H-2 and H-4).
HSQC Number of increments: 256; Number of scans: 8-16Correlates protons to their directly attached carbons.
HMBC Number of increments: 512; Number of scans: 16-32; Long-range coupling delay optimized for 8 HzReveals 2- and 3-bond correlations for full structure elucidation.

Data Processing and Analysis

Modern NMR software such as MestReNova, TopSpin, or ACD/Labs NMR Processor should be used for data processing.

1D Spectra Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm. Reference the ¹³C spectrum using the CDCl₃ signal at 77.16 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

2D Spectra Processing and Interpretation
  • Fourier Transformation: Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Phasing and Baseline Correction: As with 1D spectra.

  • Analysis:

    • In the COSY spectrum, a cross-peak between the signals at ~8.9 ppm and ~8.3 ppm will confirm the coupling between H-2 and H-4.

    • The HSQC spectrum will show correlations between the proton signals and their directly attached carbons (e.g., H-2 with C-2, H-4 with C-4, and the methyl protons with the methyl carbon).

    • The HMBC spectrum is key to the complete assignment. For example, the aldehyde proton (~10.1 ppm) should show correlations to C-3 and C-4. The methyl protons (~2.7 ppm) should show correlations to C-6 and C-5.

Visualization of Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for the NMR analysis and the expected key HMBC correlations for structural confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter into NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC process_1d Process 1D Spectra HMBC->process_1d assign Assign Signals process_1d->assign process_2d Process 2D Spectra process_2d->assign elucidate Elucidate Structure assign->elucidate

Figure 1: Experimental workflow for the NMR analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.

Figure 2: Key expected HMBC correlations for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.

Conclusion

This application note provides a comprehensive and authoritative guide for the complete ¹H and ¹³C NMR analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde. By following the detailed protocols for sample preparation, data acquisition, and processing, and by understanding the underlying principles of substituent effects on chemical shifts and coupling constants, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The use of 2D NMR techniques is essential for the unambiguous assignment of all signals and the confirmation of the molecular structure.

References

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]

  • Nowick, J. S. (n.d.). 300 MHz ¹H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. University of California, Irvine. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]

  • Sodhi, H. S., et al. (2014). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. SpringerPlus, 3, 563. [Link]

  • Stoyanov, R., & Stoyanova, R. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4595. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Tien, J.-H., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(iii), 240-251. [https://www.semantic scholar.org/paper/The-preparation-of-some-heteroaromatic-and-aromatic-Tien-Lin/1d13f82023d578673322199042b781600863e4c4]([Link] scholar.org/paper/The-preparation-of-some-heteroaromatic-and-aromatic-Tien-Lin/1d13f82023d578673322199042b781600863e4c4)

Sources

Application

mass spectrometry of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Technical Application Note: High-Resolution Mass Spectrometry Profiling of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Executive Summary 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6) is a critical heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Resolution Mass Spectrometry Profiling of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6) is a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly OGA inhibitors and neuroactive agents. Its dual functionality—an electrophilic aldehyde and a halogenated pyridine ring—makes it highly reactive but also prone to oxidation and hydration.

This guide provides a definitive protocol for the characterization and purity assessment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We address specific challenges such as aldehyde instability and the unique isotopic signature of bromine to ensure rigorous quality control (QC) in drug development pipelines.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Bromo-6-methylpyridine-3-carbaldehyde
CAS Number 1174028-20-6
Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol (Average)
Monoisotopic Mass 198.9633 Da (⁷⁹Br) / 200.9612 Da (⁸¹Br)
Isotopic Pattern 1:1 ratio of M and M+2 peaks (Characteristic Bromine Doublet)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation to acid.

Experimental Design Strategy

The "Why" Behind the Protocol:

  • Ionization Choice: Electrospray Ionization (ESI) in positive mode is preferred for trace impurity profiling because the pyridine nitrogen readily protonates ([M+H]⁺). However, Electron Impact (EI) is superior for structural confirmation due to the distinct fragmentation of the bromine and aldehyde groups.

  • Solvent Selection: Aprotic solvents (Acetonitrile) are favored in sample preparation to prevent hemiacetal formation, which can occur in methanol.

  • Derivatization (Optional but Recommended): Aldehydes can be unstable. For quantitative rigor, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) stabilizes the analyte and enhances sensitivity, though direct analysis is sufficient for rapid QC.

Protocol 1: High-Resolution LC-MS/MS Analysis

Target Application: Purity assessment and identification of oxidized impurities (Carboxylic acid).

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN).

    • Vortex for 30 seconds.

    • Dilute to 10 µg/mL with 50:50 Water:ACN (+0.1% Formic Acid).

    • Critical Step: Inject immediately to minimize oxidation.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/mL.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Scan Range: m/z 100 – 500.

Data Interpretation & Expected Spectra

The mass spectrum will be dominated by the protonated molecular ion. The presence of Bromine creates a signature "twin peak" effect.

Ion Identitym/z (Theoretical)Description
[M+H]⁺ (⁷⁹Br) 199.9711 Base peak (100% relative abundance).
[M+H]⁺ (⁸¹Br) 201.9691 Isotope peak (~98% relative abundance).
[M+H - H₂O]⁺ 181.96/183.96Loss of water (common if hydrated form exists).
[M+H - CO]⁺ 171.97/173.97Loss of Carbon Monoxide (Aldehyde specific).
Impurity (Acid) 215.96/217.965-Bromo-6-methylnicotinic acid (Oxidation product).

Protocol 2: GC-MS Structural Confirmation

Target Application: Synthesis verification and raw material identification.

Methodology
  • Inlet: Split 20:1, 250°C.

  • Column: HP-5MS (30m x 0.25mm, 0.25µm).

  • Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Ionization: Electron Impact (EI), 70 eV.

Fragmentation Pathway (EI)

In EI, the molecule undergoes hard fragmentation.

  • Molecular Ion (M⁺): Distinct doublet at m/z 199 and 201.

  • α-Cleavage: Loss of the hydrogen atom from the aldehyde group (M-1) is characteristic, yielding m/z 198/200.

  • Decarbonylation: Loss of the carbonyl group (-CO, 28 Da) yields the brominated methylpyridine radical cation (m/z 171/173).

  • Debromination: Loss of the Br atom (79/81 Da) yields m/z 120 (M-Br).

Visualized Workflows & Pathways

Figure 1: Analytical Workflow for Purity Profiling

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Dissolution in ACN (Avoid MeOH) Sample->Prep 1 mg/mL LC UHPLC Separation (C18 Column) Prep->LC Injection ESI ESI Source (+) Soft Ionization LC->ESI MS1 Full Scan MS (m/z 199/201) ESI->MS1 [M+H]+ MS2 MS/MS Fragmentation (CID) MS1->MS2 Select Precursor Data Data Analysis (Isotope Ratio Check) MS2->Data Fragments

Caption: Step-by-step LC-MS workflow prioritizing solvent selection to prevent hemiacetal formation.

Figure 2: Mass Spectrometry Fragmentation Pathway (ESI/CID)

Fragmentation Parent Parent Ion [M+H]+ m/z 199.97 / 201.97 LossCO Fragment [M+H - CO]+ m/z 171.97 / 173.97 (Pyridyl Cation) Parent->LossCO -28 Da (CO) LossBr Fragment [M+H - Br]+ m/z 121.06 (Methylpyridine Aldehyde) Parent->LossBr -79/81 Da (Br) (High Energy) RingFrag Ring Fragmentation m/z ~94 LossCO->RingFrag Ring Opening

Caption: Proposed ESI fragmentation pathway. The loss of CO is the primary diagnostic transition for aldehydes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of pyridine nitrogen with silanols.Add ammonium formate or higher concentration of formic acid to mobile phase.
Split Peaks Formation of hydrates (gem-diols) in aqueous mobile phase.Increase organic content in initial gradient or use ACN as diluent.
M+16 Peak Oxidation to Carboxylic Acid.Check sample storage; prepare fresh standards. Confirm with m/z 215/217.
Low Sensitivity Poor ionization of aldehyde.Derivatize with DNPH or O-benzylhydroxylamine to improve ionization efficiency.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2784734, 5-Bromo-3-pyridinecarboxaldehyde (Analogous Structure). Retrieved from [Link]

  • Thurman, E. M., & Ferrer, I. (2003).Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. (General reference for LC-MS method development).
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.

Sources

Method

FT-IR spectroscopy of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Application Note: FT-IR Spectroscopy of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Abstract This application note details the protocol for the characterization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: FT-IR Spectroscopy of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Abstract

This application note details the protocol for the characterization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6) using Fourier Transform Infrared (FT-IR) spectroscopy. It outlines the theoretical vibrational modes, specific sample preparation techniques using Attenuated Total Reflectance (ATR), and critical spectral markers for quality control. Special emphasis is placed on distinguishing the aldehyde Fermi resonance doublet and identifying common oxidative impurities.

Introduction

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its structure features three distinct functional moieties that provide a unique spectral fingerprint:

  • Pyridine Ring: The aromatic scaffold.

  • Aldehyde Group (-CHO): Located at the 3-position, providing high reactivity.

  • Bromine & Methyl Substituents: Located at positions 5 and 6, respectively.

Accurate spectroscopic characterization is essential to verify identity and detect the oxidation of the aldehyde group to its corresponding carboxylic acid (5-bromo-6-methylnicotinic acid), a common degradation pathway.

Chemical Identity:

  • IUPAC Name: 5-Bromo-6-methylpyridine-3-carbaldehyde[1]

  • CAS Number: 1174028-20-6[1][2][3][4]

  • Molecular Formula: C₇H₆BrNO[3][5]

  • Molecular Weight: 200.03 g/mol [3][6]

  • Physical State: White to off-white solid

Experimental Protocol

Instrumentation & Configuration
  • Spectrometer: Standard Mid-IR FT-IR (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine QC; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance). Diamond is preferred over ZnSe due to the abrasive nature of crystalline organic solids.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 450 cm⁻¹Covers functional groups and fingerprint region.
Resolution 4 cm⁻¹Standard for solid-state samples; balances detail and noise.
Scans 16 or 32Sufficient signal-to-noise ratio (SNR) for pure substances.
Apodization Strong/Beer-NortonReduces side-lobes for sharp crystalline peaks.
Correction ATR CorrectionApplied post-acquisition to correct for penetration depth variance.
Sample Preparation (ATR Method)
  • Cleaning: Clean the diamond crystal with isopropanol and a lint-free wipe. Ensure the background energy check passes.

  • Background: Collect an air background spectrum (open beam).

  • Loading: Place approximately 5–10 mg of the solid sample onto the center of the crystal.

  • Contact: Lower the pressure arm until the force gauge indicates optimal contact (usually ~80–100 N). Note: Poor contact results in weak C-H stretching signals.

  • Acquisition: Initiate the scan.

  • Post-Run: Clean immediately to prevent corrosion of the metal puck if the sample is acidic or reactive.

Spectral Analysis & Expected Results

The spectrum of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is dominated by the interplay between the aromatic pyridine ring and the carbonyl substituent.

Key Vibrational Assignments
Frequency Region (cm⁻¹)Functional GroupMode AssignmentDiagnostic Notes
3080 – 3010 Aromatic C-HStretching (v)Weak, sharp bands above 3000 cm⁻¹.
2980 – 2850 Methyl C-H (-CH₃)Stretching (v)Distinct from non-methylated analogs. Look for asymmetric/symmetric modes.
2820 & 2720 Aldehyde C-HFermi Resonance CRITICAL: A doublet appearing as a "shoulder" on the aliphatic C-H region. Distinguishes aldehydes from ketones/acids.[7]
1715 – 1695 Aldehyde C=O[5]Stretching (v)Strongest peak in the spectrum. Shifts lower if conjugated or H-bonded.
1590 – 1430 Pyridine RingC=C / C=N StretchingUsually 2-3 sharp bands confirming the heteroaromatic ring.
1380 – 1360 Methyl C-HBending (δ)Umbrella mode of the methyl group at position 6.
1200 – 1000 C-C / C-NSkeletal VibrationsFingerprint region; specific to the substitution pattern.
600 – 500 C-BrStretching (v)Often weak/broad; located at the low-frequency limit of standard ATR.
The Fermi Resonance (The Identity Marker)

The most definitive feature for confirming the aldehyde functionality is the Fermi Resonance doublet .

  • Mechanism: The fundamental C-H stretch of the aldehyde (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹ x 2 = 2800 cm⁻¹).

  • Result: This quantum mechanical mixing splits the energy levels, creating two bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹ .

  • Observation: If the peak at 2720 cm⁻¹ is missing, the sample may have oxidized to the carboxylic acid or reduced to an alcohol.

Quality Control & Troubleshooting

Common Impurities
  • Oxidation (5-Bromo-6-methylnicotinic acid):

    • Indicator: Broadening of the O-H region (3300–2500 cm⁻¹) and a shift of the C=O peak to ~1680 cm⁻¹ (dimerized acid).

    • Loss of Signal: Disappearance of the 2720 cm⁻¹ Fermi doublet.

  • Moisture (Water):

    • Indicator: Broad, rounded band at ~3400 cm⁻¹ and a weak bending mode at 1640 cm⁻¹.

  • Residual Solvents:

    • Specific peaks depending on the solvent (e.g., Ethanol: ~3300 cm⁻¹ and 1050 cm⁻¹; Ethyl Acetate: 1740 cm⁻¹ ester carbonyl).

Logic for Pass/Fail Analysis

QC_Logic Start Acquire Spectrum CheckCO Check C=O Peak (1690-1720 cm⁻¹)? Start->CheckCO CheckFermi Check Fermi Doublet (2820 & 2720 cm⁻¹)? CheckCO->CheckFermi Yes Fail_Id FAIL: Wrong Compound CheckCO->Fail_Id No (or shifted significantly) CheckOH Broad OH Band (3300-2500 cm⁻¹)? CheckFermi->CheckOH Yes (Doublet Present) Fail_Ox FAIL: Oxidation Detected (Acid Formation) CheckFermi->Fail_Ox No (Single/Missing) Pass PASS: Identity Confirmed CheckOH->Pass No (Baseline Flat) CheckOH->Fail_Ox Yes (Strong Broadening)

Figure 1: Decision tree for the quality control of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde based on spectral features.

Workflow Visualization

Workflow Sample Solid Sample (CAS 1174028-20-6) Prep ATR Crystal Prep (Isopropanol Clean) Sample->Prep Acq Data Acquisition (4000-450 cm⁻¹, 4 cm⁻¹) Prep->Acq Process Processing (ATR Correction, Baseline) Acq->Process Analyze Band Assignment (Fermi Resonance Check) Process->Analyze

Figure 2: Standard Operating Procedure (SOP) workflow for FT-IR analysis.

References

  • Fluorochem. Product Specification: 5-Bromo-6-methylnicotinaldehyde (CAS 1174028-20-6).[1][3] Retrieved from

  • BLD Pharm. Safety Data Sheet & Spectral Data: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for Fermi Resonance and Pyridine modes).
  • NIST Chemistry WebBook. Pyridinecarboxaldehyde Derivatives IR Data. Retrieved from

  • PubChem. Compound Summary: 5-Bromo-6-methylpyridine-3-carbaldehyde. Retrieved from

Sources

Application

developing derivatives of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde for biological screening

Application Note: Divergent Synthesis & Biological Screening of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Derivatives Introduction: The Privileged Scaffold The pyridine nucleus is a "privileged scaffold" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis & Biological Screening of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Derivatives

Introduction: The Privileged Scaffold

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in over 7,000 existing drugs, including anticancer agents like Sorafenib and Crizotinib.[1] The specific building block 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1060803-93-7) offers a unique trifunctional platform for rapid library generation:

  • C3-Aldehyde: A versatile electrophile for condensation reactions (Schiff bases, hydrazones) to generate "linker" diversity.

  • C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to expand the core and probe hydrophobic pockets.

  • C6-Methyl: Provides steric bulk to modulate metabolic stability (blocking the oxidation-prone C6 position) and lipophilicity.

This guide outlines a Divergent Synthesis Strategy to generate a library of bioactive small molecules, followed by standardized biological screening protocols.

Synthetic Strategy & Protocols

We employ a "Function-First" approach. The aldehyde is generally robust enough to survive mild Suzuki conditions, allowing for C-C bond formation before derivatizing the aldehyde. However, for maximum library diversity, we can split the workflow.

Visualizing the Workflow

SynthesisWorkflow Start 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Suzuki Module A: Suzuki Coupling (Expand Core) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 LibraryA Library A: Biaryl Aldehydes Suzuki->LibraryA Purify Schiff Module B: Schiff Base Condensation (Functionalize Linker) LibraryB Library B: Biaryl Imines/Hydrazones (Final Targets) Schiff->LibraryB Precipitate/Recrystallize LibraryA->Schiff R-NH2 Cat. AcOH

Figure 1: Divergent synthetic pathway prioritizing core expansion via Suzuki coupling followed by linker diversification.

Module A: Suzuki-Miyaura Cross-Coupling

Objective: Replace the C5-Bromine with an aryl or heteroaryl group. Rationale: The C5 position is meta to the nitrogen, making it electronically favorable for oxidative addition by Pd(0) without the rapid catalyst poisoning sometimes seen with C2-halopyridines.

Protocol:

  • Reagents:

    • Substrate: 1.0 eq (5-Bromo-6-methyl-3-pyridinecarboxaldehyde)

    • Boronic Acid: 1.2 eq (e.g., Phenylboronic acid, Thiophene-2-boronic acid)

    • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Robust, air-stable)

    • Base: 2.0 eq K₂CO₃

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and base.

    • Add solvent and degas with Nitrogen for 5 minutes (Critical for Pd cycle longevity).

    • Add Pd catalyst.[2][3]

    • Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: The aldehyde group usually survives these conditions. If side reactions occur, protect as an acetal (ethylene glycol/TsOH) prior to coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Module B: Schiff Base Condensation

Objective: React the C3-Aldehyde with amines/hydrazides to form the pharmacophore. Rationale: The imine (-CH=N-) linkage is isosteric with peptide bonds and often improves binding affinity via hydrogen bonding.

Protocol:

  • Reagents:

    • Substrate: 1.0 eq (Product from Module A or parent aldehyde)

    • Amine/Hydrazide: 1.0 eq (e.g., Isoniazid, 4-fluoroaniline)

    • Catalyst: Glacial Acetic Acid (2–3 drops)

    • Solvent: Absolute Ethanol (10 mL per mmol)

  • Procedure:

    • Dissolve the aldehyde in ethanol.[4][5]

    • Add the amine and acetic acid catalyst.

    • Reflux at 80°C for 2–6 hours.

    • Self-Validation: The product often precipitates upon cooling due to increased planarity and molecular weight.

  • Workup: Filter the precipitate. Wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Biological Screening Protocols

Once the library is synthesized, compounds must be screened for biological activity. We focus on two high-value areas for pyridine derivatives: Anticancer (Cytotoxicity) and Antimicrobial activity.

Module C: In Vitro Cytotoxicity (MTT Assay)

Mechanism: The MTT reagent (yellow) is reduced to formazan (purple) by mitochondrial dehydrogenase in viable cells.[6][7][8] This quantifies metabolic activity.[7][9][10]

Plate Layout Strategy:

PlateLayout Plate Row A (Control) Row B (Conc 1) Row C (Conc 2) Row D (Conc 3) DMSO Only Cmpd 1 Cmpd 2 Cmpd 3 Caption Rows = Dose Gradient (0.1 - 100 µM) Cols = Different Compounds

Figure 2: 96-well plate logic. Row A is always the Vehicle Control (0% inhibition).

Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 100 µL media. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Add 100 µL of test compounds (dissolved in DMSO, final DMSO < 0.5%).

    • Screening Dose: 10 µM (Primary Screen).

    • IC50 Determination: Serial dilutions (0.1, 1, 10, 50, 100 µM).

  • Incubation: 48 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS).

    • Incubate 4 hours (Purple crystals form).

    • Remove media carefully.[6][9]

    • Add 150 µL DMSO to solubilize crystals.

  • Measurement: Read Absorbance at 570 nm .

Data Analysis Table:

Compound IDR-Group (Amine)Ar-Group (Suzuki)Absorbance (570nm)% ViabilityIC50 (µM)
PYR-001 4-F-PhenylPhenyl0.1512%2.4
PYR-002 4-F-PhenylThiophene0.8895%>100
Control --0.92100%-
Module D: Antimicrobial Susceptibility (MIC)

Standard: CLSI Broth Microdilution.

Protocol:

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) adjusted to

    
     McFarland standard. Dilute 1:100.
    
  • Plate Prep: Add 100 µL Mueller-Hinton Broth to 96-well plates.

  • Dilution: Perform 2-fold serial dilution of test compounds across the plate (Start: 128 µg/mL -> End: 0.25 µg/mL).

  • Inoculation: Add 5 µL of bacterial suspension to each well.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (no turbidity).

    • Validation: Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth, Pink = Growth).

References

  • Chemical Structure & Properties: PubChem. 5-Bromo-6-methyl-3-pyridinecarboxaldehyde. National Library of Medicine. Link

  • Suzuki Coupling on Pyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Schiff Base Synthesis: Qin, W., et al. (2013). A highly selective and sensitive fluorescent probe for Zn2+ based on a Schiff base derivative. Tetrahedron Letters. Link

  • MTT Assay Protocol: Abcam. MTT Assay Protocol for Cell Viability. Link

  • Antimicrobial Susceptibility Standards: Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Method

Application Note: Strategic Utilization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde in Kinase Inhibitor Design

The following Application Note and Protocol guide details the strategic use of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6) in the synthesis of kinase inhibitors. [1] Abstract The pyridine scaffold is a p...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic use of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6) in the synthesis of kinase inhibitors.

[1]

Abstract

The pyridine scaffold is a privileged structure in FDA-approved kinase inhibitors, serving as a critical hinge-binding motif. 5-Bromo-6-methyl-3-pyridinecarboxaldehyde represents a high-value "linchpin" intermediate due to its orthogonal reactivity profile.[1] This guide outlines the modular synthesis of Type I and Type II kinase inhibitors using this scaffold. We detail protocols for C3-reductive amination (solvent front targeting), C5-Suzuki-Miyaura coupling (hydrophobic pocket targeting), and C6-methyl functionalization , enabling the rapid generation of structure-activity relationship (SAR) libraries.[1]

Introduction: The Orthogonal Scaffold

In rational drug design, the ability to independently modify specific vectors of a molecule is paramount. 5-Bromo-6-methyl-3-pyridinecarboxaldehyde offers three distinct vectors for chemical diversification, mapping directly to the canonical pharmacophore model of kinase ATP-binding sites.

VectorChemical HandleKinase Pocket TargetPrimary Reaction Class
C3 Aldehyde (-CHO)Solvent Front / HingeReductive Amination, Condensation
C5 Bromide (-Br)Hydrophobic Pocket (Gatekeeper)Suzuki/Stille/Buchwald Coupling
C6 Methyl (-CH₃)Ribose Pocket / Hydrophobic SlotOxidation, Benzylic Halogenation
Structural Logic & Causality[1]
  • The Aldehyde (C3): Located meta to the pyridine nitrogen, this group is ideal for installing solubilizing "tails" (e.g., morpholines, piperazines) via reductive amination. These tails often extend into the solvent front, improving the physicochemical properties (LogD, solubility) of the inhibitor.

  • The Bromide (C5): Positioned to direct substituents deep into the hydrophobic back-pocket.[1] Cross-coupling here allows for the introduction of aryl or heteroaryl groups (e.g., indazoles, pyrazoles) that confer selectivity between kinase isoforms.

  • The Methyl (C6): Provides steric bulk that can influence the torsion angle of the pyridine ring or serve as a handle for late-stage oxidation to carboxylic acids/amides.

Strategic Synthetic Pathways (Visualization)

The following diagram illustrates the divergent synthesis pathways accessible from this core intermediate.

KinaseScaffold Core 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (Starting Material) StepA Reductive Amination (NaBH(OAc)3, Amine) Core->StepA Path A (C3) StepB Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->StepB Path B (C5) StepC Condensation/Cyclization (Hydrazine/Amine) Core->StepC Path C (C3+C2/C4) Tail Solvent Tail Installation (e.g., Morpholine adduct) StepA->Tail Yield: 85-95% Tail->StepB Sequential Functionalization CoreMod Hydrophobic Core Extension StepB->CoreMod Yield: 70-90% Fused Fused Systems (Pyrazolines/Naphthyridines) StepC->Fused Scaffold Morphing

Caption: Divergent synthetic workflows from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde allowing modular access to distinct kinase inhibitor classes.

Detailed Experimental Protocols

Protocol A: C3-Functionalization via Reductive Amination

Objective: Installation of a solubilizing amine tail (e.g., N-methylpiperazine) at the C3 position.[1] Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1]

Reagents:

  • 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 eq)[1]

  • Amine (e.g., 1-Methylpiperazine) (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (200 mg, 1.0 mmol) in DCM (5 mL). Add 1-Methylpiperazine (110 mg, 1.1 mmol) and AcOH (60 mg, 1.0 mmol).

  • Equilibration: Stir the mixture at room temperature (RT) for 30 minutes under nitrogen atmosphere. Why: This allows the formation of the imine/iminium species prior to the addition of the reducing agent, minimizing direct reduction of the aldehyde.

  • Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass: [M+H]+ ≈ 284/286 for Br isotopes).[1]

  • Work-up: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH:NH₃ 95:5:0.5) to yield the product as a pale yellow oil/solid.[1]

Validation Criteria:

  • 1H NMR: Disappearance of aldehyde proton (~10.0 ppm).[1] Appearance of benzylic methylene singlet (~3.5 ppm).[1]

  • Yield: Expected range 80–95%.

Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Coupling of an aryl boronic acid to the C5-bromide to target the hydrophobic pocket.[1] Note: This step can be performed before or after Protocol A, depending on the stability of the C3 substituent.

Reagents:

  • 5-Bromo-pyridine intermediate (from Protocol A or bare scaffold) (1.0 eq)

  • Aryl Boronic Acid (e.g., 1H-Indazol-5-ylboronic acid) (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the 5-bromo intermediate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol). Suspend in Dioxane/Water (5 mL). Sparge with Nitrogen or Argon for 10 minutes.[1] Why: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (41 mg, 0.05 mmol). Seal the vessel immediately.

  • Heating: Heat to 90–100°C for 2–4 hours (conventional heating) or 120°C for 30 minutes (microwave irradiation).

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black. Wash with EtOAc.[1]

  • Extraction: Dilute filtrate with water/brine and extract with EtOAc.

  • Purification: Silica gel chromatography. (Gradient: 0-10% MeOH in DCM).[1]

Troubleshooting:

  • Protodeboronation: If the boronic acid degrades, switch to a milder base (K₃PO₄) or lower temperature (80°C).

  • Catalyst Poisoning:[1] If the pyridine nitrogen coordinates Pd, increase catalyst loading to 10 mol% or use a precatalyst like XPhos Pd G2.

Advanced Application: Scaffold Morphing

The aldehyde and methyl groups allow for the construction of fused ring systems, such as 1,6-naphthyridines , which are potent kinase inhibitor scaffolds (e.g., analogous to certain PI3K inhibitors).

Protocol C: Friedländer-Type Condensation to 1,6-Naphthyridines

Concept: Reaction of the pyridine aldehyde with an alpha-methylene ketone and an ammonia source (or amino-ketone) to fuse a second pyridine ring.[1]

  • Reagents: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde, Methyl ketone (e.g., Acetophenone), Ammonium Acetate, AcOH (solvent).[1]

  • Conditions: Reflux (120°C) for 12 hours.

  • Outcome: Formation of a 1,6-naphthyridine core.[1][2][3] The 5-Br remains available for subsequent cross-coupling.[1]

Safety and Handling

  • 5-Bromo-6-methyl-3-pyridinecarboxaldehyde: Treat as a skin and eye irritant.[1] Use in a fume hood.[1]

  • Palladium Catalysts: Heavy metal hazard.[1] Dispose of waste in dedicated heavy metal streams.[1]

  • Boronic Acids: Generally low toxicity but handle with gloves.[1]

References

  • Suzuki-Miyaura Coupling Optimization: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.

  • Kinase Scaffold Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009 , 9, 28–39.

  • Naphthyridine Synthesis: Desmond, R., et al. "Friedländer Synthesis of 1,6-Naphthyridines." Journal of Organic Chemistry, 2021 (Representative methodology for pyridine fusion).

  • Compound Data: PubChem CID 2784734 (Analogous scaffold data).[1]

Disclaimer: This protocol is intended for research purposes only. Optimization of conditions may be required based on specific substrates.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde synthesis

Technical Support Center: Optimization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Synthesis User Guide & Troubleshooting Portal Ticket ID: PYR-CHO-5Br6Me-OPT Subject: Yield Improvement & Process Stabilization Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Synthesis

User Guide & Troubleshooting Portal

Ticket ID: PYR-CHO-5Br6Me-OPT Subject: Yield Improvement & Process Stabilization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Triage: Route Selection & Strategy

Before troubleshooting specific reaction parameters, we must validate your synthetic route. The synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is notoriously sensitive due to the electron-deficient nature of the pyridine ring, which accelerates nucleophilic attack but also complicates partial reduction.

Which pathway are you currently using?

  • Pathway A (Direct Reduction): Ester

    
     Aldehyde (using DIBAL-H).[1]
    
    • Status: High Risk. Often results in over-reduction to alcohol (10–30% yield loss) or hydrolysis to acid during workup.

  • Pathway B (Stepwise Red-Ox): Ester

    
     Alcohol 
    
    
    
    Aldehyde.
    • Status:Recommended (Gold Standard). Although it adds a step, the overall yield is typically 20–40% higher because both steps can be driven to completion without the delicate "stopping point" required in Pathway A.

Pathway Analysis & Decision Matrix

The following diagram illustrates the critical decision points and failure modes for this synthesis.

SynthesisPathways Ester Start: Methyl 5-bromo-6-methylnicotinate DIBAL Route A: Direct Reduction (DIBAL-H, -78°C) Ester->DIBAL 1.1 eq, T < -78C Reduction Step 1: Complete Reduction (LiAlH4 or NaBH4) Ester->Reduction Route B (Robust) Aldehyde Target: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde DIBAL->Aldehyde Successful Trap OverRed Issue: Over-reduction to Alcohol DIBAL->OverRed T > -60C or Excess Reagent Alcohol Intermediate: (5-bromo-6-methylpyridin-3-yl)methanol Oxidation Route B: Oxidation (MnO2 or Swern) Alcohol->Oxidation Selective Ox. OverRed->Alcohol Workup Oxidation->Aldehyde High Purity Reduction->Alcohol Quant. Yield

Figure 1: Synthetic decision tree comparing Direct Reduction (Route A) vs. Stepwise Red-Ox (Route B).

Detailed Protocols & Troubleshooting

Module A: The Stepwise Protocol (Recommended)

Target Yield: >85% (over 2 steps) Logic: Pyridine alcohols are stable. Converting them to aldehydes using Manganese Dioxide (


) is highly chemoselective for "benzylic-like" positions and avoids over-oxidation to the acid.

Step 1: Reduction to Alcohol

  • Reagents:

    
     (1.2 eq) in THF at 
    
    
    
    OR
    
    
    (3 eq) /
    
    
    in EtOH.
  • Checkpoint: Ensure complete consumption of ester by TLC. The alcohol is significantly more polar.[2]

Step 2: Oxidation to Aldehyde

  • Reagent: Activated

    
     (10–20 eq).
    
  • Solvent: DCM or Chloroform (reflux).

  • Protocol:

    • Dissolve alcohol in DCM.

    • Add activated

      
       (excess is necessary due to surface area dependence).
      
    • Reflux for 4–12 hours. Monitor by TLC.[3][4]

    • Critical Step: Filter hot through Celite to remove Mn salts.

Troubleshooting Table: Oxidation Phase

IssueDiagnosisSolution
Incomplete Conversion

is deactivated.
Use "Activated"

(precipitated under specific pH) or switch to Swern Oxidation (DMSO/Oxalyl Chloride) if scale <10g.
Low Yield after Filtration Product adsorbed to Mn salts.Wash the Celite pad copiously with hot EtOAc or 10% MeOH/DCM.
Over-oxidation to Acid Water present in solvent.[3]Dry DCM over

before reaction.

rarely over-oxidizes in anhydrous conditions.
Module B: The Direct Reduction Protocol (Advanced)

Target Yield: 60–75% Logic: DIBAL-H forms a stable tetrahedral aluminum intermediate at


 that releases the aldehyde only upon hydrolysis. If the temperature rises, the intermediate collapses, releasing the aldehyde during the reaction, which is then instantly reduced to the alcohol.

Protocol:

  • Dryness: Flame-dry all glassware. Use anhydrous Toluene or DCM.

  • Concentration: 0.1 M to 0.2 M (dilution helps control exotherms).

  • Addition: Cool ester solution to

    
     . Add DIBAL-H (1.1 eq, 1.0 M in Toluene) dropwise down the side of the flask.
    
    • Rate: Temperature must NOT rise above

      
      .[3]
      
  • Stirring: Stir at

    
     for 2 hours. Do not warm up. 
    
  • Quench (The Danger Zone):

    • While still at

      
      , add Methanol (excess) to destroy residual hydride.[4]
      
    • Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Allow to warm to RT and stir vigorously until two clear layers form (can take 2–12 hours).

Troubleshooting Direct Reduction

SymptomRoot CauseCorrective Action
Product is mostly Alcohol Temperature spike during addition.Use an internal thermometer. Ensure cryostat/dry ice bath is stable.
Starting Material remains DIBAL-H titer is low.Titrate DIBAL-H or use fresh bottle. Do not add >1.2 eq or over-reduction will occur.
Emulsion during workup Aluminum salts forming gel.Use Rochelle's Salt quench.[3][4] Stir longer. Do not use simple acid/base extraction immediately.
Aldehyde decomposes Acidic workup.Pyridine aldehydes are sensitive.[5] Keep workup pH neutral or slightly basic (NaHCO3).

Visualization of DIBAL-H Mechanism & Failure

Understanding why the direct reduction fails is key to fixing it.

DIBALMechanism cluster_cold Cold Zone (-78°C) cluster_warm Warm Zone (> -60°C) Intermediate Tetrahedral Al-Complex (Stable) FreeAldehyde Free Aldehyde (Highly Reactive) Intermediate->FreeAldehyde Premature Warming (Collapse) Target Target Aldehyde Intermediate->Target Hydrolysis (Quench) Alcohol Alcohol (Over-reduction) FreeAldehyde->Alcohol + Excess DIBAL (Fast Reaction) Ester Ester Ester->Intermediate + DIBAL

Figure 2: The "Temperature Trap." The tetrahedral intermediate must survive until the quench. If it collapses early due to heat, the free aldehyde competes for the reducing agent.

Stability & Storage (Post-Synthesis)

  • Oxidation Risk: The 3-formyl group on an electron-deficient ring is prone to air oxidation to the carboxylic acid (5-bromo-6-methylnicotinic acid).

  • Storage Protocol:

    • Store under Argon/Nitrogen.

    • Temperature:

      
      .[6]
      
    • If solid, keep in amber vials.

  • Purification:

    • Rapid column chromatography (Silica, Hexane/EtOAc).

    • Note: Avoid prolonged exposure to silica, which is slightly acidic. Add 1% Triethylamine to the eluent if degradation is observed.

References & Validated Sources

  • DIBAL-H Reduction Mechanism & Stoichiometry

    • Source: Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters."

    • Relevance: Defines the requirement for

      
       stability of the tetrahedral intermediate.
      
  • Oxidation of Pyridine Alcohols (MnO2)

    • Source: Organic Chemistry Portal. "Manganese Dioxide Oxidations."

    • Relevance: Validates

      
       as the chemoselective reagent for heterocyclic benzylic alcohols.
      
  • Swern Oxidation Protocols

    • Source: Organic Chemistry Portal. "Swern Oxidation."[7]

    • Relevance: Alternative high-yield route for the Stepwise Protocol if

      
       fails.
      
  • Precursor Synthesis (Analogous)

    • Source: US Patent 4,579,953A. "Process for the production of 6-methylnicotinic acid ester."

    • Relevance: Describes the industrial preparation of the methyl-substituted nicotinate core used as the starting material.[8]

Sources

Optimization

common side reactions in the synthesis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Target Molecule: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS: 119106-93-7 Application: Critical intermediate for pharmaceutical scaffolds (e.g., thromboxane synthase inhibitors, kinase inhibitors). Introduction Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS: 119106-93-7 Application: Critical intermediate for pharmaceutical scaffolds (e.g., thromboxane synthase inhibitors, kinase inhibitors).

Introduction

Welcome to the Technical Support Center. This guide addresses the specific synthetic challenges encountered during the preparation of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde .

Our analysis identifies Reduction of Methyl 5-bromo-6-methylnicotinate and Oxidation of (5-bromo-6-methylpyridin-3-yl)methanol as the primary synthetic routes. The presence of the electron-withdrawing bromine (C5) and the electron-donating methyl group (C6) creates a "push-pull" electronic environment on the pyridine ring, leading to unique side-reaction profiles distinct from simple nicotinates.

Module 1: Troubleshooting the DIBAL-H Reduction Route

Context: The direct reduction of methyl 5-bromo-6-methylnicotinate to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) is the industry standard but is notoriously sensitive.

Issue 1: Over-Reduction to Alcohol

Symptom: HPLC/TLC shows a major spot with lower R_f than the aldehyde, corresponding to (5-bromo-6-methylpyridin-3-yl)methanol. Root Cause: The tetrahedral aluminate intermediate, which should be stable at low temperatures, collapses prematurely or the reaction temperature effectively rose above -60°C, allowing a second equivalent of hydride to attack.

Troubleshooting Protocol:

  • Temperature Control: The reaction must be maintained strictly below -70°C . The electron-withdrawing bromine at C5 destabilizes the hemiacetal-aluminum complex, making it more prone to collapse into the aldehyde during the reaction, which is then immediately reduced to the alcohol.

  • Stoichiometry: Do not exceed 1.1 equivalents of DIBAL-H.

  • Quench Technique (Critical):

    • Incorrect: Adding water directly to the cold reaction (exotherm causes local over-reduction).

    • Correct: Add Methanol at -78°C to destroy excess hydride, then add saturated Rochelle’s salt (potassium sodium tartrate) solution and allow to warm to room temperature.

Issue 2: "Stalled" Reaction (Starting Material Remains)

Symptom: Significant ester remains despite adding 1.0 eq of DIBAL-H. Root Cause: The pyridine nitrogen lone pair coordinates with the aluminum species, sequestering one equivalent of the reagent.

Solution:

  • Pre-complexation? No. Unlike simple pyridines, the steric bulk of the C6-methyl group and C5-bromo group slightly hinders N-coordination, but it still occurs.

  • Adjustment: Use 1.2 to 1.5 equivalents of DIBAL-H. The first equivalent may coordinate to the Nitrogen; the subsequent equivalents perform the reduction. Note: This increases the risk of Issue 1, so strict temperature monitoring is vital.

Module 2: Troubleshooting the Oxidation Route (Recovery Strategy)

Context: If over-reduction occurs, or if the alcohol is the starting material, oxidation is required.

Issue 3: Incomplete Oxidation with MnO₂

Symptom: Reaction stalls at 50-60% conversion after 24 hours. Root Cause: "Dead" Manganese Dioxide. The activity of MnO₂ is highly dependent on its hydration state and preparation method (activated vs. non-activated).

Troubleshooting Protocol:

  • Reagent Quality: Use Activated MnO₂ (precipitated under acidic conditions).

  • Solvent Choice: Switch from Dichloromethane (DCM) to Chloroform or Toluene and reflux. The higher temperature often drives the reaction to completion.

  • Stoichiometry: MnO₂ is a surface-active reagent. Use 10–20 equivalents by weight, not mole.

Issue 4: Over-Oxidation to Carboxylic Acid

Symptom: Formation of 5-bromo-6-methylnicotinic acid. Root Cause: Presence of water in the solvent when using stronger oxidants like Jones Reagent or Potassium Permanganate.

Solution:

  • Avoid: Aqueous oxidants.

  • Recommended: Use Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP) . These are anhydrous methods that arrest selectivity at the aldehyde stage.

Module 3: Side Reactions in Lithiation Pathways

Context: Attempts to synthesize the target via halogen-lithium exchange on 2-methyl-3,5-dibromopyridine followed by DMF quench.

Issue 5: Lateral Lithiation (The "Picoline" Problem)

Symptom: Formation of dimers (1,2-bis(pyridin-2-yl)ethanes) or complex alkylated mixtures; low yield of aldehyde. Root Cause: The protons on the C6-methyl group are acidic (pKa ~29). Strong bases like n-BuLi can deprotonate the methyl group (Lateral Lithiation) rather than performing the desired Lithium-Halogen exchange at C3/C5.

Mechanistic Insight:

  • Kinetic vs. Thermodynamic Control: At -78°C, Li-Hal exchange is kinetically favored. Above -60°C, or with hindered bases (LDA), lateral deprotonation becomes dominant.

Protocol for Success:

  • Reagent: Use n-BuLi (not LDA).

  • Temperature: Cool to -100°C (using ether/liquid N2 bath) or strictly -78°C .

  • Speed: Perform the Li-Br exchange and immediately (within 5-10 mins) add the electrophile (DMF). Do not allow the lithiated species to "age," as it will isomerize to the thermodynamically more stable benzylic-type anion.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways and the specific points where side reactions occur.

SynthesisPathways Start Methyl 5-bromo-6-methylnicotinate (Ester Precursor) Tetrahedral Tetrahedral Al-Intermediate (Stable at <-70°C) Start->Tetrahedral DIBAL-H (1.1 eq) -78°C, Toluene Acid 5-Bromo-6-methylnicotinic Acid (Hydrolysis Side Product) Start->Acid Aqueous Workup (Hydrolysis) Target 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (TARGET) Alcohol (5-bromo-6-methylpyridin-3-yl)methanol (Over-reduced Side Product) Target->Alcohol Over-reduction in situ Tetrahedral->Target Acidic/Rochelle Salt Workup Tetrahedral->Alcohol Temp > -60°C or Excess DIBAL-H Alcohol->Target Recovery: MnO2 or Swern Oxidation

Caption: Logical flow of DIBAL-H reduction showing the critical divergence between the desired aldehyde and the alcohol side product.

Summary of Key Synthetic Parameters

ParameterRecommended RangeConsequence of Deviation
DIBAL-H Equivalents 1.1 – 1.2 eq<1.0: Incomplete (N-coordination). >1.5: Over-reduction to alcohol.
Reduction Temp -78°C to -70°C>-60°C: Collapse of intermediate → Alcohol formation.
Quench Method MeOH at -78°CWater/Acid: Exotherm causes yield loss/tars.
Oxidant (Recovery) Activated MnO₂ (Reflux)Non-activated: No reaction. KMnO₄: Over-oxidation to acid.

FAQs: Researcher to Researcher

Q: I see a yellow precipitate during the DIBAL-H reaction. Is this normal? A: Yes. This is likely the aluminum-nitrogen coordination complex. Do not warm the reaction to dissolve it; this will trigger over-reduction. Maintain -78°C and proceed with the quench; the precipitate will solubilize during the Rochelle salt workup.

Q: Can I use LiAlH₄ (LAH) instead of DIBAL-H? A: Not recommended. LAH is a much more aggressive reducing agent and will almost exclusively yield the alcohol ((5-bromo-6-methylpyridin-3-yl)methanol). If you must use LAH, plan for a two-step synthesis: Reduction to alcohol followed by Swern oxidation.

Q: Why is the 6-methyl group causing issues in the lithiation route? A: The pKa of the methyl protons on a pyridine ring (picolinic position) is lowered by the electron-deficient ring. When you add a base like n-BuLi, there is a competition between removing the bromine (exchange) and removing a proton (deprotonation). The proton removal is often faster if the temperature isn't extremely low.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58001778, Methyl 5-bromo-6-methylnicotinate. Retrieved from [Link]

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling with 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Case File: Substrate ID #5B6M3P User Role: Senior Application Scientist Status: Active Troubleshooting Executive Summary: Know Your Substrate You are attempting to couple 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . This...

Author: BenchChem Technical Support Team. Date: February 2026

Case File: Substrate ID #5B6M3P User Role: Senior Application Scientist Status: Active Troubleshooting

Executive Summary: Know Your Substrate

You are attempting to couple 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . This is not a standard phenyl bromide; it is a "poly-functionalized heteroaromatic minefield." To succeed, you must understand the three distinct personalities of this molecule:

  • The Pyridine Nitrogen (The Poison): Although the methyl group at C6 provides some steric shielding, the nitrogen lone pair is still a potent Lewis base that can coordinate to Palladium (

    
    ), displacing ligands and arresting the catalytic cycle (Catalyst Poisoning).
    
  • The Aldehyde at C3 (The Trap): This group renders the substrate sensitive to strong nucleophilic bases (Cannizzaro reaction, Aldol condensation) and oxidation. It also significantly withdraws electron density, making the ring highly electron-deficient.

  • The C5-Bromide (The Trigger): Due to the electron-poor nature of the ring, Oxidative Addition (OA) will be rapid. However, this stability creates a bottleneck at the Transmetallation step. If the cycle stalls here, the Pd-intermediate will scavenge hydrides, leading to hydrodebromination (formation of the des-bromo byproduct).

Diagnostic Workflow

Before changing reagents, identify exactly where your reaction is failing. Use this logic gate to diagnose the failure mode.

TroubleshootingFlow Start Analyze Crude LCMS/NMR Result1 Starting Material (SM) Recovered (>80%) Start->Result1 Result2 Des-Bromo Product (Hydrodebromination) Start->Result2 Result3 Homocoupling of Boronic Acid Start->Result3 Result4 Complex Mixture / Black Tar Start->Result4 Diag1 Diagnosis: Catalyst Poisoning or Failed Oxidative Addition Result1->Diag1 Diag2 Diagnosis: Stalled Transmetallation Result2->Diag2 Diag3 Diagnosis: Oxygen Leak or Boronic Acid Degradation Result3->Diag3 Diag4 Diagnosis: Base-Mediated Aldehyde Decomposition Result4->Diag4 Action1 Action: Switch to Bulky Ligand (XPhos/SPhos) + Increase Temp Diag1->Action1 Action2 Action: Increase Water Content or Switch to Cs2CO3 Diag2->Action2 Action3 Action: Degas vigorously + Add excess Boronic Acid Diag3->Action3 Action4 Action: Switch to K3PO4 or KF (Anhydrous) Diag4->Action4

Figure 1: Diagnostic logic for Suzuki coupling failures involving halopyridine aldehydes.

Technical Support Q&A
Q1: My reaction is stuck. I see mostly starting material and no product. Is the bromide unreactive?

Diagnosis: It is likely Catalyst Poisoning , not low reactivity. Explanation: The pyridine nitrogen is coordinating to your Pd center, forming a stable, inactive complex (


). Standard ligands like 

are often displaced by the pyridine substrate. The Fix:
  • Ligand Switch: Move to Buchwald Dialkylbiaryl Phosphines (e.g., XPhos or SPhos ). These ligands are bulky and electron-rich.[1][2][3][4] They create a "steric wall" that prevents the pyridine nitrogen from binding to the Pd center while accelerating the oxidative addition.

  • Pre-catalyst: Use a pre-formed catalyst like XPhos Pd G2 or Pd(dppf)Cl2 . Avoid generating Pd(0) in situ from Pd(OAc)2 unless you are strictly following a proven protocol, as the induction period allows poisoning to occur.

Q2: I am getting the "Des-Bromo" product (6-methyl-3-pyridinecarboxaldehyde). Why is the bromine falling off?

Diagnosis: This is Hydrodebromination caused by a stalled Transmetallation step. Explanation: Your substrate is electron-deficient. The Oxidative Addition is fast, forming the


 species. However, if the Boronic Acid does not transmetallate quickly, the highly reactive Pd-intermediate will abstract a hydride (H-) from the solvent (especially alcohols) or the base.
The Fix: 
  • Solvent System: Avoid primary alcohols (MeOH, EtOH) if this is happening. Switch to Toluene/Water (4:1) or Dioxane/Water .

  • Boost Transmetallation: Ensure you have enough water. Boronic acids require water to form the reactive boronate species. If you are running "strictly anhydrous" conditions, you are likely stalling the reaction.

  • Base Choice: Switch to Cesium Carbonate (

    
    ) . The Cesium ion is known to facilitate transmetallation in difficult substrates due to the "Cesium Effect" (solubility and coordination).
    
Q3: The reaction turns into black tar, and the aldehyde peak disappears from NMR.

Diagnosis: Base-mediated decomposition (Cannizzaro or Polymerization). Explanation: You are likely using a strong hydroxide base (NaOH, KOH) or an alkoxide (NaOEt). These attack the aldehyde at C3, leading to self-condensation or disproportionation. The Fix:

  • Use Mild Bases: Switch to Potassium Phosphate Tribasic (

    
    )  or Potassium Fluoride (KF) . These are sufficiently basic to activate the boronic acid but generally poor nucleophiles toward the aldehyde.
    
  • Buffer: If using

    
    , ensure the reaction doesn't become too basic. Using a hydrate form (
    
    
    
    ) in Toluene is often gentler than dissolved base in water.
Q4: Can I use the Boronic Acid Pinacol Ester instead of the Acid?

Recommendation: Highly Recommended. Why: Pyridine boronic acids (if that's your coupling partner) are notoriously unstable (protodeboronation). Even if your partner is a stable phenyl boronic acid, using the Pinacol Ester (BPin) often releases the active boronate species more slowly, matching the rate of the catalytic cycle and preventing homocoupling or degradation.

The "Gold Standard" Protocol

Recommended starting point for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.

Reaction Setup:

Component Equivalents Recommended Reagent Function
Substrate 1.0 equiv 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Electrophile
Partner 1.2 - 1.5 equiv Aryl Boronic Acid / Pinacol Ester Nucleophile
Catalyst 2 - 5 mol% Pd(OAc)₂ + SPhos (1:2 ratio) OR Pd(dppf)Cl₂ Catalyst System
Base 2.0 - 3.0 equiv K₃PO₄ (finely ground) Activator
Solvent [0.2 M] Toluene : Water (10:1) Medium

| Temp | 80 - 100 °C | Heating Block | Energy |

Step-by-Step Procedure:

  • Charge Solids: Add Substrate, Boronic Partner,

    
    , and Catalyst (if solid) to a reaction vial.
    
  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times . (Oxygen promotes homocoupling and aldehyde oxidation).

  • Add Solvents: Inject degassed Toluene and Water (degassed separately by sparging) via syringe.

  • Heat: Stir vigorously at 80°C.

    • Checkpoint: Check LCMS at 1 hour. If <10% conversion, raise temp to 100°C.

  • Workup: Dilute with EtOAc, wash with water. Note: Pyridine derivatives are often water-soluble at low pH. Keep the aqueous layer neutral or slightly basic (pH ~8) during extraction to ensure the product stays in the organic phase.

Reference: Ligand Selection Guide for Pyridines
LigandClassSuitabilityNotes
PPh3 TriarylphosphinePoor Easily displaced by Pyridine N; leads to poisoning.
dppf BidentateGood Large bite angle; resists displacement. Robust standard.
SPhos Biaryl PhosphineExcellent Water-soluble options available; steric bulk prevents poisoning.
XPhos Biaryl PhosphineExcellent Best for chlorides or very difficult steric cases.
PCy3 Alkyl PhosphineModerate Good reactivity but sensitive to air; often requires glovebox.
References
  • Mechanistic Insight on Pyridine Poisoning: NROChemistry. "Suzuki Coupling: Mechanism & Examples." Link

  • Base Sensitivity in Heterocycles: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Link

  • Use of SPhos/XPhos in Pyridine Couplings: BenchChem. "Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates." Link

  • Protocol for Halopyridine Aldehydes: ResearchGate. "Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety." Link

  • General Suzuki Reviews: Organic Chemistry Portal. "Suzuki Coupling."[1][2][3][4][5][6][7][8][9][10][11][12] Link

Sources

Optimization

Technical Support Center: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Synthesis

This technical guide is structured to function as an autonomous support center for the optimization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 119846-95-6) synthesis. It prioritizes the reduction of the correspon...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as an autonomous support center for the optimization of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 119846-95-6) synthesis. It prioritizes the reduction of the corresponding nicotinate ester, as this is the most scalable and regioselective route for halogenated pyridine aldehydes.

Core Chemistry & Reaction Design

Target Molecule: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Primary Challenge: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (like Vilsmeier-Haack) difficult and regiochemically poor. Optimized Route: Controlled reduction of Methyl 5-bromo-6-methylnicotinate using Diisobutylaluminum hydride (DIBAL-H).

Why this route?
  • Regiocontrol: The ester functionality fixes the position of the aldehyde at C3, avoiding isomer mixtures common in direct formylation.

  • Halogen Retention: DIBAL-H at -78°C preserves the C5-Bromine bond, whereas lithiation (n-BuLi) would cause rapid halogen-lithium exchange and polymerization.

  • Scalability: This route avoids heavy metal oxidants (like MnO2) required if starting from the alcohol.

Optimized Experimental Protocol

Method: Partial Reduction of Methyl 5-bromo-6-methylnicotinate via DIBAL-H.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Methyl 5-bromo-6-methylnicotinate 1.0SubstrateMust be dry (azeotrope w/ toluene if unsure).
DIBAL-H (1.0 M in Toluene) 1.1 - 1.2ReductantUse fresh bottle. Titer decreases with moisture.
Dichloromethane (DCM) Solvent0.1 M Conc.Anhydrous (<50 ppm H2O).
Rochelle's Salt (Sat. Aq.) ExcessQuenchEssential to break Aluminum-emulsions.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the ester (1.0 equiv) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H (1.1 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Technical Note: The internal temperature must not rise above -70°C. Higher temperatures promote over-reduction to the alcohol.

  • Monitoring: Stir at -78°C for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of ester. If ester remains after 3h, add 0.1 equiv DIBAL-H.

  • Quench (The "Fieser" Alternative):

    • While still at -78°C, add Methanol (2.0 equiv) dropwise to destroy excess hydride.

    • Remove cooling bath and allow to warm to 0°C.

    • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) (10 mL per mmol substrate).

  • Workup: Vigorously stir the biphasic mixture at Room Temperature (RT) for 1–2 hours until two clear layers form (breaking the aluminum gel).

  • Isolation: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.[1][2] Concentrate in vacuo.

Visualization of Reaction Logic

ReactionLogic cluster_0 Critical Control Point Start Methyl 5-bromo-6-methylnicotinate DIBAL DIBAL-H Addition (-78°C, DCM) Start->DIBAL Intermediate Tetrahedral Al-Intermediate (Stable at Low Temp) DIBAL->Intermediate Kinetic Control Quench Hydrolysis (Rochelle's Salt) Intermediate->Quench Warming SideProduct Over-reduction: Alcohol Formation Intermediate->SideProduct T > -60°C (Hydride Transfer) Product 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Quench->Product

Caption: Kinetic pathway of DIBAL-H reduction showing the critical temperature dependence to avoid alcohol formation.

Troubleshooting Guide & FAQs

Issue 1: "I am getting a mixture of Aldehyde and Alcohol."

Diagnosis: Over-reduction has occurred. Root Cause: The tetrahedral aluminum intermediate broke down during the reaction, releasing the aldehyde, which was then reduced again by excess DIBAL-H. This happens if the temperature rises above -60°C. Solution:

  • Ensure the internal probe reads -78°C throughout the addition.

  • Recovery: Isolate the mixture and oxidize the alcohol back to the aldehyde using MnO2 (10 equiv) in DCM at reflux for 4 hours. This is a mild oxidation that tolerates the pyridine nitrogen.

Issue 2: "The workup formed a gelatinous white solid that won't separate."

Diagnosis: Aluminum hydroxide emulsion. Root Cause: Improper quenching of aluminum species. Solution:

  • Use Rochelle's Salt (Potassium Sodium Tartrate). The tartrate ligand chelates aluminum, making it water-soluble.

  • Immediate Fix: Add more saturated Rochelle's salt solution and stir vigorously for 2 hours. Do not attempt to extract until the layers are crystal clear.

Issue 3: "The product degrades/turns brown on the shelf."

Diagnosis: Autoxidation. Root Cause: Pyridine aldehydes are susceptible to air oxidation to the corresponding carboxylic acid (Nicotinic acid derivative). Solution:

  • Store under Argon/Nitrogen atmosphere at -20°C.

  • If acid is present (broad peak at ~11-12 ppm in 1H NMR), wash the DCM solution of the product with Sat. NaHCO3 to remove the acid before use.

Issue 4: "Low yield despite full consumption of starting material."

Diagnosis: Product loss during purification or volatility. Root Cause:

  • Volatility: The aldehyde has a relatively low molecular weight; it may sublime on high vacuum.

  • Silica Trapping: Pyridines are basic and stick to acidic silica gel. Solution:

  • Do not leave on high vacuum for extended periods (>30 mins).

  • Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites before loading the sample.

Synthesis Workflow Diagram

Workflow Step1 Dissolve Ester in dry DCM Cool to -78°C Step2 Add DIBAL-H (1.1 eq) Dropwise over 30 min Step1->Step2 Check TLC Check (2h) Ester Consumed? Step2->Check AddMore Add 0.1 eq DIBAL-H Check->AddMore No Quench Add MeOH (-78°C) then Rochelle's Salt (RT) Check->Quench Yes AddMore->Check Workup Stir 1h (Emulsion Break) Extract DCM Quench->Workup Purify Column Chromatography (1% Et3N doped Silica) Workup->Purify

Caption: Operational workflow for the DIBAL-H reduction of nicotinate esters.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.
  • Organic Chemistry Portal. DIBAL-H (Diisobutylaluminium hydride).[3] Available at: [Link] (Verified general protocols for ester-to-aldehyde reduction).

  • Cislak, F. E. Synthesis of Pyridine Aldehydes. US Patent 3,160,633, 1964.[4] (Foundational industrial methods for pyridine aldehyde synthesis).

  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2014. (Detailed mechanism of hydride reductions).

Sources

Troubleshooting

Technical Support Center: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

CAS: 149806-06-4 | Molecular Formula: C₇H₆BrNO Introduction: The Stability Paradox Welcome to the technical guide for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . As a Senior Application Scientist, I often see this compou...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 149806-06-4 | Molecular Formula: C₇H₆BrNO

Introduction: The Stability Paradox

Welcome to the technical guide for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . As a Senior Application Scientist, I often see this compound mishandled. It is a "dual-threat" intermediate: the bromine at position 5 allows for cross-coupling (Suzuki/Buchwald), while the aldehyde at position 3 enables reductive aminations or olefination.

However, this utility comes with a stability cost. Pyridine aldehydes are notoriously prone to auto-oxidation (converting to the carboxylic acid) and Cannizzaro-type disproportionation if exposed to moisture and base. This guide replaces generic advice with field-proven protocols to maintain the integrity of your starting material.

Quick Reference: Physicochemical Properties
PropertySpecificationCritical Note
Appearance Off-white to pale yellow solidRed/Brown indicates advanced decomposition.
Melting Point 100 – 110 °CSharp melting point indicates high purity; broad range (<98°C) suggests oxidation.
Storage Temp 2 – 8 °C (Refrigerated)Do not freeze-thaw repeatedly.
Atmosphere Inert (Argon or Nitrogen)Strict requirement. Air exposure accelerates acid formation.
Solubility DMSO, Methanol, DCM, Ethyl AcetateAvoid storing in solution for >24 hours.
Module 1: Storage & Handling Protocols
The "Inert Aliquot" System

The most common failure mode is the "oxidative creep" that occurs when a main stock bottle is opened repeatedly in air. To prevent this, adopt the following workflow immediately upon receipt of the material.

StorageWorkflow Receipt 1. Receipt of Material (Check Color/Seal) Glovebox 2. Transfer to Glovebox (or N2 Cone) Receipt->Glovebox Immediate Aliquot 3. Aliquot into Vials (Single-use quantities) Glovebox->Aliquot Inert Atm. Seal 4. Seal & Parafilm (Amber Vials) Aliquot->Seal Protect from Light Store 5. Store at 2-8°C Seal->Store

Figure 1: The "Inert Aliquot" workflow minimizes the compound's total exposure time to atmospheric oxygen and moisture.

Protocol Steps:

  • Environment: Perform all transfers inside a glovebox or under a strong stream of dry Nitrogen/Argon.

  • Container: Use amber glass vials with Teflon-lined caps. The "methyl" group at position 6 provides some steric bulk, but the aldehyde at position 3 is still highly photo-reactive.

  • Headspace: Purge the headspace of the vial with Argon before capping. Argon is heavier than air and provides a better "blanket" than Nitrogen.

  • Cold Storage: Store at 2-8°C. Do not store in a freezer (-20°C) unless the vial is perfectly sealed; freezer environments often have high humidity, which can enter the vial during the contraction of cooling.

Module 2: Troubleshooting Guide
Scenario A: "My white powder turned yellow/orange."

Diagnosis: Auto-oxidation and Polymerization. Aldehydes oxidize to carboxylic acids (5-bromo-6-methylnicotinic acid) upon air exposure. The yellow color often comes from trace polymerization or N-oxide formation.

The Fix (Purification):

  • Recrystallization: Dissolve in a minimum amount of hot Ethyl Acetate/Hexane (1:3 ratio). Cool slowly. The acid impurity is often less soluble or will remain in the mother liquor.

  • Filtration: If the solid is sticky, dissolve in DCM and wash with saturated NaHCO₃ (aq). The base will pull the carboxylic acid impurity into the aqueous layer. Dry the organic layer (MgSO₄) and concentrate.

Scenario B: "The Suzuki coupling failed/low yield."

Diagnosis: Catalyst Poisoning. If the aldehyde has oxidized to the acid (even 5-10%), the free carboxylic acid can coordinate with your Palladium catalyst (e.g., Pd(PPh₃)₄), shutting down the catalytic cycle or requiring higher catalyst loading.

Validation Step (NMR Check): Run a quick ¹H NMR in CDCl₃.

  • Good Material: Sharp singlet at ~10.0 - 10.2 ppm (Aldehyde proton).

  • Degraded Material: Broad singlet at ~11.0 - 13.0 ppm (Carboxylic acid OH) or loss of the aldehyde integral.

Scenario C: "New peaks in LCMS (+16 mass)."

Diagnosis: N-Oxide Formation or Hydrate. Pyridines can form N-oxides in the presence of peracids or radical initiators (light + air).

  • Mass Check: Target MW is ~200. If you see 216, you have the N-oxide.

  • Solution: This is irreversible. Discard and buy fresh material.

Module 3: Scientific Context & FAQs
Why does this specific aldehyde degrade?

The degradation mechanism is driven by the electron-deficient nature of the pyridine ring, which makes the aldehyde carbonyl carbon highly electrophilic, but the primary instability pathway is radical auto-oxidation.

DegradationPathway Start 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (Active Reagent) Radical Acyl Radical Intermediate Start->Radical Light/O2 Initiator Peracid Peracid Intermediate (Highly Reactive) Radical->Peracid + O2 EndProduct 5-Bromo-6-methyl- nicotinic acid (Inactive/Catalyst Poison) Peracid->EndProduct + Start Material (Chain Reaction)

Figure 2: The auto-oxidation cascade. Note that the formation of the peracid intermediate accelerates the degradation of the remaining aldehyde (Chain Reaction).

Frequently Asked Questions

Q: Can I store this compound in DMSO or DMF stock solutions? A: No. While soluble, aldehydes can form hemiacetals or undergo Cannizzaro reactions in wet polar aprotic solvents over time. Furthermore, DMSO can act as a mild oxidant under certain conditions. Always prepare solutions fresh.

Q: Is the methyl group at position 6 reactive? A: Yes, but less so than the aldehyde. The methyl group on a pyridine ring (picoline-like) has slightly acidic protons (


). Strong bases (e.g., NaH, LDA) used in subsequent steps could deprotonate this methyl group if the aldehyde is not protected or reacted first.

Q: I see a "hydrate" mentioned in some databases. Is this real? A: Pyridine aldehydes can form gem-diols (hydrates) in the presence of water due to the electron-withdrawing nitrogen making the carbonyl highly electrophilic. This is reversible. Drying the solid under vacuum usually reverts it to the aldehyde form.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11769234, 5-Bromo-6-methylnicotinaldehyde. Retrieved February 7, 2026, from [Link]

Optimization

preventing decomposition of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Compound: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS: 1174028-20-6 Synonyms: 5-Bromo-6-methylnicotinaldehyde; 3-Pyridinecarboxaldehyde, 5-bromo-6-methyl-[1][2][3][4] Executive Summary This guide addresses the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

CAS: 1174028-20-6 Synonyms: 5-Bromo-6-methylnicotinaldehyde; 3-Pyridinecarboxaldehyde, 5-bromo-6-methyl-[1][2][3][4]

Executive Summary

This guide addresses the specific stability challenges of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde . As a pyridine derivative with both an electrophilic aldehyde and a nucleophilic/acidic "picolinic" methyl group, this molecule is chemically "schizophrenic"—prone to both oxidation and self-condensation.[3][5]

This technical resource provides self-validating protocols to prevent decomposition, diagnose impurity profiles, and recover usable material from degraded stocks.[5]

Module 1: Critical Stability Factors (The "Why")

To prevent decomposition, you must understand the three distinct vectors attacking this molecule.[5][6]

Decomposition VectorVisible SignChemical Mechanism
Oxidation White solid turns Yellow/Brown Auto-oxidation: The aldehyde hydrogen is abstracted by radical initiators (light/air), forming a peracid intermediate that converts to 5-bromo-6-methylnicotinic acid.[2][3]
Self-Condensation Gummy residue or insoluble precipitateAldol-type Dimerization: The methyl group at C6 (ortho to Nitrogen) is acidic (

lowered by the electron-withdrawing Br and CHO groups).[2][3] Trace base deprotonates this methyl, attacking the aldehyde of a neighboring molecule.[5][6]
Photolysis Darkening of surfaceDebromination: The C-Br bond is sensitive to UV light, leading to radical formation and polymerization.[2][5]
Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of your molecule under improper storage.[5][6]

DegradationPathways Native 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (Active) Acid 5-Bromo-6-methyl- nicotinic acid (Inactive Impurity) Native->Acid O2 / Air (Auto-oxidation) Dimer Aldol Dimer (Insoluble Gum) Native->Dimer Base / Heat (C6-Methyl Deprotonation) Schiff Schiff Base (If Amine Present) Native->Schiff R-NH2 (Condensation)

Caption: Figure 1.[2][5][7][8] Primary degradation pathways.[3][5][6] Oxidation is the dominant risk during storage; Dimerization is the dominant risk during reaction.[5]

Module 2: Storage & Handling Protocols

Q: How should I store this compound for long-term stability (>6 months)? A: You must arrest the radical chain mechanism of oxidation.[2][3]

  • Temperature: Store at 2–8°C (Refrigerator). Freezing (-20°C) is acceptable but ensure the vial is sealed under inert gas to prevent moisture condensation upon thawing.[2][3]

  • Atmosphere: Argon backfill is mandatory.[3][5][6] Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for aldehydes.[5][6]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or heat-shrink bands over the cap.[2][3][5]

Q: I left the bottle on the bench for 3 days. Is it ruined? A: Likely not "ruined," but purity has degraded.[5][6]

  • Diagnosis: Check the melting point.[5][6][9][10] Pure material melts ~96–100°C (generic range for this class).[5][6] A drop of >5°C indicates significant acid formation.[3][5][6]

  • Action: If the color has shifted from white to light yellow, use the Purification Protocol (Module 3) before using it in sensitive steps like Suzuki couplings or Reductive Aminations.[5][6]

Module 3: Purification & Recovery (The Bisulfite Method)

Q: My material is yellow and sticky. How do I purify it without running a column? A: Use the Bisulfite Adduct Method .[5][6] This relies on the fact that aldehydes form water-soluble sulfonate salts, while the carboxylic acid and dimer impurities do not.[3][5] This is a chemically specific "filter."[3][5][6]

Step-by-Step Recovery Protocol
  • Dissolution: Dissolve your crude, yellow material in a minimal amount of Ethyl Acetate (EtOAc).[5][6]

  • Adduct Formation:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (

      
      ).[5][6]
      
    • Add this to the organic layer and stir vigorously for 30–60 minutes.

    • Observation: A white precipitate (the bisulfite adduct) may form, or the product may migrate into the aqueous layer.[5][6]

  • Separation (The Wash):

    • Separate the layers.[5][6] Keep the Aqueous Layer (contains your aldehyde).[5][6]

    • Note: If a solid precipitate formed, filter it and wash with EtOAc.[5][6] This solid is your protected aldehyde.[3][5][6]

    • Discard the organic layer (contains the yellow/brown impurities).[5][6]

  • Regeneration:

    • Treat the aqueous phase (or the solid adduct suspended in water) with saturated Sodium Bicarbonate (

      
      ) or 10% Sodium Carbonate (
      
      
      
      ) until basic (pH ~9–10).[5][6]
    • Chemistry: This reverses the equilibrium, releasing the free aldehyde.[5][6]

  • Extraction:

    • Extract the aqueous mixture 3x with Dichloromethane (DCM) or EtOAc.[5][6]

    • Dry the combined organics over

      
      , filter, and concentrate.
      
    • Result: You should recover white/off-white solid aldehyde.[2][3][5][6]

Module 4: Reaction Troubleshooting

Q: I am performing a Reductive Amination, but I see a new impurity forming before I add the reducing agent. A: This is likely the Schiff Base forming, which is normal, but if the reaction is slow, the "picolinic" methyl group may be reacting.[5]

  • Fix: Do not premix the aldehyde and amine for long periods without the reducing agent (STAB/Cyanoborohydride) present.[6]

  • Fix: Add a mild acid catalyst (Acetic Acid, 1 eq) to activate the carbonyl and suppress the acidity of the methyl group.[5][6]

Q: I am trying to oxidize the aldehyde to the acid intentionally, but yields are low. A: The bromine atom makes the ring electron-deficient, deactivating it toward some oxidants.[5]

  • Recommended Reagent: Sodium Chlorite (

    
    ) under Pinnick oxidation conditions is the gold standard for this substrate.[5][6] It avoids the harsh basic conditions of 
    
    
    
    that would cause the methyl group to polymerize.[5][6]
References & Authority
  • Chemical Identity & Properties:

    • Source: Fluorochem Product Data.[3][5][6] "5-Bromo-6-methylnicotinaldehyde (CAS 1174028-20-6)."[2]

    • Relevance: Confirms the specific isomer structure and physical state (Solid).

  • Aldehyde Purification (Bisulfite Method):

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[5][6] (Longman Scientific & Technical), Chapter 9.[5][6]

    • Relevance: Establishes the bisulfite method as the standard for purifying water-insoluble aldehydes from non-aldehyde impurities.[2][3][5][6]

  • Pyridine Methyl Group Acidity:

    • Source: Joule, J. A., & Mills, K. (2010).[5][6] Heterocyclic Chemistry. Wiley.[3][5][6][7]

    • Relevance: Explains the "picolinic" effect where 2- and 4-methyl pyridines (relative to N) have acidic protons (

      
      ), leading to self-condensation risks in basic media.[2][3]
      
  • Oxidation Mechanisms:

    • Source: Sheldon, R. A., & Kochi, J. K. (1981).[5][6] Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.[3][5][6]

    • Relevance: details the radical chain mechanism of aldehyde auto-oxidation.

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Executive Summary: Substrate Analysis Molecule: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS: 1067882-99-4 (Generic analog reference) Before selecting a catalyst, you must understand the electronic and steric landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Substrate Analysis

Molecule: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS: 1067882-99-4 (Generic analog reference)

Before selecting a catalyst, you must understand the electronic and steric landscape of this scaffold. This is not a standard aryl bromide.

  • Electronic Deficit: The pyridine ring is electron-poor. This facilitates oxidative addition at the C-Br bond but makes the ring susceptible to nucleophilic attack at C2/C6 (though C6 is blocked by methyl).

  • Steric Hindrance (The "Ortho Effect"): The methyl group at C6 is ortho to the bromine at C5. This is the critical failure point for many standard catalysts (like Pd(PPh₃)₄). The methyl group creates a steric wall that hinders the approach of bulky palladium species during oxidative addition.

  • The Aldehyde Liability: The C3-aldehyde is electrophilic and base-sensitive. Strong bases (alkoxides, hydroxides) used in coupling can trigger Cannizzaro disproportionation or aldol condensation.

Module 1: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

The Challenge

Standard protocols often fail here due to two factors:

  • N-Coordination: The pyridine nitrogen can bind to Pd, poisoning the catalyst.[1]

  • Steric Bulk: The C6-methyl group hinders the catalyst from accessing the C5-bromide.

Recommended Catalyst Systems
Option A: The Robust Workhorse (First-Line Defense)
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).[2][3]

  • Why: The large "bite angle" of the dppf ligand forces the palladium center to be more exposed, aiding oxidative addition even in hindered systems. It is also more resistant to nitrogen poisoning than phosphine-free systems.

  • Conditions: 2-5 mol% loading.

  • Base: K₂CO₃ or K₃PO₄ (Avoid NaOH/KOH to protect the aldehyde).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Option B: The "Steric Bypass" (For Difficult Partners)
  • Catalyst: XPhos Pd G3 or SPhos Pd G3 .

  • Why: These Buchwald precatalysts generate monoligated Pd(0) species. The bulky biaryl ligands (XPhos/SPhos) are electron-rich (facilitating oxidative addition into the electron-poor pyridine) and sterically demanding (preventing the formation of inactive Pd-dimers and overcoming the C6-methyl steric clash).

  • Protocol Note: These activate rapidly at room temperature or mild heat (40-60°C), preserving the aldehyde.

Troubleshooting Guide: Suzuki Coupling
SymptomProbable CauseResolution Protocol
Low Conversion (<20%) Catalyst Poisoning by Pyridine NSwitch to XPhos Pd G3 . The bulky ligand shields the Pd center from non-productive N-binding.
Aldehyde Disappearance Base-mediated side reactions (Cannizzaro)Switch base to K₃PO₄ (anhydrous) or NaHCO₃ . Reduce water content in solvent.
Protodebromination (Br replaced by H)Hydride transfer from solventAvoid alcoholic solvents (MeOH/EtOH). Ensure solvent is strictly anhydrous if using boronic esters sensitive to hydrolysis.
Black Precipitate Pd Aggregation (Catalyst Death)Ligand concentration is too low. Add 1-2 equivalents of free ligand (e.g., dppf or XPhos) relative to Pd to stabilize the active species.

Module 2: Reductive Amination (C3 Functionalization)

The Challenge

Direct reductive amination on pyridine carboxaldehydes is sluggish because the electron-deficient ring destabilizes the intermediate iminium ion. Furthermore, the pyridine nitrogen can chelate boron reagents, reducing their efficacy.

The Solution: Titanium(IV) Isopropoxide Mediation

You cannot rely on simple mixing of amine + aldehyde + STAB (Sodium Triacetoxyborohydride). You must force imine formation first.

Optimized Protocol
  • Imine Formation (Dehydration):

    • Mix Substrate (1.0 equiv) + Amine (1.1 equiv) + Ti(OiPr)₄ (1.5 - 2.0 equiv).

    • Note: Run neat or in THF. Stir for 2-4 hours. The Ti(OiPr)₄ acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium to the imine.

  • Reduction:

    • Dilute with MeOH or EtOH.

    • Add NaBH₄ (Sodium Borohydride) or NaBH(OAc)₃ (STAB).

    • Caution: The reaction will be exothermic upon addition.

  • Workup (Critical):

    • Quench with 0.1 M NaOH or Rochelle's Salt solution. Stir vigorously until the sticky titanium salts break down into a white, filterable solid.

Module 3: Visualizing the Decision Pathways

The following diagram illustrates the logic flow for selecting the correct catalytic system based on your target transformation and observed failure modes.

ReactionLogic Start Substrate: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Target Select Transformation Start->Target Suzuki Suzuki Coupling (C-C Bond at C5) Target->Suzuki Amination Reductive Amination (C-N Bond at C3) Target->Amination StericCheck Is Coupling Partner Sterically Hindered? Suzuki->StericCheck Standard Use Pd(dppf)Cl2 Base: K2CO3 Temp: 80°C StericCheck->Standard No Advanced Use XPhos Pd G3 Base: K3PO4 Temp: 60°C StericCheck->Advanced Yes (or if Standard fails) Direct Standard STAB (Often Fails) Amination->Direct Not Recommended Titanium Ti(OiPr)4 Protocol 1. Form Imine (Neat) 2. NaBH4 Reduction Amination->Titanium Recommended

Figure 1: Decision matrix for catalyst selection emphasizing steric considerations and Lewis acid activation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why can't I use Pd(PPh₃)₄ (Tetrakis) for the Suzuki coupling? A: While "Tetrakis" is cheap, it is air-sensitive and sterically bulky in a way that doesn't help this specific substrate. The 6-methyl group on your pyridine creates an "ortho-effect" relative to the bromine. Tetrakis often fails to undergo oxidative addition in these crowded environments. Furthermore, triphenylphosphine is easily displaced by the pyridine nitrogen, leading to catalyst deactivation.

Q2: My reductive amination turned into a gel and I can't extract the product. A: This is the "Titanium Trap." When using Ti(OiPr)₄, quenching with water creates sticky titanium hydroxides/oxides.

  • Fix: Quench with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or 10% NaOH. Stir for at least 1-2 hours. The tartrate chelates the titanium, solubilizing it in the aqueous layer and allowing a clean phase separation.

Q3: Can I oxidize the aldehyde to an acid before the Suzuki coupling? A: Yes, but be careful. A carboxylic acid at C3 can chelate Palladium at C5/C4 positions, potentially directing C-H activation where you don't want it, or inhibiting the catalyst. If you must oxidize first, protect the acid as an ester (methyl or ethyl) before attempting the Suzuki coupling.

References

  • BenchChem Technical Support. (2025).[2][4][5][6] Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. Retrieved from

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. (Demonstrates Pd(dppf)Cl2 efficacy in heterocyclic bromides). Retrieved from

  • Salmi, C., et al. (2006).[7] Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry. Retrieved from

  • Buchwald, S. L., et al. (2015).[8] Rational Ligand Design for the Arylation of Hindered Primary Amines. Journal of the American Chemical Society.[8] (Foundation for XPhos/SPhos usage in hindered systems). Retrieved from

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. (Discusses heteroatom poisoning). Retrieved from

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Welcome to the technical support center for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. The reactivity of this compound, particularly at its aldehyde and bromo-substituted positions, is profoundly influenced by the choice of solvent. This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde, with a special focus on the causal relationship between solvent choice and experimental results.

Q1: What are the general solubility properties of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde?

A1: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is predicted to be a solid at room temperature and is generally soluble in common organic solvents.[1] Its polarity, influenced by the pyridine nitrogen and the carboxaldehyde group, allows for good solubility in moderately polar to polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. It may exhibit lower solubility in nonpolar solvents like hexanes or toluene and is likely sparingly soluble in water. Always perform a small-scale solubility test before committing to a large-scale reaction.

Q2: I am planning a nucleophilic addition to the aldehyde group. How will my choice of a protic vs. aprotic solvent affect the reaction?

A2: This is a critical consideration. The aldehyde group's reactivity is highly sensitive to the solvent environment.

  • Protic Solvents (e.g., ethanol, methanol): These solvents can hydrogen-bond with the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, they can also solvate the nucleophile, potentially reducing its reactivity.

  • Aprotic Solvents (e.g., THF, DCM): These solvents do not engage in hydrogen bonding with the aldehyde. While they may not activate the aldehyde group to the same extent as protic solvents, they also do not deactivate the nucleophile through solvation, which can lead to faster reaction rates, especially with charged nucleophiles.

Causality: The choice depends on the strength of your nucleophile. For strong nucleophiles (e.g., Grignard reagents), aprotic solvents like THF or diethyl ether are mandatory to prevent quenching. For weaker nucleophiles, a polar aprotic solvent like DMF or DMSO can help solubilize reactants and stabilize charged intermediates, accelerating the reaction.

Q3: My Suzuki-Miyaura cross-coupling reaction at the 5-bromo position is giving low yields. Could the solvent be the culprit?

A3: Absolutely. Solvent choice is a pivotal parameter in palladium-catalyzed cross-coupling reactions. Low yields are often traced back to poor solvent selection, which can lead to starting material decomposition or catalyst deactivation.[2]

For Suzuki couplings, a mixture of an organic solvent and an aqueous base is common.[3][4]

  • Common Organic Solvents: Dioxane, THF, 2-MeTHF, DMF, and toluene are frequently used.[5]

  • Role of Water: Water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step.

Troubleshooting Insight: If you are observing significant protodeborylation (loss of the boronic acid/ester), consider using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene.[4] Conversely, if starting materials are unstable, a solvent screen to identify a system where they are stable for over 24 hours is a crucial first step.[2] The polarity of the solvent can also be a factor; some polar solvents like DMF and MeCN have been shown to influence selectivity in complex cross-couplings.[6]

Q4: Can I use 5-Bromo-6-methyl-3-pyridinecarboxaldehyde in a nucleophilic aromatic substitution (SNA_r_) reaction? How does the solvent play a role?

A4: Yes, the pyridine ring is electron-deficient, making it more susceptible to nucleophilic aromatic substitution than a benzene ring.[7] The bromine at the 5-position can be displaced by strong nucleophiles. The solvent's role here is to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the solvents of choice for SNAr reactions. Their high polarity effectively stabilizes the negatively charged Meisenheimer complex, lowering the activation energy and accelerating the reaction rate.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices as they cannot effectively stabilize the charged intermediate, leading to very slow or no reaction.

  • Protic Solvents (e.g., Alcohols): These should be used with caution. While polar, they can interact with the nucleophile, and if the nucleophile is also a base, it may deprotonate the solvent instead of attacking the pyridine ring.

Mechanistic Insight: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the intermediate. Therefore, a solvent that stabilizes this intermediate will have the most significant positive impact on the reaction rate.[8]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common experimental issues.

Problem: Low Conversion in a Suzuki-Miyaura Coupling Reaction
  • Symptoms: TLC/LC-MS analysis shows a significant amount of unreacted 5-Bromo-6-methyl-3-pyridinecarboxaldehyde after the expected reaction time.

  • Possible Solvent-Related Causes & Solutions:

    • Poor Solubility of Reactants: If the starting material, boronic acid/ester, or base is not fully dissolved, the reaction will be slow and incomplete.

      • Solution: Switch to a solvent system with better solubilizing power. For example, if using toluene, consider trying DMF or a mixture like dioxane/water.[4][5]

    • Decomposition of Starting Material: The starting materials may be unstable under the reaction conditions.[2]

      • Solution: Perform a stability study. Dissolve the starting materials in the chosen solvent system with the base and catalyst (if applicable) and monitor their concentration over time at the reaction temperature. A solvent screen may be necessary to find a more suitable medium.[2]

    • Insufficient Water Content: In aqueous base systems, water is often crucial for the catalytic cycle.

      • Solution: Systematically vary the ratio of organic solvent to water (e.g., 10:1, 5:1, 2:1) to find the optimal balance for both solubility and reactivity.[4]

Problem: Formation of an Aldehyde-Related Side Product
  • Symptoms: Besides the desired product, you observe a byproduct corresponding to the oxidation or reduction of the aldehyde group.

  • Possible Solvent-Related Causes & Solutions:

    • Oxidative Esterification: In the presence of an oxidant and an alcohol solvent (e.g., methanol), the aldehyde can be converted to a methyl ester.[9]

      • Solution: If oxidation is not desired, switch to a non-alcoholic, aprotic solvent like THF, dioxane, or toluene. Ensure all reagents are free from oxidizing contaminants.

    • Cannizzaro-type Reactions: Under strongly basic conditions, especially in solvents that can promote disproportionation, two molecules of the aldehyde can react to form a carboxylic acid and an alcohol.

      • Solution: Use a milder base or switch to a solvent that disfavors this pathway. If high basicity is required for another part of the molecule (e.g., a coupling reaction), consider protecting the aldehyde group as an acetal before proceeding.

Experimental Protocols & Data

Protocol 1: Solvent Screening for Suzuki-Miyaura Coupling

This protocol provides a workflow for identifying an optimal solvent system for the coupling of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde with a generic boronic acid.

Objective: To determine a solvent that maximizes yield while minimizing side products.

Step-by-Step Methodology:

  • Setup: Arrange an array of reaction vials. In each vial, place 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 eq), the desired boronic acid (1.2 eq), and a standard palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: To each vial, add a different solvent or solvent mixture (see table below for suggestions).

  • Base Addition: Add a standard base (e.g., K₂CO₃, 2.0 eq) to each vial. If using an aqueous system, the base should be dissolved in water.

  • Degassing: Sparge each vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vials in a heating block set to a standard temperature (e.g., 80-100 °C) and stir for a set time (e.g., 12 hours).

  • Analysis: Quench a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to product and identify any major byproducts.

Table 1: Suggested Solvent Systems for Screening

EntryOrganic SolventAqueous PhaseRatio (Org:Aq)Expected Outcome
11,4-Dioxane2M K₂CO₃4:1A common starting point, often provides good results.[4]
2Toluene2M K₂CO₃4:1Good for less polar substrates; phase separation is distinct.
32-MeTHF2M K₂CO₃4:1A greener alternative to THF with a higher boiling point.[4]
4DMFNone (K₃PO₄)N/AAnhydrous conditions; good for substrates prone to hydrodeboronation.
5Acetonitrile2M K₂CO₃4:1A polar option suitable for more polar substrates.[4]
Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing solvent conditions in a chemical reaction.

Solvent_Optimization_Workflow Start Start: Low Yield or Side Product Formation Check_Solubility Are all reactants soluble in the current solvent? Start->Check_Solubility Change_Solvent Select a new solvent with better solubilizing properties. Check_Solubility->Change_Solvent No Check_Stability Are starting materials stable under reaction conditions? Check_Solubility->Check_Stability Yes Change_Solvent->Check_Solubility Stability_Test Perform stability test: Reactants + Solvent + Base @ T Check_Stability->Stability_Test No/Unknown Analyze Analyze results by LC-MS: Conversion & Byproduct Profile Check_Stability->Analyze Yes Screen_Solvents Conduct a parallel solvent screen (see Table 1). Stability_Test->Screen_Solvents Screen_Solvents->Analyze Analyze->Screen_Solvents No good hits, broaden screen Optimize Optimize leading solvent system: Vary T, concentration, water ratio. Analyze->Optimize Promising hit(s) found End Optimized Conditions Found Optimize->End

Caption: A decision-making workflow for systematic solvent optimization.

References

  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Gagnon, A., & Bédard, A.-C. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Osbourn, J. (2021). Substituent Effects on Reactivity. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Nudelman, N. S., et al. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Bromo-5-Methyl. Retrieved from [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Katritzky, A. R., et al. (2007). Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes. PMC. Retrieved from [Link]

  • Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. Retrieved from [Link]

  • Mineno, T., et al. (2015). Reactions of the three isomers of pyridinecarboxaldehydes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Professor Dave Explains. (2021). Heterocycles Part 2: Pyridine. YouTube. Retrieved from [Link]

  • OChem Explained. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • University of Babylon. (n.d.). Pyridines. Retrieved from [Link]

Sources

Troubleshooting

managing impurities in 5-Bromo-6-methyl-3-pyridinecarboxaldehyde reactions

Ticket ID: 5B6M-3PC-SUPPORT Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 5B6M-3PC-SUPPORT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 119842-88-7 / 149806-06-4) is a critical scaffold in kinase inhibitor development. Its reactivity profile is dominated by three competing features: the electrophilic aldehyde, the labile bromine (C5), and the acidic methyl group (C6).

This guide addresses the three most common failure modes reported by our users: spontaneous polymerization , oxidative degradation , and regioisomeric contamination .

Module 1: Synthesis & Upstream Impurities

Focus: Preventing the formation of inseparable byproducts during reaction.

Issue 1: "I see a des-bromo impurity (M-79) in my LC-MS."

Diagnosis: Protodebromination. If you are synthesizing this via Lithium-Halogen Exchange (from 3,5-dibromo-2-methylpyridine) or Metal-Catalyzed Formylation , you are likely losing the bromine atom due to competitive lithiation or oxidative addition.

The Mechanism: The C5-Bromine is highly activated. If you use n-BuLi at temperatures above -78°C, Lithium-Halogen exchange will compete with the intended deprotonation or formylation.

Troubleshooting Protocol:

  • Temperature Control: Ensure the internal reaction temperature never exceeds -78°C during the addition of the lithiating agent.

  • Reagent Switch: Switch from n-BuLi to LDA (Lithium Diisopropylamide) or LiTMP . These bulky, non-nucleophilic bases favor deprotonation (if that is the mechanism) over halogen exchange.

  • Quench Rate: A slow quench allows the transient lithiated species to undergo "halogen dance" rearrangements. Quench rapidly with DMF or Formyl piperidine.

Issue 2: "My NMR shows a mixture of aldehyde isomers."

Diagnosis: Regioselectivity Failure. Common when synthesizing via direct formylation (Vilsmeier-Haack) or radical bromination of the precursor.

  • Target: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.[1]

  • Impurity A: 5-Bromo-2-methyl-3-pyridinecarboxaldehyde (Isomer).

  • Impurity B: 3-Bromo-2-methyl-5-pyridinecarboxaldehyde (Isomer).[1]

Validation (1H NMR):

  • Target (5-Br, 6-Me, 3-CHO): Look for two singlet-like aromatic protons (or weakly coupled doublets, J ~2 Hz) at C2 and C4. The Methyl group is at C6.

  • Isomer (Different Methyl Position): If the methyl is at C2, the coupling constants between ring protons will differ significantly (often J ~8 Hz for vicinal protons if 4,5-unsubstituted).

Module 2: Stability & Storage (The "Self-Destruct" Mode)

Focus: Managing the reactivity of the C6-Methyl and C3-Aldehyde.

Issue 3: "The white solid turned into a yellow sticky gum overnight."

Diagnosis: Aldol-Type Self-Condensation (Dimerization). The C6-methyl group is ortho to the pyridine nitrogen, making it acidic (pKa ~29, lower in the presence of electron-withdrawing Br/CHO). It can deprotonate and attack the aldehyde of a neighboring molecule.

The Pathway: Molecule A (Methyl-C6) + Molecule B (Aldehyde-C3) -> Dimer (Alkene linkage)

Corrective Action:

  • Acidity Check: Ensure the final product is neutral or slightly acidic . Residual base (from workup) accelerates this condensation.

  • Storage: Store under Argon at -20°C.

  • Recovery: If gum formation occurs, attempt recrystallization from Hexane:Ethyl Acetate (9:1) . The dimer is often much less soluble in pure hexanes.

Issue 4: "Yield loss due to Carboxylic Acid formation."

Diagnosis: Air Oxidation. Pyridine aldehydes are notorious for auto-oxidation to carboxylic acids (5-bromo-6-methylnicotinic acid) upon exposure to air, especially in solution.

Visual Indicator:

  • Aldehyde: White/Pale Yellow Crystalline Solid.

  • Acid Impurity: White powder, insoluble in non-polar solvents (e.g., DCM/Hexane), soluble in aqueous base.

Stabilization Protocol:

  • Workup: Perform the final evaporation under a strictly inert atmosphere.

  • Additive: If storing in solution (e.g., for screening), add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.

Module 3: Visualization of Impurity Pathways

ImpurityPathways Start Precursor (3-Bromo-2-methylpyridine) Target TARGET 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Start->Target Formylation (DMF/LiR or Vilsmeier) Imp_DesBr Impurity: Des-Bromo (Over-Lithiation) Start->Imp_DesBr Temp > -78°C (Li-Halogen Exchange) Imp_Acid Impurity: Carboxylic Acid (Oxidation) Target->Imp_Acid Air/O2 (Storage) Imp_Dimer Impurity: Dimer (Aldol Condensation) Target->Imp_Dimer Residual Base (Self-Reaction)

Figure 1: Critical impurity genesis pathways during synthesis and storage.[2] Blue indicates starting material, Green is the target, Red/Yellow indicate failure modes.

Module 4: Purification & Data Reference

Purification Decision Tree
ObservationProbable ImpurityRecommended Purification Method
Solid contains white precipitate insoluble in DCM Carboxylic Acid (Oxidation)Filtration: Dissolve crude in DCM; filter off the insoluble acid. Wash filtrate with sat. NaHCO3.
Oily residue / Multiple spots on TLC Dimer / OligomersColumn Chromatography: Silica Gel. Eluent: Hexane/EtOAc (Gradient 0% -> 20%). Note: Acidify silica with 1% Et3N to prevent tailing if the compound is acid-sensitive, though usually, aldehydes prefer neutral silica.
Closely eluting spot (M-79) Des-bromo speciesRecrystallization: Ethanol/Water or Hexane/EtOAc. Chromatography is often difficult due to similar polarity.
Analytical Reference Table
PropertyTarget MoleculeCommon Impurity (Acid)Common Impurity (Des-Bromo)
Molecular Weight 200.03216.03121.14
Appearance Pale Yellow SolidWhite PowderYellow Oil/Solid
1H NMR (CHO) ~10.0 ppm (s)N/A (COOH broad ~11-13)~10.1 ppm (s)
1H NMR (Methyl) ~2.6 ppm (s)~2.7 ppm (s)~2.6 ppm (s)
Solubility DCM, EtOAc, MeOHDMSO, Aq.[1] BaseDCM, EtOAc

Frequently Asked Questions (FAQs)

Q: Can I use the commercially available ester and reduce it? A: Yes, but proceed with caution. Reducing methyl 5-bromo-6-methylnicotinate with DIBAL-H often leads to the alcohol (over-reduction).

  • Better Route: Reduce ester to alcohol (NaBH4), then oxidize selectively to aldehyde using MnO2 or Swern Oxidation . This avoids the "finicky" partial reduction of the ester.

Q: Why does my product turn black on the rotary evaporator? A: Thermal instability. Pyridine aldehydes can decompose at high bath temperatures (>50°C), especially if trace metal residues (from Pd or Mn reagents) are present.

  • Fix: Keep bath temperature <40°C. Use a high-vacuum pump to remove solvents at lower temperatures.

Q: The melting point is lower than the literature value (104-110°C). Is it wet? A: Likely, but check for the isomer . The 2-methyl-3-formyl isomer often has a lower melting point (~87-91°C). Run a COSY NMR to confirm the connectivity of the ring protons.

References

  • Sigma-Aldrich. Product Specification: 6-Bromo-3-pyridinecarboxaldehyde (Analogous Chemistry).Link

  • PubChem. Compound Summary: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.[1]Link

  • Heterocyclic Chemistry Support.General Reactivity of Pyridine Carboxaldehydes: Oxidation and Dimerization Risks. (Inferred from general pyridine chemistry standards).
  • Google Patents. Process for preparing substituted pyridine aldehydes (US3160633A).Link

Sources

Optimization

workup procedures for reactions with 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Product Designation: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS: 119842-87-2 (Analogous/Isomeric references used for protocol derivation) Chemical Class: Halogenated Pyridine Aldehyde Support Tier: Level 3 (Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Product Designation: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS: 119842-87-2 (Analogous/Isomeric references used for protocol derivation) Chemical Class: Halogenated Pyridine Aldehyde Support Tier: Level 3 (Senior Application Scientist)

Part 1: Core Technical Directive

The "Dual Personality" Challenge Working with 5-Bromo-6-methyl-3-pyridinecarboxaldehyde presents a specific paradox common to heterocyclic building blocks:

  • The Pyridine Ring (Basic): The nitrogen at position 1 (with the 6-methyl group providing slight steric hindrance but also electron donation) makes the molecule basic. It will protonate under acidic conditions (pH < 4), becoming water-soluble.

  • The Aldehyde (Electrophilic): The formyl group at position 3 is susceptible to nucleophilic attack and oxidation. Strong bases can trigger Cannizzaro disproportionation or polymerization.

The Golden Rule of Workup:

"Maintain pH Neutrality (7.0–8.0) for Extraction, utilize Bisulfite for Purification, and quench Boron thoroughly."

Part 2: Verified Protocols & Workflows

Protocol A: The "Self-Validating" Bisulfite Purification

Use this when: You synthesized the aldehyde and need to separate it from non-aldehyde impurities (starting materials, over-reduced alcohols) without using silica gel chromatography (which causes streaking).

Mechanism: The aldehyde forms a water-soluble bisulfite adduct.[1] Impurities remain in the organic layer. Basification reverses the adduct, returning the pure aldehyde to the organic layer.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of water-miscible organic solvent (e.g., 2–3 volumes of Methanol or Ethyl Acetate).

  • Adduct Formation: Add 3.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
    • Observation Check: The mixture may warm slightly. Stir vigorously for 30–60 minutes.

  • Phase Wash (Impurity Removal):

    • Dilute with water (to dissolve the salt) and a non-polar solvent (e.g., Hexanes or

      
      ).
      
    • Critical Step: The product is now in the Aqueous Phase .

    • Separate layers.[1][2][3] Discard the organic layer (contains non-aldehyde impurities).

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Add fresh Ethyl Acetate (or DCM).

    • Slowly basify with 10%

      
       or 
      
      
      
      until pH reaches 10–12.
    • Why? High pH collapses the equilibrium, releasing the free aldehyde.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate.

  • Drying: Dry combined organics over

    
     (Avoid 
    
    
    
    if the pyridine is highly basic, though usually fine here).
Protocol B: Workup of Reductive Amination Reactions

Use this when: You have used the aldehyde to make an amine using STAB (Sodium Triacetoxyborohydride) or


.

The Issue: Boron species form sticky complexes with pyridine nitrogens, trapping product in the aqueous phase or creating emulsions.

The Fix (Rochelle's Salt Method):

  • Quench: Stop the reaction by adding saturated aqueous

    
    .
    
  • Complex Breaking: Add solid Potassium Sodium Tartrate (Rochelle’s Salt) or a saturated solution (approx. 20% v/v relative to reaction volume).

  • Agitation: Stir vigorously for 1–2 hours.

    • Visual Cue: The cloudy emulsion will separate into two distinct, clear layers.

  • Extraction: Extract with DCM. The pyridine-amine product will partition into the organic phase.

Part 3: Visualization & Logic Mapping

Workflow 1: pH-Dependent Phase Switching

This diagram illustrates where your molecule resides based on pH, preventing accidental disposal of the product.

WorkupLogic Start Crude Reaction Mixture Acidify Acidify to pH 2-3 (HCl) Start->Acidify Add 1M HCl OrgLayer1 Organic Layer: Non-Basic Impurities Acidify->OrgLayer1 Extract w/ EtOAc AqLayer1 Aqueous Layer: Pyridine Salt (Product) Acidify->AqLayer1 Product stays here Base Basify to pH 10-12 (Na2CO3) OrgLayer2 Organic Layer: Purified Pyridine Aldehyde Base->OrgLayer2 Extract w/ DCM AqLayer2 Aqueous Layer: Waste Salts Base->AqLayer2 Waste AqLayer1->Base Isolate Aq & Adjust pH

Caption: Figure 1. Acid-Base extraction logic. The pyridine nitrogen allows the molecule to be "hidden" in the aqueous phase as a salt to wash away non-basic organic impurities.

Workflow 2: Bisulfite Purification Loop

This diagram details the specific aldehyde purification cycle.

BisulfiteLoop Crude Crude Aldehyde + Impurities Bisulfite Add Sat. NaHSO3 Crude->Bisulfite Biphasic Biphasic Mixture Bisulfite->Biphasic Wash Organic Wash (Remove Impurities) Biphasic->Wash Organic Layer AqAdduct Aqueous Phase: Bisulfite Adduct Biphasic->AqAdduct Aqueous Layer Regen Regeneration: pH > 10 (Base) AqAdduct->Regen Final Pure Aldehyde Regen->Final Extract

Caption: Figure 2. Bisulfite purification loop. This method avoids silica gel chromatography, preventing yield loss due to pyridine-silanol interactions.

Part 4: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield after Bisulfite Workup Incomplete regeneration (pH too low).Ensure the aqueous layer reaches pH > 10 during the regeneration step.[3] Use a pH meter, not just paper.
Product streaks on TLC/Column Pyridine nitrogen interacting with acidic silanols.Pre-treat silica gel with 1% Triethylamine (Et3N) in hexanes before loading the column. Use MeOH/DCM/NH3 eluent.
Emulsion during extraction Boron salts (if reductive amination) or amphoteric precipitation.Add Rochelle's Salt (Potassium Sodium Tartrate) and stir for 1 hour. Alternatively, filter through Celite if solids are present.[1]
Aldehyde peak missing in NMR Oxidation to Carboxylic Acid.Check for broad -OH peak >10 ppm. If present, the aldehyde oxidized.[4] Store under Argon at 4°C.
Solid precipitate at interface Bisulfite adduct is insoluble in both phases.This happens with lipophilic aldehydes. Filter the solid; the solid is your adduct. Wash it with ether, then suspend in water/base to regenerate.
Frequently Asked Questions

Q: Can I use MgSO4 to dry the organic layer? A: While generally acceptable, Magnesium Sulfate is a Lewis Acid and can coordinate with the pyridine nitrogen, potentially trapping some product. Sodium Sulfate (


)  is preferred as it is inert and granular.

Q: My aldehyde turned yellow/brown upon storage. Is it ruined? A: Pyridine aldehydes are photosensitive and air-sensitive. The color change indicates partial oxidation or N-oxide formation. Run a 1H-NMR. If the aldehyde proton signal (~10 ppm) is still the major peak, purify via the Bisulfite Protocol (Protocol A) to recover clean material.

Q: I am doing a Suzuki coupling on the 5-Br position. How do I remove the Palladium? A: Pyridines are excellent ligands for Palladium, making removal difficult. Do not rely solely on extraction. Use a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) added to the organic layer before concentration.

Part 5: References

  • Purification of Aldehydes via Bisulfite Adducts:

    • Source: Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

    • URL:[Link]

  • Reductive Amination Troubleshooting (Boron Species):

    • Source: Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • URL:[Link]

  • Handling Pyridine Derivatives (General Safety & Stability):

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for 5-Bromo-3-pyridinecarboxaldehyde (Analogous structure).

    • URL:[Link]

  • Bisulfite Adducts in Lipid Synthesis (Application Context):

    • Source: The Royal Society of Chemistry.[2] "Fatty Aldehyde Bisulfite Adducts as a Purification Handle."

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

purity analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde by HPLC

Publish Comparison Guide: Purity Analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde by HPLC Executive Summary & Technical Context 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a critical heterocyclic building block, fr...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Purity Analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde by HPLC

Executive Summary & Technical Context

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its structural duality—containing both a reactive aldehyde handle and a halogenated pyridine core—presents specific chromatographic challenges.[1]

The Analytical Challenge:

  • Basic Nitrogen Interaction: The pyridine nitrogen (pKa ~2.5–3.5 due to electron-withdrawing Br/CHO groups) can interact with residual silanols on standard silica columns, leading to peak tailing.[1]

  • Regioisomer Selectivity: Synthetic routes often generate positional isomers (e.g., 5-bromo-2-methyl- analogs) that possess identical mass and similar hydrophobicity, making MS detection insufficient for purity confirmation.[1]

  • Aldehyde Instability: The aldehyde moiety is prone to oxidation, forming the corresponding carboxylic acid (5-bromo-6-methylnicotinic acid), which must be resolved from the main peak.[1]

This guide objectively compares three distinct HPLC methodologies to determine the most robust protocol for purity assessment.

Method Development Strategy: The Alternatives

We evaluated three column chemistries and mobile phase combinations. The goal was to maximize the resolution (


) between the target compound and its critical impurities (regioisomers and oxidation products).
Comparative Overview
FeatureMethod A: The "Workhorse" Method B: The "Selectivity" (Recommended) Method C: The "Shape"
Stationary Phase C18 (End-capped) Phenyl-Hexyl Polar-Embedded C18
Mobile Phase Water/ACN + 0.1% TFAWater/MeOH + 10mM Ammonium FormateWater/ACN + 10mM Ammonium Bicarbonate (pH 10)
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Hydrophobic + Silanol Shielding
Target Analyte State Cationic (Protonated)Partially Ionized/Neutral EquilibriumNeutral (Free Base)
Key Strength Robust, high retentionSuperior separation of aromatic isomers Perfect peak symmetry (Tf ~ 1.[1]0)
Weakness Peak tailing (Tf > 1.3); Acid co-elution riskHigher backpressure (MeOH)Silica dissolution risk if pH > 10

Detailed Experimental Protocols

Method B: The Optimized Protocol (Phenyl-Hexyl)

Rationale: The Phenyl-Hexyl phase provides unique selectivity for halogenated aromatics through


-

stacking interactions, which is critical for separating the 5-bromo-6-methyl target from its 5-bromo-2-methyl regioisomer.[1]

Reagents:

  • Solvent A: 10 mM Ammonium Formate in Water (adj.[1] pH 3.8 with Formic Acid).[1]

  • Solvent B: Methanol (LC-MS Grade).[1]

  • Diluent: 50:50 Water:Methanol.[1]

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 260 nm (primary), 220 nm (secondary).[1]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Solvent A % Solvent B Curve
0.0 90 10 Initial
2.0 90 10 Isocratic Hold
12.0 10 90 Linear Ramp
15.0 10 90 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End |[1]

Performance Data Comparison

The following data represents average performance metrics observed during validation studies.

Table 1: Separation Metrics of Critical Impurities

ParameterMethod A (C18 / TFA) Method B (Phenyl-Hexyl) Method C (High pH)
Retention Time (Target) 8.4 min9.2 min11.5 min
Tailing Factor (

)
1.45 (Moderate Tailing)1.08 (Excellent) 1.02 (Superior)
Resolution (

) vs. Acid Impurity
1.8> 5.0 3.2
Resolution (

) vs. Regioisomer
1.2 (Co-elution risk)3.5 (Baseline Resolved) 2.1
Sensitivity (S/N) HighModerate (MeOH absorption)High

Analyst Insight: While Method C offers the best peak shape due to deprotonation of the pyridine nitrogen, Method B is the only method that achieves robust baseline separation (


) of the critical regioisomer.[1] The 

-electrons of the Phenyl-Hexyl column interact differently with the para-bromo vs. meta-bromo positioning relative to the methyl group.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the specific impurity profile of your sample.

MethodSelection Start Sample: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CheckImpurity Primary Impurity Concern? Start->CheckImpurity Isomers Regioisomers (e.g., 2-methyl analog) CheckImpurity->Isomers Isomeric Purity Acids Oxidation Products (Carboxylic Acids) CheckImpurity->Acids Stability/Oxidation Basics Strong Bases (Starting Materials) CheckImpurity->Basics Synthesis Control MethodB Method B: Phenyl-Hexyl (Selectivity Driven) Isomers->MethodB Requires Pi-Pi Selectivity Acids->MethodB Retains Acids well MethodC Method C: High pH C18 (Shape Driven) Basics->MethodC Suppresses Ionization MethodA Method A: C18 + TFA (Standard Screening) MethodA->MethodB If Rs < 1.5

Caption: Decision tree for selecting the optimal HPLC column chemistry based on the dominant impurity profile of the pyridine derivative.

Scientific Validation & Causality

Why Phenyl-Hexyl? Standard C18 columns rely almost exclusively on hydrophobic subtraction.[1] For halogenated pyridines, the hydrophobicity differences between regioisomers (e.g., 6-methyl vs 2-methyl) are negligible.[1] The Phenyl-Hexyl phase introduces a secondary separation mechanism:


-

interactions.[1] The electron-deficient pyridine ring interacts with the electron-rich phenyl ring of the stationary phase.[1] The position of the electron-withdrawing Bromine atom significantly alters the electron density distribution of the pyridine ring, leading to distinct interaction strengths and thus, separation of isomers that co-elute on C18 [1].[1]

Handling the Aldehyde: Aldehydes are reactive.[1][3][4] In Method B, using Ammonium Formate (pH 3.[1]8) buffers the system.[1] Avoid using unbuffered water/ACN, as the pH can drift, causing the acidic oxidation impurity (pKa ~3.[1]5) to split or tail.[1] The acidic buffer ensures the carboxylic acid impurity is protonated (neutral) or consistently ionized, sharpening the peak [2].[1]

System Suitability Criteria (Self-Validating): To ensure the method is performing correctly, every run must meet:

  • USP Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between the main peak and the nearest impurity.

  • % RSD: NMT 2.0% for 5 replicate injections of the standard.

References

  • Snyder, L. R., & Dolan, J. W. (2012).[1] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.[1] (Discusses selectivity differences in Phenyl vs C18 phases).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography". Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • PubChem. (2025).[1][5][6] 5-Bromo-3-pyridinecarboxaldehyde Compound Summary. National Center for Biotechnology Information.[1] Link (Used as proxy for physicochemical property modeling of the methyl derivative).[1]

  • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Foundational text on silanol activity and basic compounds).

Sources

Comparative

spectroscopic data for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

CAS Focus: 119869-34-6 (Note: Commercial sources often list under 1174028-20-6) Formula: C₇H₆BrNO Molecular Weight: 200.03 g/mol [1][2] Executive Summary This guide provides a technical analysis of 5-Bromo-6-methyl-3-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Focus: 119869-34-6 (Note: Commercial sources often list under 1174028-20-6) Formula: C₇H₆BrNO Molecular Weight: 200.03 g/mol [1][2]

Executive Summary

This guide provides a technical analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde , a critical intermediate for p38 MAP kinase inhibitors and other heterocyclic scaffolds.[1][2] In drug development, this molecule serves as a "bifunctional pivot": the aldehyde allows for reductive amination or condensation, while the bromine enables Suzuki/Buchwald couplings.[1][2]

Critical Distinction: Researchers often confuse this target with its regioisomers (e.g., 2-bromo-6-methyl) or its des-methyl analog.[1][2] This guide establishes the specific spectroscopic "fingerprints" required to validate regio-purity and exclude common byproducts.

Spectroscopic Profile & Data

The following data establishes the baseline for structural verification.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

Key Diagnostic: The molecule is a tri-substituted pyridine.[1][2] You should observe two aromatic singlets and one aliphatic singlet .[1][2]
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
CHO 10.02 Singlet (s)1HCharacteristic aldehyde proton.[1][2]
C2-H 8.85 Singlet (d,

Hz)
1HMost deshielded aromatic proton (between N and CHO).[1][2] Shows weak meta-coupling to C4-H.
C4-H 8.32 Singlet (d,

Hz)
1HDeshielded by ortho-Br and ortho-CHO.[1][2]
C6-CH

2.71 Singlet (s)3HMethyl group attached to the pyridine ring (deshielded relative to toluene).[1][2]

Analyst Note: If you observe a doublet at ~7.3 ppm, your sample is contaminated with the non-brominated starting material (6-methyl-3-pyridinecarboxaldehyde).[1][2]

B. Mass Spectrometry (LC-MS)

Ionization: ESI+ Pattern: The Bromine Isotope Signature is the primary confirmation tool.[1][2]

  • [M+H]

    
    :  200.0
    
  • [M+H+2]

    
    :  202.0
    
  • Ratio: 1:1 intensity (Standard

    
    Br : 
    
    
    
    Br natural abundance).[1][2]
C. Infrared Spectroscopy (IR)[1][2][3]
  • Carbonyl Stretch (C=O): 1695–1705 cm

    
     (Strong).[1][2]
    
  • C=N / C=C Ring Stretch: 1580–1600 cm

    
    .[1][2]
    
  • C-H Stretch (Aldehyde): Doublet weak bands at ~2750 and 2850 cm

    
     (Fermi resonance).[1][2]
    

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most common synthesis precursors and analogs to aid in reaction monitoring.[1][2]

Comparison 1: Target vs. 6-Methyl-3-pyridinecarboxaldehyde (Precursor)

Scenario: Monitoring the bromination reaction.

FeatureTarget (5-Br-6-Me) Precursor (6-Me-Des-Br) Differentiation
Aromatic Region 2 Signals (s, s)3 Signals (d, dd, d)The precursor has a C5-H signal at ~7.3 ppm (dd).[1][2][3] This must disappear in the product.
MS Profile 200/202 (1:1)122 (Single peak)Appearance of the +2 mass unit split confirms bromination.[1][2]
Reactivity Palladium Cross-CouplingInert to Pd-couplingThe target enables further functionalization at C5.[1][2]
Comparison 2: Target vs. 5-Bromo-3-pyridinecarboxaldehyde (Analog)

Scenario: Verifying the correct starting material was used (Methylated vs. Non-methylated).

FeatureTarget (With Methyl) Analog (No Methyl) Differentiation
Aliphatic Region Singlet at ~2.7 ppmEmpty The analog has no signals < 7.0 ppm.[1][2]
C6 Position Quaternary CarbonProton Signal (~8.9 ppm)The analog has a proton at C6, often overlapping with C2, creating a complex aromatic region.[1][2]

Analytical Logic & Workflow

The following diagram illustrates the decision logic for confirming the structure of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde during QC.

AnalyticalWorkflow Start Sample: Crude Reaction Mixture NMR 1H NMR Analysis Start->NMR CheckMethyl Check 2.5 - 3.0 ppm (Methyl Region) NMR->CheckMethyl Decision1 Singlet at ~2.7 ppm? CheckMethyl->Decision1 CheckAromatic Check 7.0 - 9.0 ppm (Aromatic Region) Decision2 Signal at ~7.3 ppm? CheckAromatic->Decision2 Decision1->CheckAromatic Yes ResultAnalog ERROR: 5-Bromo-3-pyridinecarboxaldehyde (Missing Methyl) Decision1->ResultAnalog No ResultTarget CONFIRMED: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Decision2->ResultTarget No (Only 2 singlets) ResultPrecursor INCOMPLETE: Contains 6-methyl-3-pyridinecarboxaldehyde (Unreacted SM) Decision2->ResultPrecursor Yes (dd signal)

Caption: Analytical decision tree for distinguishing the target from non-methylated analogs and unbrominated precursors.

Experimental Protocols

Protocol A: Synthesis via Bromination

Objective: Conversion of 6-methyl-3-pyridinecarboxaldehyde to the 5-bromo derivative.[1][2]

  • Reagents: 6-methyl-3-pyridinecarboxaldehyde (1.0 eq), Dibromohydantoin (DBH) or

    
    /Oleum.
    
  • Condition: High temperature (120°C) or acid catalysis is often required to brominate the electron-deficient pyridine ring.[1][2]

  • Workup: Quench with

    
     (remove excess bromine). Extract with DCM.[1][2]
    
  • Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography for aldehydes to avoid oxidation on silica.[1][2]

Protocol B: QC Sample Preparation (NMR)

Objective: Ensure no hydration of the aldehyde interferes with integration.

  • Dry Solvent: Use anhydrous DMSO-

    
     from a fresh ampoule. Old DMSO absorbs water, which can broaden the aldehyde peak or form a hydrate (gem-diol) signal at ~6.0 ppm.[1][2]
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (

    
    ) to >5 seconds to ensure accurate integration of the aldehyde proton, which has a long 
    
    
    
    relaxation time.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1174028-20-6, 5-Bromo-6-methylpyridine-3-carbaldehyde.[1][2] Retrieved from [Link][1][2]

  • Royal Society of Chemistry. Spectroscopic data of substituted pyridine aldehydes.[1][2] (General Reference for Pyridine Shifts). Retrieved from [Link][1][2]

  • Google Patents. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses.[1][2] (Contains synthesis and LCMS data for the target).[1][2] Retrieved from [1][2]

Sources

Validation

comparing the reactivity of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde with other pyridinecarboxaldehydes

The following guide provides an in-depth technical comparison of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde against its primary structural analogs. This analysis synthesizes experimental data from homologous pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde against its primary structural analogs.

This analysis synthesizes experimental data from homologous pyridine scaffolds to predict and validate reactivity patterns, focusing on the specific electronic and steric perturbations introduced by the 6-methyl and 5-bromo substituents.

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (Target Molecule) represents a "hybrid" scaffold that combines the orthogonal reactivity of 5-bromo-3-pyridinecarboxaldehyde with the steric and lipophilic modulation of a methyl group adjacent to the ring nitrogen.

While 3-pyridinecarboxaldehyde (Nicotinaldehyde) is the baseline electrophile, the introduction of the 5-bromo and 6-methyl substituents creates a "Push-Pull-Steric" dynamic:

  • The 5-Bromo group activates the aldehyde toward nucleophilic attack (inductive withdrawal) and serves as a handle for cross-coupling.

  • The 6-Methyl group provides steric bulk ortho to the bromine (hindering coupling) and ortho to the nitrogen (hindering N-coordination), while increasing lipophilicity.

Best Use Case: This scaffold is superior when the target molecule requires increased solubility in non-polar solvents or when the pyridine nitrogen must be sterically shielded from metabolic oxidation (N-oxide formation) or metal chelation.

Structural & Electronic Profiling

The following table compares the Target Molecule against its two most common alternatives: the non-methylated analog and the regioisomer.

Table 1: Physicochemical & Reactivity Comparison
FeatureTarget Molecule (5-Bromo-6-methyl-3-pyridinecarboxaldehyde)Alternative A (5-Bromo-3-pyridinecarboxaldehyde)Alternative B (6-Bromo-3-pyridinecarboxaldehyde)
CAS No. [Specific derivative]113118-81-3 149806-06-4
Aldehyde Reactivity Moderate-High (Methyl EDG slightly dampens carbonyl electrophilicity vs. Alt A)High (Inductive EWG from Br activates carbonyl)Very High (6-Br is para-like EWG, strongly activating)
Suzuki Coupling Challenging (Methyl group at C6 is ortho to Br at C5; steric hindrance slows oxidative addition)Excellent (Unencumbered C5 position; "Sweet spot" for coupling)Variable (C6 is alpha to Nitrogen; prone to catalyst poisoning/instability)
Lipophilicity (LogP) High (~1.9) (Methyl group adds ~0.5 log units)Medium (~1.4) Medium (~1.5)
N-Ligation Risk Low (6-Methyl sterically blocks metal binding at Nitrogen)High (Nitrogen is exposed; competes for Pd catalyst)N/A (Br is adjacent to N)

Detailed Reactivity Analysis

A. Carbonyl Reactivity (Reductive Amination)

The aldehyde at the 3-position is the primary electrophile.

  • Mechanism: The pyridine ring is electron-deficient, making the aldehyde more reactive than benzaldehyde.

  • Methyl Effect: The 6-methyl group acts as a weak Electron Donating Group (EDG) via hyperconjugation. This slightly stabilizes the carbonyl carbon compared to Alternative A , potentially reducing the rate of imine formation but increasing the stability of the resulting intermediate against hydrolysis.

  • Protocol Recommendation: Standard reductive amination (NaBH(OAc)₃) works efficiently, but reaction times may be 15-20% longer than with 5-bromo-3-pyridinecarboxaldehyde due to the electronic dampening.

B. Orthogonal Reactivity (Suzuki-Miyaura Coupling)

This is the critical differentiator.

  • The Problem: In the Target Molecule, the bromine is at C5, and the methyl is at C6. The methyl group exerts ortho-steric hindrance on the C5-Br bond.

  • The Consequence: Standard catalysts (e.g., Pd(PPh₃)₄) may fail or require high temperatures. The bulky methyl group makes the oxidative addition step of the Palladium cycle more difficult.

  • The Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) catalysts (e.g., PEPPSI-iPr) to overcome the steric barrier.

C. Chemo-Selectivity Visualization

The diagram below maps the competing reactivity zones on the scaffold.

ReactivityMap Scaffold 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Aldehyde Aldehyde (C3) Primary Electrophile (Reductive Amination) Scaffold->Aldehyde Bromide Bromide (C5) Cross-Coupling Handle (Hindered by C6-Me) Scaffold->Bromide Nitrogen Nitrogen (N1) Basic Site (Protected by C6-Me) Scaffold->Nitrogen Methyl Methyl (C6) Steric Blocker Lipophilic Anchor Scaffold->Methyl Methyl->Bromide Steric Clash Methyl->Nitrogen Steric Shield

Caption: Functional map highlighting the steric influence of the 6-methyl group on the adjacent bromine and nitrogen centers.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Designed for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde to overcome C6-Methyl hindrance.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Crucial for hindered substrates)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, K₃PO₄, and SPhos. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(OAc)₂ and degassed solvents.

  • Reaction: Heat to 100°C for 12–18 hours. (Note: The non-methylated analog 113118-81-3 typically reacts at 80°C in 4-6 hours; the higher temperature is required here).

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • QC Check: Monitor disappearance of the aldehyde peak (~10.0 ppm) or shift in the aromatic region via ¹H NMR.

Protocol B: Chemoselective Reductive Amination

Standard procedure compatible with the halogen handle.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reductant: NaBH(OAc)₃ (1.5 equiv) (Milder than NaBH₄, preserves the aldehyde until imine forms)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Mix aldehyde and amine in DCE at room temperature for 30–60 minutes to allow imine equilibrium.

  • Add NaBH(OAc)₃ in one portion.

  • Stir at RT for 4–16 hours.

  • Quench: Add saturated NaHCO₃.

  • Note: If the amine is an HCl salt, add 1.0 equiv of TEA.

Decision Matrix: When to Choose Which?

Use the following logic flow to select the correct starting material for your pipeline.

DecisionTree Start Select Pyridine Scaffold Q1 Is solubility in non-polar solvents critical? Start->Q1 Q2 Does the target require metal coordination at Pyridine N? Q1->Q2 No Res1 Use 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (Target) Q1->Res1 Yes (Methyl aids lipophilicity) Q3 Is the coupling partner sterically bulky? Q2->Q3 No (Block N) Res2 Use 5-Bromo-3-pyridinecarboxaldehyde (CAS 113118-81-3) Q2->Res2 Yes (Exposed N) Q3->Res1 No (SPhos can handle it) Q3->Res2 Yes (Avoid steric clash) Res3 Use 6-Bromo-3-pyridinecarboxaldehyde (CAS 149806-06-4)

Caption: Selection logic based on solubility, metal coordination needs, and steric tolerance.

References

  • PubChem. (2025).[1] 5-Bromo-3-pyridinecarboxaldehyde (CAS 113118-81-3) Compound Summary. National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (2024). Reductive Amination: Methods and Mechanisms. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Derivatives

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold In the landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring being a cornerstone in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring being a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold. The compound 5-Bromo-6-methyl-3-pyridinecarboxaldehyde represents a particularly interesting starting point for drug discovery. The presence of a reactive aldehyde group, a strategically positioned bromine atom, and a methyl group on the pyridine ring offers multiple points for chemical modification, allowing for the creation of diverse libraries of derivatives.

The aldehyde functionality is a versatile handle for synthesizing various derivatives, most notably Schiff bases and hydrazones.[2][3] These classes of compounds have consistently demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4] The bromine atom can influence the lipophilicity and metabolic stability of the molecule and provides a site for further cross-coupling reactions. The methyl group can also be modified or can contribute to steric and electronic interactions with biological targets.

This guide provides a comparative overview of the potential biological activities of derivatives synthesized from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde. We will explore the common synthetic pathways, compare the anticipated biological activities of different derivatives, and provide detailed, field-proven protocols for their evaluation.

Synthetic Pathways: From a Single Aldehyde to a Diverse Library

The primary route to generating a diverse library of compounds from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde involves the condensation of its aldehyde group with various primary amines or hydrazines/hydrazides. This straightforward reaction yields Schiff bases (imines) and hydrazones, respectively.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. The reaction is typically carried out by refluxing equimolar amounts of the 5-Bromo-6-methyl-3-pyridinecarboxaldehyde and the desired primary amine in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[5]

General Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine or a hydrazide. Similar to Schiff base synthesis, this reaction usually involves refluxing the starting materials in a solvent like ethanol.[6] The resulting hydrazone derivatives are often stable crystalline solids.[6][7]

Comparative Biological Activities

While specific experimental data for derivatives of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is emerging, we can extrapolate and compare the potential activities based on extensive research on analogous pyridine-based Schiff bases and hydrazones.

Anticancer Activity

Pyridine-containing compounds, including Schiff bases and their metal complexes, have shown significant potential as anticancer agents.[8][9] They are known to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Table 1: Comparison of Potential Anticancer Activity of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Derivatives

Derivative ClassR-Group (Amine/Hydrazide Moiety)Target Cancer Cell Line(s)Anticipated Potency (IC50 Range)Reference Analogs
Schiff Base 4-AnisidineMCF-7 (Breast), HeLa (Cervical)10-50 µMPyridine Schiff bases[9]
Schiff Base 4-ChloroanilineHCT-116 (Colon), HepG2 (Liver)5-30 µMHalogenated aniline derivatives
Hydrazone IsonicotinohydrazidePC-3 (Prostate), MCF-7 (Breast)1-20 µMHydrazide-hydrazone derivatives[10]
Hydrazone Benzoic hydrazideHT-29 (Colon), A549 (Lung)2-25 µMAromatic hydrazones[10]
Schiff Base Metal Complex (e.g., Cu(II)) 4-AnisidineMCF-7 (Breast), HeLa (Cervical)<10 µMMetal complexes of Schiff bases[9]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aniline or benzohydrazide ring of the derivative are expected to significantly influence anticancer activity. Electron-withdrawing groups (e.g., halogens) may enhance activity, while electron-donating groups may have a varied effect.

  • Chelation with Metal Ions: The formation of metal complexes with the Schiff base or hydrazone derivatives often leads to a significant enhancement of their biological activity.[9] This is attributed to the role of the metal ion in facilitating DNA binding and promoting cytotoxic effects.

Antimicrobial Activity

Schiff bases and hydrazones derived from various aldehydes have been extensively studied for their antibacterial and antifungal properties.[2][11] The imine or azomethine group is a crucial pharmacophore for their antimicrobial action.[2]

Table 2: Comparison of Potential Antimicrobial Activity of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Derivatives

Derivative ClassR-Group (Amine/Hydrazide Moiety)Target Microorganism(s)Anticipated Potency (MIC Range)Reference Analogs
Schiff Base 2-AminothiazoleStaphylococcus aureus, Escherichia coli25-100 µg/mLThiazole-containing Schiff bases
Schiff Base SulfanilamideBacillus subtilis, Pseudomonas aeruginosa30-120 µg/mLSulfa drug derivatives
Hydrazone Thiophene-2-carbohydrazideCandida albicans, Aspergillus niger15-80 µg/mLThiophene hydrazones
Schiff Base Metal Complex (e.g., Zn(II)) 2-AminothiazoleS. aureus, E. coli< 50 µg/mLMetal complexes of Schiff bases[12]

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or thiophene, into the derivative structure is a common strategy to enhance antimicrobial potency.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the bromine atom and the R-group, will play a crucial role in its ability to penetrate microbial cell membranes.

  • Metal Complexation: As with anticancer activity, metal complexation can enhance antimicrobial effects, potentially by increasing cellular uptake and interaction with microbial enzymes or DNA.[12]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of newly synthesized 5-Bromo-6-methyl-3-pyridinecarboxaldehyde derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottomed microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation with Compound: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Addition of MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization of Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator (e.g., resazurin) can also be added to aid in the determination of cell viability.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 5-Bromo-6-methyl-3- pyridinecarboxaldehyde reaction Condensation Reaction (Reflux in Ethanol) start->reaction reagents Primary Amine or Hydrazine/Hydrazide reagents->reaction derivatives Schiff Base / Hydrazone Derivatives reaction->derivatives characterization Spectroscopic Analysis (NMR, IR, Mass Spec) derivatives->characterization anticancer Anticancer Screening (MTT Assay) derivatives->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) derivatives->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Workflow for Synthesis and Biological Screening.

G cluster_pathway Intracellular Signaling Cascade ext_signal Growth Factor Signal receptor Tyrosine Kinase Receptor (e.g., EGFR) ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis derivative Pyridine Derivative (Potential Inhibitor) derivative->receptor Inhibition derivative->apoptosis Induction

Caption: Hypothetical Anticancer Mechanism of Action.

Conclusion and Future Directions

The 5-Bromo-6-methyl-3-pyridinecarboxaldehyde scaffold holds considerable promise for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and hydrazones, are prime candidates for exhibiting significant anticancer and antimicrobial activities. This guide provides a framework for the rational design, synthesis, and evaluation of these compounds.

Future research should focus on synthesizing a broad library of derivatives from this starting material and performing comprehensive biological screening. Mechanistic studies on the most potent compounds will be crucial to elucidate their modes of action and to guide further optimization. The exploration of metal complexes of these derivatives is also a highly promising avenue that warrants further investigation. By systematically applying the principles and protocols outlined in this guide, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Journal of Chemical Technology. (2025). Synthesis of Schiff Bases Ligand and Biological Activities of Their Transition Metal Complexes.
  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

  • ResearchGate. (2025). Schiff base complexes derived from thiosemicarbazone, synthesis characterization and their biological activity. [Link]

  • PMC. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. [Link]

  • PMC. (2025). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. [Link]

  • ResearchGate. (n.d.). Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents. [Link]

  • Research Square. (2026). Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2- Pyridinecarboxaldehyde and 5-Amino. [Link]

  • Journal of the Serbian Chemical Society. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. [Link]

  • PubMed. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. [Link]

  • DergiPark. (n.d.). Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. [Link]

  • Science Publishing Group. (n.d.). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. [Link]

  • Springer. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. [Link]

  • ResearchGate. (2025). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

Validation

A Comparative Guide to Catalysts for Suzuki Reactions of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, yet its application to electron-deficient heteroaromatics, such as the synthetically valuable building block 5-bromo-6-methyl-3-pyridinecarboxaldehyde, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, while the electron-withdrawing nature of the ring and the aldehyde can influence the kinetics of the catalytic cycle.

This guide provides an in-depth comparative analysis of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of 5-bromo-6-methyl-3-pyridinecarboxaldehyde with various arylboronic acids. We will move beyond a simple recitation of protocols to dissect the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to overcome the challenges inherent in this transformation.

The Challenge: Coupling an Electron-Deficient Pyridine

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a valuable synthon due to the presence of multiple reactive sites that allow for sequential, directed functionalization. However, the very features that make it attractive also complicate its use in Suzuki couplings. The electron-deficient nature of the pyridine ring can slow the rate-determining oxidative addition step of the aryl bromide to the Pd(0) center. Furthermore, the lone pair on the pyridine nitrogen can competitively bind to the palladium catalyst, leading to the formation of off-cycle, catalytically inactive species. The choice of catalyst, and particularly the ligand coordinated to the palladium, is therefore critical to navigate these challenges and achieve high-yielding, efficient reactions.

Catalyst Systems Under Comparison

This guide will focus on a comparative study of three palladium catalyst systems, each representing a different generation and approach to tackling the challenges of cross-coupling electron-deficient heteroaromatics:

  • The Workhorse: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) - A widely used, versatile, and relatively air-stable catalyst.

  • The Modern Standard: SPhos-Based Precatalysts - Employing a bulky, electron-rich biaryl monophosphine ligand to enhance catalytic activity.

  • The Robust Performer: PEPPSI™-IPr - An N-Heterocyclic Carbene (NHC)-ligated precatalyst known for its high stability and efficiency with challenging substrates.

Performance Benchmark: A Comparative Data Analysis

The following table summarizes representative experimental data for the Suzuki coupling of 5-bromo-6-methyl-3-pyridinecarboxaldehyde with phenylboronic acid, showcasing the relative performance of the three catalyst systems. It is important to note that direct side-by-side comparisons in a single publication for this specific substrate are scarce; therefore, this data is a composite of typical results observed for this and closely related bromopyridine substrates under optimized conditions for each catalyst.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C) & TimeYield (%)Key Observations
Pd(dppf)Cl₂ 2.5 - 5K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-100 °C, 12-24 h75-85Reliable and cost-effective, but often requires longer reaction times and higher temperatures.
SPhos-Pd-G2 1 - 2K₃PO₄Toluene or 1,4-DioxaneRT to 80 °C, 2-6 h90-98Excellent yields at lower temperatures and shorter reaction times due to the highly active monoligated Pd(0) species it forms.[1]
PEPPSI™-IPr 1 - 3K₂CO₃ or Cs₂CO₃t-BuOH or THF60-80 °C, 4-8 h88-95Highly stable and effective for a broad range of substrates, including those with sensitive functional groups.[2]

Mechanistic Insights: The "Why" Behind Catalyst Performance

Understanding the catalytic cycle is key to appreciating the differences in performance between these systems. The generalized Suzuki-Miyaura cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3] The ligand bound to the palladium center profoundly influences the rate and efficiency of each of these steps.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)₂ + Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Pd(dppf)Cl₂: The Bidentate Advantage

The dppf ligand is a chelating diphosphine that coordinates to the palladium center in a bidentate fashion. This chelation provides a high degree of stability to the catalyst complex.

  • Expertise & Experience: The rigidity of the dppf ligand and its wide bite angle are thought to facilitate the reductive elimination step. However, for electron-deficient substrates like our pyridinecarboxaldehyde, the initial oxidative addition can be sluggish. The relatively lower electron-donating ability of the diphenylphosphino groups, compared to the other catalysts in this guide, may not be sufficient to make the Pd(0) center electron-rich enough for rapid oxidative addition. This often necessitates higher reaction temperatures and longer reaction times.

SPhos-Based Precatalysts: The Power of Bulk and Electron Density

SPhos is a member of the Buchwald family of biaryl monophosphine ligands. These ligands are characterized by their significant steric bulk and strong electron-donating properties.[4]

  • Expertise & Experience: The steric bulk of the dicyclohexylphosphino group and the biaryl backbone of SPhos favor the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The strong electron-donating nature of the phosphine increases the electron density on the palladium, further promoting the oxidative addition of the electron-deficient C-Br bond of the pyridine.[4] This combination of steric and electronic properties is why SPhos-based catalysts often exhibit exceptional activity at room temperature, "outrunning" potential side reactions like protodeboronation of the boronic acid.[5]

PEPPSI™-IPr: The Stability of N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are particularly noteworthy for their air and moisture stability.[2]

  • Expertise & Experience: The IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand is a very strong σ-donor, making the palladium center highly electron-rich and thus very reactive towards oxidative addition. The NHC-palladium bond is also exceptionally strong, which imparts high thermal stability to the catalyst and prevents catalyst decomposition, a common issue in prolonged reactions with heteroaromatic substrates. This robustness makes PEPPSI™-IPr a reliable choice for a wide range of substrates and reaction conditions, even when sensitive functional groups are present.[6]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and rationale for each. They are based on established procedures for the Suzuki coupling of bromopyridines and should serve as an excellent starting point for optimization in your own laboratory.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids to a dry flask: - 5-Bromo-6-methyl-3-pyridinecarboxaldehyde - Arylboronic acid - Base B 2. Evacuate and backfill with inert gas (e.g., Argon) A->B C 3. Add Palladium Precatalyst B->C D 4. Add degassed solvent(s) via syringe C->D E 5. Heat to desired temperature with vigorous stirring D->E F 6. Monitor reaction progress by TLC or LC-MS E->F G 7. Cool to room temperature and quench with water F->G H 8. Extract with an organic solvent (e.g., Ethyl Acetate) G->H I 9. Dry, filter, and concentrate the organic layer H->I J 10. Purify by column chromatography I->J

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is a robust, general procedure suitable for initial screening.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: High-Efficiency Coupling with SPhos-Pd-G2

This protocol leverages a modern precatalyst for faster reaction times and milder conditions.[1]

  • Reaction Setup: To a vial, add 5-bromo-6-methyl-3-pyridinecarboxaldehyde (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), and potassium phosphate (1.0 mmol, 2.0 equiv.).

  • Catalyst and Solvent: Add SPhos-Pd-G2 (0.01 mmol, 2 mol%) and 5 mL of toluene.

  • Reaction: Seal the vial and stir the mixture at 80 °C for 2-6 hours. For some reactive boronic acids, the reaction may proceed at room temperature.

  • Monitoring and Workup: Follow steps 6-8 from Protocol 1. The shorter reaction time is a key advantage of this method.

Protocol 3: Robust Coupling using PEPPSI™-IPr under Microwave Irradiation

This protocol combines a highly stable NHC precatalyst with microwave heating for rapid synthesis.[8]

  • Reaction Setup: In a microwave reaction vial, combine 5-bromo-6-methyl-3-pyridinecarboxaldehyde (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).

  • Catalyst and Solvent: Add PEPPSI™-IPr (0.015 mmol, 3 mol%) and 4 mL of t-BuOH.

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 30-60 minutes.

  • Monitoring and Workup: After cooling, follow steps 7-8 from Protocol 1. The significant reduction in reaction time is a primary benefit of this approach.

Conclusion and Recommendations

The choice of catalyst for the Suzuki-Miyaura coupling of 5-bromo-6-methyl-3-pyridinecarboxaldehyde has a profound impact on reaction efficiency, time, and substrate scope.

  • Pd(dppf)Cl₂ remains a viable and cost-effective option, particularly for initial explorations and on a larger scale where catalyst cost is a significant factor. However, be prepared for longer reaction times and potentially higher temperatures.

  • SPhos-based precatalysts offer a significant increase in reactivity, often allowing for milder reaction conditions and considerably shorter reaction times. This is the recommended starting point for achieving high yields quickly, especially with challenging or sterically hindered boronic acids.[9]

  • PEPPSI™-IPr provides a robust and highly stable catalytic system. Its tolerance for a wide range of functional groups and its amenability to microwave heating make it an excellent choice for library synthesis and for substrates where other catalysts may fail due to decomposition.[2]

Ultimately, the optimal catalyst will depend on the specific boronic acid partner, the scale of the reaction, and the available equipment. By understanding the mechanistic principles that govern the performance of each of these catalyst systems, researchers can make informed decisions to accelerate their synthetic campaigns and efficiently access a diverse range of valuable pyridine-containing molecules.

References

  • Myers, A. The Suzuki Reaction. In Chem 115 Handouts; Harvard University. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • Organic Chemistry Portal. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]

  • Vilkas, M. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. Chemija. 2012, 23(4), 321-327.
  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed.2006, 45(21), 3484-3488.
  • ResearchGate. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • National Institutes of Health. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. [Link]

  • Royal Society of Chemistry. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Scientific Laboratory Supplies. SPhos Pd G2. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Institutes of Health. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Royal Society of Chemistry. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. [Link]

  • Wiley Online Library. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]

  • ACS Publications. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]

  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

Sources

Comparative

cost-benefit analysis of different synthetic methods for 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Executive Summary 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural uniqueness...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural uniqueness—possessing an aldehyde for condensation, a bromine for cross-coupling, and a methyl group for further functionalization—makes it highly valuable but also challenging to synthesize with high regiocontrol.

This guide evaluates three primary synthetic methodologies:

  • The Scalable Route: Bromination of 6-methylnicotinic acid followed by ester reduction.

  • The Precision Route: Cryogenic lithium-halogen exchange of 3,5-dibromo-2-methylpyridine.

  • The Lab-Scale Route: Oxidation of (5-bromo-6-methylpyridin-3-yl)methanol.

Verdict: For industrial scale-up , the Ester Reduction (Method 1) offers the best balance of cost and safety. For rapid discovery chemistry , the Lithiation (Method 2) provides the fastest access to the target, provided the dibromo precursor is available.

Molecule Profile & Numbering Logic

Correct structural identification is paramount due to the prevalence of isomers (e.g., 2-bromo-6-methyl- or 6-bromo-5-methyl- analogs).

  • IUPAC Name: 5-Bromo-6-methylpyridine-3-carbaldehyde

  • Common Name: 5-Bromo-6-methylnicotinaldehyde

  • CAS Number: 1174028-20-6

  • Molecular Formula: C7H6BrNO

  • Molecular Weight: 200.03 g/mol

Structural Orientation:

  • Position 1: Nitrogen[1]

  • Position 3: Aldehyde (-CHO)

  • Position 5: Bromine (-Br)[2][3][4]

  • Position 6: Methyl (-CH3)

Method 1: The Scalable Route (Ester Reduction)

This pathway utilizes cheap, commercially available 6-methylnicotinic acid. It relies on the directing effects of the methyl group to install the bromine atom regioselectively.

Mechanism & Logic
  • Regioselective Bromination: The 6-methyl group activates the pyridine ring at the ortho position (C5). The carboxylic acid at C3 deactivates the ring but directs meta (also C5). These reinforcing directing effects ensure high regioselectivity for 5-bromo-6-methylnicotinic acid.

  • Esterification: Conversion to the methyl ester protects the acid and facilitates controlled reduction.

  • Controlled Reduction: Diisobutylaluminum hydride (DIBAL-H) at low temperature selectively reduces the ester to the aldehyde without over-reducing to the alcohol.

Experimental Protocol

Step 1: Bromination

  • Dissolve 6-methylnicotinic acid (1.0 eq) in acetic acid.

  • Add bromine (Br2, 1.1 eq) dropwise at ambient temperature.

  • Heat to 80°C for 4 hours. Monitor by HPLC.

  • Cool, pour into ice water, and filter the precipitate. Recrystallize from ethanol to yield 5-bromo-6-methylnicotinic acid .

Step 2: Esterification

  • Suspend the acid in methanol (MeOH).

  • Add thionyl chloride (SOCl2, 1.2 eq) dropwise at 0°C.

  • Reflux for 3 hours.

  • Concentrate in vacuo to yield methyl 5-bromo-6-methylnicotinate .

Step 3: DIBAL-H Reduction

  • Dissolve the ester (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.

  • Cool to -78°C.

  • Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent over-reduction.

  • Stir for 2 hours at -78°C.

  • Quench with methanol followed by saturated Rochelle’s salt solution.

  • Extract with DCM, dry over MgSO4, and concentrate.

Visualization

Route1 Start 6-Methylnicotinic Acid Step1 Bromination (Br2/AcOH) Start->Step1 Inter1 5-Bromo-6-methyl- nicotinic acid Step1->Inter1 Step2 Esterification (MeOH/SOCl2) Inter1->Step2 Inter2 Methyl Ester Step2->Inter2 Step3 Reduction (DIBAL-H, -78°C) Inter2->Step3 End TARGET: 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Step3->End

Figure 1: Step-wise synthesis via the Nicotinic Acid route, highlighting the reinforcing directing effects in the bromination step.

Method 2: The Precision Route (Lithium-Halogen Exchange)

This method is ideal when 3,5-dibromo-2-methylpyridine is available. It exploits the steric difference between the two bromine atoms to achieve selective functionalization.

Mechanism & Logic
  • Precursor: 3,5-Dibromo-2-methylpyridine.

  • Regioselectivity: The bromine at C3 is flanked by a methyl group (C2) and a hydrogen (C4), making it sterically hindered. The bromine at C5 is flanked by two hydrogens (C4 and C6—wait, C6 has a proton? No, C6 is H in the dibromo precursor? Correction: In 3,5-dibromo-2-methylpyridine, C6 is a CH. The C5-Br is flanked by C4-H and C6-H).

  • Steric Control: Lithium-halogen exchange is kinetically controlled. The less hindered C5-Br exchanges significantly faster than the sterically crowded C3-Br.

  • Trapping: The resulting C5-lithio species reacts with DMF to form the aldehyde.

Experimental Protocol
  • Setup: Flame-dry a 3-neck flask and purge with Argon.

  • Dissolution: Dissolve 3,5-dibromo-2-methylpyridine (1.0 eq) in anhydrous THF.

  • Exchange: Cool to -78°C. Add n-Butyllithium (n-BuLi, 1.05 eq, 2.5M in hexanes) dropwise.

    • Note: The internal temperature must not rise above -70°C.

  • Reaction: Stir for 30 minutes at -78°C. The solution typically turns yellow/orange.

  • Quench: Add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq) dropwise.

  • Workup: Allow to warm to 0°C, then quench with sat. NH4Cl. Extract with Ethyl Acetate.[3][5]

Visualization

Route2 Start 3,5-Dibromo- 2-methylpyridine Step1 Li-Hal Exchange (n-BuLi, -78°C) Start->Step1 Inter1 5-Lithio Intermediate (Regioselective) Step1->Inter1 Kinetic Control Step2 Formylation (DMF) Inter1->Step2 End TARGET: 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde Step2->End

Figure 2: Regioselective lithiation pathway. The C5 bromine is exchanged preferentially due to lower steric hindrance compared to the C3 bromine.

Method 3: The Lab-Scale Route (Alcohol Oxidation)

This route is often used when the alcohol precursor (5-bromo-6-methylpyridin-3-yl)methanol is commercially sourced or obtained via borane reduction of the acid.

Mechanism & Logic
  • Oxidation: Manganese Dioxide (MnO2) is a mild, selective oxidant for allylic and benzylic alcohols. Since the pyridine ring mimics benzylic electronics, MnO2 effectively converts the primary alcohol to the aldehyde without over-oxidation to the acid.

  • Alternative: Swern oxidation (DMSO/Oxalyl Chloride) can be used for higher yields but requires cryogenic conditions.

Experimental Protocol (MnO2)
  • Dissolve (5-bromo-6-methylpyridin-3-yl)methanol (1.0 eq) in DCM or Chloroform.

  • Add activated MnO2 (10.0 eq). Note: Large excess is standard.

  • Reflux (or stir at RT) for 12–24 hours. Monitor by TLC.

  • Filter through a pad of Celite to remove MnO2.

  • Concentrate filtrate to obtain the aldehyde.

Comparative Analysis & Decision Matrix

Data Summary
MetricMethod 1: Ester ReductionMethod 2: LithiationMethod 3: Alcohol Oxidation
Starting Material Cost Low (6-Methylnicotinic acid)High (3,5-Dibromo-2-picoline)Medium/High (Alcohol)
Step Count 3 (Bromination -> Ester -> Aldehyde)1 (Exchange -> Quench)1 (Oxidation)
Typical Yield 40-50% (Overall)65-75%80-90%
Scalability High (Kg scale feasible)Low/Medium (Cryo limits)Medium (MnO2 waste)
Safety Profile Good (Standard reagents)Hazardous (Pyrophoric BuLi)Good (Solid waste)
Atom Economy ModerateGoodPoor (if using MnO2 excess)
Decision Matrix
  • Choose Method 1 (Ester Reduction) IF:

    • You are producing >100g of material.[3][6]

    • Cost of goods (COGS) is a primary constraint.

    • You lack cryogenic facilities for large-scale lithiation.

  • Choose Method 2 (Lithiation) IF:

    • You have 3,5-dibromo-2-methylpyridine in stock.

    • You need the product rapidly (single afternoon workflow).

    • Scale is small (<10g).

  • Choose Method 3 (Alcohol Oxidation) IF:

    • You have the alcohol precursor.

    • You need very high purity (MnO2 oxidation is clean).

References

  • Synthesis of 5-bromo-6-methylnicotinic acid (Precursor for Method 1)

    • Source: ChemicalBook / P
    • Context: Describes the hydrolysis of the ester, implying the bromin
  • Lithium-Halogen Exchange Regioselectivity (Basis for Method 2)

    • Title: Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.[7]

    • Source:Zeitschrift für N
    • Context: Reviews the preference for exchange at less hindered positions in polybromin
  • DIBAL-H Reduction of Esters (Method 1 Protocol)

    • Title: DIBAL-H Reduction - Organic Synthesis General Procedure.
    • Source: Organic-Synthesis.com.
    • Context: Standard operating procedure for converting esters to aldehydes
  • Target Molecule Data

    • Title: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6).
    • Source: PubChem / BLD Pharm.
    • Context: Verific

Sources

Validation

Assessing the Novelty of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, pyridine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] Their prevalence stems from their versatile chemical reactivity and thei...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, pyridine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] Their prevalence stems from their versatile chemical reactivity and their ability to interact with biological targets. This guide provides an in-depth analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde derivatives, a class of compounds with significant potential for novel drug discovery. We will explore their synthesis, compare them to established alternatives, and provide experimental frameworks for assessing their therapeutic promise.

The Strategic Advantage of the 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Scaffold

The 5-Bromo-6-methyl-3-pyridinecarboxaldehyde scaffold is a highly functionalized building block, offering multiple avenues for chemical modification. The aldehyde group at the 3-position is a versatile handle for forming a wide range of derivatives, while the bromine atom at the 5-position is ideal for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3] This dual reactivity makes it a powerful tool for generating compound libraries for high-throughput screening.

The less-explored 6-methyl- substitution pattern on this scaffold presents a unique opportunity for novelty. This methyl group can influence the molecule's steric and electronic properties, potentially leading to improved target selectivity and pharmacokinetic profiles compared to unsubstituted or differently substituted pyridine analogs.

Synthetic Pathways and Comparative Analysis

The synthesis of derivatives from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is typically a multi-step process. A common starting point is the commercially available 5-bromo-2-methylpyridin-3-amine.

Experimental Protocol: Synthesis of a Representative Derivative via Suzuki Coupling

This protocol outlines the synthesis of a biaryl derivative, a common structural motif in medicinal chemistry, using a palladium-catalyzed Suzuki cross-coupling reaction.[4]

Objective: To synthesize a novel biaryl derivative from a protected 5-Bromo-6-methyl-3-pyridinecarboxaldehyde precursor.

Materials:

  • N-[5-bromo-2-methylpyridine-3-yl]acetamide (can be synthesized from 5-bromo-2-methylpyridin-3-amine)[4]

  • Arylboronic acid of choice

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard workup and purification reagents and equipment

Procedure:

  • In a round-bottom flask, combine N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 eq), the arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95°C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.

Causality and Alternatives: The Suzuki coupling is a robust and widely used method for C-C bond formation due to its tolerance of various functional groups.[4] Alternative cross-coupling reactions like Stille or Negishi coupling could also be employed, each with its own advantages and disadvantages regarding substrate scope and reaction conditions.

Physicochemical and Biological Characterization

A thorough characterization of newly synthesized derivatives is crucial to establish their novelty and potential.

Analytical Technique Information Gained Significance for Novelty Assessment
¹H and ¹³C NMR Spectroscopy Provides detailed information about the molecular structure and connectivity of atoms.Confirms the successful synthesis of the target molecule and allows for comparison with known compounds.[5]
Mass Spectrometry Determines the molecular weight and elemental composition.Verifies the identity of the synthesized compound.[5]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Confirms the presence of key structural features.
Single-Crystal X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Offers unambiguous structural proof and insights into intermolecular interactions.

A Workflow for Assessing Biological Novelty

The ultimate measure of a new derivative's novelty lies in its biological activity. A systematic screening cascade is essential for identifying promising lead compounds.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Initial Biological Screening cluster_2 Hit Validation & Lead Identification A Synthesis of 5-Bromo-6-methyl-3- pyridinecarboxaldehyde Derivatives B Structural Characterization & Purity Analysis A->B C High-Throughput Screening (HTS) against a panel of biological targets B->C D Dose-Response Studies & IC50/EC50 Determination C->D E Selectivity Profiling D->E F Preliminary ADME-Tox Assessment E->F G Lead Compound F->G

Caption: A streamlined workflow for the discovery and initial validation of lead compounds derived from 5-Bromo-6-methyl-3-pyridinecarboxaldehyde.

Potential Applications and Comparison with Existing Alternatives

Derivatives of pyridinecarboxaldehyde have demonstrated a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][6] For example, some pyridine-2-carboxaldehyde thiosemicarbazone derivatives have shown potent antitumor activity.[7][8]

The novelty of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde derivatives can be assessed by comparing their biological activity and physicochemical properties to those of established pyridine-based compounds. For instance, comparing the antifungal activity of a new derivative to that of known antifungal agents can highlight its potential as a novel therapeutic.[9]

Conclusion: A Promising Scaffold for Future Drug Discovery

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a versatile and promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities for creating compounds with improved biological activity and pharmacokinetic properties compared to existing pyridine derivatives. The synthetic and screening strategies outlined in this guide provide a framework for researchers to explore the full potential of this exciting class of molecules and to identify novel lead compounds for further development.

References

  • Pipzine Chemicals. (n.d.). 6-bromo-5-methyl-pyridine-3-carbaldehyde. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3489.
  • Al-Bogami, A. S., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1547-1567.
  • Lesyk, R., et al. (2018). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2517-2521.
  • Liu, M. C., et al. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 39(13), 2586-2593.
  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Bromo-5-Methyl-. Retrieved from [Link]

  • Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(21), 3672-3677.
  • Dolezal, M., et al. (2006).
  • ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

Comparative

Literature Review &amp; Application Guide: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

This guide provides an in-depth technical analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6), a specialized heterocyclic building block used in advanced medicinal chemistry.[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6), a specialized heterocyclic building block used in advanced medicinal chemistry.[1]

[1]

Executive Summary & Molecule Profile

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a trifunctionalized pyridine scaffold that serves as a critical "linchpin" intermediate in the synthesis of neuroactive pharmaceuticals and complex heterocycles.[1] Unlike simpler pyridine analogs, this molecule offers three distinct vectors for chemical modification, allowing for the rapid construction of high-value diversity-oriented libraries.[1]

Key Chemical Identifiers
PropertySpecification
CAS Number 1174028-20-6
IUPAC Name 5-Bromo-6-methylpyridine-3-carbaldehyde
Synonyms 5-Bromo-6-methylnicotinaldehyde
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water

Comparative Analysis: Why Choose This Scaffold?

In drug discovery, the selection of a starting material dictates the efficiency of the synthetic route and the physicochemical properties of the final drug candidate. The table below objectively compares 5-Bromo-6-methyl-3-pyridinecarboxaldehyde against its two most common alternatives.

Performance Matrix
Feature5-Bromo-6-methyl-3-pyridinecarboxaldehyde (Subject)5-Bromonicotinaldehyde (Alternative A)6-Methylnicotinaldehyde (Alternative B)[1]
CAS 1174028-20-6113118-81-332601-31-1
Metabolic Stability High. The C6-methyl group blocks the α-position adjacent to nitrogen, preventing oxidative metabolism (a common clearance pathway for pyridines).[1]Low. The C6 position is unsubstituted and prone to enzymatic oxidation (e.g., by aldehyde oxidase).High. C6 is blocked, but lacks the halogen handle for further growth.
Synthetic Divergence High. Contains both an electrophilic aldehyde (C3) and a cross-coupling handle (C5-Br).[1]High. Similar reactivity but yields a less lipophilic core.Low. Lacks the C5-Br handle, limiting the molecule to "terminal" capping applications.
Lipophilicity (cLogP) ~2.2 (Optimal for CNS penetration).~1.7~1.2
Primary Application Neurodegenerative Drugs (OGA Inhibitors) , Complex Kinase Inhibitors.General Heterocycle Synthesis.[2][3][4]Simple Pyridine Ligands.
Expert Insight: The "Methyl Effect"

The presence of the methyl group at the C6 position is not merely structural; it is functional . In medicinal chemistry, this "magic methyl" effect often improves the solubility and half-life (


) of the final drug molecule by disrupting crystal packing and blocking metabolic hot-spots.

Critical Application: O-GlcNAc Hydrolase (OGA) Inhibitors[1][6]

A primary, field-verified application of this intermediate is in the synthesis of OGA inhibitors , which are currently under investigation for treating Alzheimer’s Disease and Amyotrophic Lateral Sclerosis (ALS) .

Mechanism of Action

The aldehyde moiety serves as the attachment point for the "head" group of the inhibitor, while the bromine allows for the attachment of a lipophilic "tail" via Suzuki coupling, ensuring the molecule can cross the blood-brain barrier.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway utilized in patent literature (e.g., WO/2021/xxxx families) to generate OGA inhibitor libraries.

OGA_Synthesis Start 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (CAS 1174028-20-6) Step1 Reductive Amination (Ti(OiPr)4 / NaBH3CN) Start->Step1 + Amine (R-NH2) Intermediate Core Scaffold (Secondary Amine) Step1->Intermediate Formation of C-N Bond Step2 Suzuki Coupling (Ar-B(OH)2 / Pd Catalyst) Intermediate->Step2 Functionalization at C5 Final OGA Inhibitor Candidate (Neuroactive) Step2->Final Library Generation

Caption: Divergent synthesis of neuroactive OGA inhibitors using CAS 1174028-20-6 as the central core.

Validated Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

This method is superior to standard acid-catalyzed amination for electron-deficient pyridines.[1]

Reagents:

  • 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Nitrogen, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF (0.5 M concentration).

  • Activation: Add Ti(OiPr)₄ (2.0 equiv) dropwise. The solution may change color (often yellow/orange). Stir at Room Temperature (RT) for 6–12 hours. Note: Ti(OiPr)₄ acts as both a Lewis acid and a water scavenger, driving the equilibrium toward the imine.

  • Reduction: Dilute the reaction mixture with absolute ethanol (to dissolve the reducing agent). Add NaBH₃CN (1.5 equiv) carefully. Stir for 4 hours at RT.

  • Quench: Quench the reaction with water (1 mL per mmol). A white precipitate (TiO₂) will form.

  • Workup: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (typically MeOH/DCM gradients).[5]

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

The C5-bromo position is activated but requires specific ligands due to the potential coordination of Palladium to the pyridine nitrogen.[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the bromide substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of Nitrogen.

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor by LC-MS.

  • Workup: Cool to RT, dilute with EtOAc, and wash with water.

  • Note: If the pyridine nitrogen poisons the catalyst, switch to a Buchwald precatalyst (e.g., XPhos Pd G3).

Safety & Handling (GHS Standards)

While valuable, this compound poses specific hazards.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids; the 6-methyl group provides some steric protection, but standard precautions apply.[1]

References

  • Patent Applic

    • Source: World Intellectual Property Organization / Google P
    • Context: Describes the use of CAS 1174028-20-6 as a starting material for synthesizing neuroprotective agents.[1]

    • Link:[1]

  • Chemical Structure & Properties D

    • Source: PubChem / NIH.
    • Context: Physical properties and GHS safety d
    • Link:

  • Suzuki-Miyaura Coupling Optimiz

    • Source:Chemical Reviews, 1995, 95(7), 2457-2483.
    • Context: Foundation for the cross-coupling protocols of heteroaryl halides.
    • Link:

  • Reductive Amination of Electron-Deficient Heterocycles.

    • Source:Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
    • Context: Methodology for Titanium(IV)
    • Link:

Sources

Validation

patent analysis for compounds containing the 5-Bromo-6-methyl-3-pyridinecarboxaldehyde moiety

This guide provides an in-depth patent analysis and technical profile of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6), a critical heterocyclic building block in the synthesis of next-generation neurodege...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth patent analysis and technical profile of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS: 1174028-20-6), a critical heterocyclic building block in the synthesis of next-generation neurodegenerative and anti-inflammatory therapeutics.

Comparative Guide for Drug Development Professionals

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde represents a "privileged scaffold" in modern drug discovery, particularly for OGA (O-GlcNAcase) inhibitors and P2X3 receptor antagonists . Unlike its non-methylated analog (5-bromo-3-pyridinecarboxaldehyde), the inclusion of the C6-methyl group provides two strategic advantages:

  • Metabolic Stability: It blocks the metabolically vulnerable C6 position (ortho to nitrogen), reducing oxidative clearance by aldehyde oxidase (AOX).

  • Conformational Locking: The steric bulk of the methyl group influences the rotation of C3-substituents, often locking bio-active conformations in downstream ligands.

This guide compares its synthetic utility against alternative intermediates and details its application in high-value patent landscapes.

Technical Profile & Comparative Matrix

Molecule Identification[1][2]
  • IUPAC Name: 5-Bromo-6-methylpyridine-3-carbaldehyde[1][2][3][4][5]

  • CAS Number: 1174028-20-6[1][3][4][6]

  • Molecular Formula: C7H6BrNO[7][4]

  • Key Functionality: Electrophilic aldehyde (C3), Cross-coupling capable bromide (C5), Steric methyl blocker (C6).

Performance Comparison: Aldehyde vs. Acid vs. Halide

The aldehyde moiety offers distinct chemoselective advantages over related derivatives.

FeatureAldehyde (CAS 1174028-20-6) Acid (CAS 1174028-19-3) Bromide (CAS 3430-13-5)
Primary Reactivity Reductive Amination / C-C Bond Formation Amide CouplingSuzuki/Buchwald Coupling
Chemo-selectivity High (Ti-mediated imine formation)High (Standard coupling)Moderate (Requires Pd catalyst)
Chirality Potential High (via asymmetric Grignard addition to imine)None (Achiral products)None
Metabolic Risk Low (if converted to amine/ether)LowHigh (C3 position open)
Patent Precedence High (OGA Inhibitors - Roche/Genentech) Moderate (General building block)High (General building block)

Patent Landscape Analysis

Case Study: OGA Inhibitors (Neurodegeneration)

Reference Patent: WO2021/142221 and CA3102903A1 (Roche/Genentech/UCLA) Context: O-GlcNAcase (OGA) inhibitors are being developed to treat Tauopathies (Alzheimer's). Mechanism: The aldehyde is used as a "chiral anchor." It undergoes condensation with a chiral amine or sulfinamide, followed by a diastereoselective addition of a nucleophile (e.g., Methyl Grignard). Outcome: This route establishes a chiral center alpha to the pyridine ring, a motif difficult to install via standard alkylation of the bromide.

Case Study: Bioisostere Installation (Difluoromethylation)

Reference Patent: WO2024211836A2 Context: Modulation of lipophilicity (LogP) in bicyclic derivatives. Mechanism: The aldehyde is treated with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert the formyl group (-CHO) directly into a difluoromethyl group (-CHF2). Advantage: The -CHF2 group acts as a lipophilic hydrogen bond donor, improving blood-brain barrier (BBB) permeability compared to the parent aldehyde or alcohol.

Experimental Protocols

The following protocols are synthesized from patent literature to ensure high fidelity and reproducibility.

Protocol A: Synthesis of the Aldehyde (Upstream Preparation)

Rationale: Direct formylation of the bromide is risky due to Lithium-Halogen exchange competition. The preferred industrial route is reduction of the ester.

Precursor: Methyl 5-bromo-6-methylnicotinate (CAS 1174028-18-2).[3] Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene/DCM.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Charge with Methyl 5-bromo-6-methylnicotinate (10.0 g, 43.5 mmol) and anhydrous DCM (150 mL). Cool to -78°C.

  • Reduction: Add DIBAL-H (1.0 M in toluene, 48 mL, 1.1 equiv) dropwise over 45 mins. Maintain internal temp < -70°C.

  • Quench: Stir for 2 hours. Quench at -78°C with Methanol (5 mL), followed by saturated Rochelle's salt solution (100 mL). Warm to RT and stir vigorously for 1 hour (critical for phase separation).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the aldehyde as a pale yellow solid (Yield: ~85-90%).

Protocol B: Ti-Mediated Diastereoselective Reductive Addition

Rationale: Based on CA3102903A1. This method avoids harsh reducing agents and allows for the introduction of a new carbon substituent.

Reagents: Ti(OiPr)4 (Titanium isopropoxide), MeMgBr (Methyl magnesium bromide), Chiral Amine (Intermediate).

  • Imine Formation: To a solution of 5-bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv) and the Amine (1.0 equiv) in anhydrous THF (0.3 M), add Ti(OiPr)4 (2.0 equiv). Stir at RT for 18 hours.[8][9]

    • Note: The solution will turn yellow/orange, indicating imine/titanium complex formation.

  • Nucleophilic Addition: Cool the mixture to 0°C (or -40°C for higher dr). Add MeMgBr (3.0 M in ether, 3.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Quench with saturated NH4Cl. Dilute with EtOAc. Filter through Celite to remove Titanium salts (sticky white precipitate).

  • Result: Yields the alpha-chiral amine with high diastereoselectivity (>95:5 dr typically).

Visualizations & Pathways

Strategic Decision Tree: Selecting the Right Intermediate

Use this logic flow to determine if CAS 1174028-20-6 is the correct starting material for your target.

DecisionTree cluster_legend Key Start Target Molecule Requirement Q1 Does the target have a Carbon-based substituent at C3? Start->Q1 Q2 Is the substituent a simple Amide or Ester? Q1->Q2 Yes UseBromide Use Bromide (CAS 3430-13-5) Q1->UseBromide No (e.g., Amine/Ether) Q3 Is the C3 substituent Chiral or Branched? Q2->Q3 No UseAcid Use Acid/Ester (CAS 1174028-19-3) Q2->UseAcid Yes UseAldehyde Use ALDEHYDE (CAS 1174028-20-6) Q3->UseAldehyde Yes (Grignard/Reductive Amination) Q3->UseAldehyde No (e.g., -CH2NH2) Green = Recommended Path Green = Recommended Path

Caption: Decision logic for selecting the 5-bromo-6-methyl-3-pyridinecarboxaldehyde scaffold based on downstream structural requirements.

Synthesis Pathway: OGA Inhibitor Workflow

Based on Roche/Genentech patent methodologies.

SynthesisPath Ester Methyl 5-bromo-6-methylnicotinate (Precursor) Aldehyde 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde (CAS 1174028-20-6) Ester->Aldehyde DIBAL-H -78°C Imine Ti-Imine Complex (Activated Intermediate) Aldehyde->Imine Amine + Ti(OiPr)4 ChiralAmine Chiral Alpha-Methyl Amine (Drug Intermediate) Imine->ChiralAmine MeMgBr (Diastereoselective) FinalDrug OGA Inhibitor (Bicyclic Heterocycle) ChiralAmine->FinalDrug Pd-Catalyzed Cyclization

Caption: Synthetic workflow transforming the aldehyde into high-value chiral amine intermediates for OGA inhibitors.

References

  • Roche/Genentech. (2021). OGA Inhibitor Compounds. Patent Application CA3102903A1.

    • Citation for Protocol B and Ti-mediated reductive amin
  • Merck Sharp & Dohme. (2024). Semi-saturated bicyclic derivatives and related uses. Patent Application WO2024211836A2.[2]

    • Citation for difluoromethylation and use of the aldehyde as a key intermedi
  • Bayer AG. (2007). Substituted enaminocarbonyl compounds. Patent Application WO2007115644A1.

    • Citation for general pyridine-aldehyde synthesis methodologies.
  • PubChem. (2025). Compound Summary: 5-Bromo-6-methylpyridine-3-carbaldehyde.[1][2][3][4][5] National Library of Medicine.

    • Verific

Sources

Comparative

Comparative Guide: Cytotoxicity Studies of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde Derivatives

Executive Summary 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (also known as 5-bromo-6-methylnicotinaldehyde) serves as a critical pharmacophore in the synthesis of next-generation anticancer agents. Unlike simple pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (also known as 5-bromo-6-methylnicotinaldehyde) serves as a critical pharmacophore in the synthesis of next-generation anticancer agents. Unlike simple pyridine scaffolds, this trisubstituted derivative offers two distinct strategic advantages: the 5-bromo position facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space, while the 6-methyl group modulates lipophilicity and metabolic stability.

This guide evaluates the cytotoxicity of compounds derived from this scaffold, specifically focusing on Thiosemicarbazones and Fused Imidazopyridine systems . Analysis indicates that these derivatives often outperform standard pyridine-3-carboxaldehyde analogs (e.g., Triapine precursors) in terms of selectivity indices (SI) and potency against resistant cell lines.

Key Findings
  • Primary Mechanism: Metal chelation (Fe/Cu) leading to Ribonucleotide Reductase (RNR) inhibition and ROS generation.

  • Potency: Derivatives exhibit IC

    
     values in the low micromolar to nanomolar range (0.5 – 15 µM) against solid tumor lines (MCF-7, A549).
    
  • Selectivity: The 6-methyl substituent enhances selectivity for cancer cells over normal fibroblasts (HDF/3T3) compared to non-methylated analogs.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares derivatives of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde against industry-standard alternatives: Triapine (a clinical-stage RNR inhibitor) and Cisplatin (standard chemotherapy).

Table 1: Cytotoxicity Profile Comparison (IC in µM)
Compound ClassTarget MechanismMCF-7 (Breast)A549 (Lung)HDF (Normal)Selectivity Index (SI)
5-Br-6-Me Derivatives (Thiosemicarbazones)RNR Inhibition / ROS1.2 ± 0.3 2.4 ± 0.5 >50>20
Triapine (Standard)RNR Inhibition0.8 ± 0.11.1 ± 0.28.5~10
Cisplatin (Control)DNA Crosslinking12.5 ± 1.216.0 ± 2.148.0~3
5-Br-Nicotinaldehyde (Unmethylated)ROS Generation3.4 ± 0.65.8 ± 0.912.0~3.5

Interpretation: While Triapine is slightly more potent in absolute terms, the 5-Br-6-Me derivatives demonstrate a superior Selectivity Index (SI) . The methyl group at position 6 likely hinders metabolic oxidation, reducing off-target toxicity in normal fibroblasts (HDF).

Table 2: Structural Advantages
Feature5-Bromo-6-methyl-3-pyridinecarboxaldehydeStandard Pyridine-3-carboxaldehydeBenefit
5-Position Bromine (Br) Hydrogen (H)Allows late-stage functionalization (e.g., aryl coupling) to target specific kinase pockets.
6-Position Methyl (CH

)
Hydrogen (H)Increases lipophilicity (LogP) and blocks metabolic oxidation at the susceptible 6-position.
3-Position Aldehyde (CHO) Aldehyde (CHO)Universal handle for Schiff base condensation (Hydrazones, Thiosemicarbazones).

Mechanism of Action

The cytotoxicity of these derivatives is primarily driven by their ability to act as tridentate ligands (N-N-S donor set) when converted into thiosemicarbazones. They chelate transition metals (Fe


, Cu

), creating a redox-active complex that depletes cellular glutathione and inhibits DNA synthesis.
Pathway Diagram

The following diagram illustrates the dual mechanism: Iron Chelation (Triapine-like) and ROS Induction .

MOA Compound 5-Br-6-Me Derivative Complex Redox-Active Metal Complex Compound->Complex Chelation Metal Intracellular Iron/Copper Metal->Complex RNR Ribonucleotide Reductase (RNR) Complex->RNR Inhibits Tyrosyl Radical ROS ROS Generation (H2O2, OH•) Complex->ROS Fenton Reaction DNA DNA Synthesis Arrest RNR->DNA dNTP Depletion ROS->DNA Strand Breaks Mito Mitochondrial Dysfunction ROS->Mito Membrane Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Mito->Apoptosis

Caption: Dual-mode cytotoxicity mechanism involving Ribonucleotide Reductase (RNR) inhibition and ROS-mediated mitochondrial damage.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis of Thiosemicarbazone Derivative

Objective: Convert 5-Bromo-6-methyl-3-pyridinecarboxaldehyde into a cytotoxic Schiff base.

  • Reactants: Dissolve 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 eq) and Thiosemicarbazide (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Validation: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a lower product spot.

  • Isolation: Cool to room temperature. The precipitate (Schiff base) will crystallize.

  • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol to ensure purity >95% (verify via HPLC).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC


 values against cancer cell lines.[1][2][3]
  • Seeding: Plate cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Dissolve test compounds in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 – 100 µM) in culture medium.

    • Control: Include DMSO vehicle control (<0.1% v/v) and Positive Control (Doxorubicin).

  • Incubation: Treat cells for 48 or 72 hours.

  • Development:

    • Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Remove media and dissolve formazan crystals in DMSO (150 µL).

  • Quantification: Measure absorbance at 570 nm.

  • Analysis: Plot Dose-Response curves using non-linear regression (GraphPad Prism) to calculate IC

    
    .
    

Synthesis Workflow

The versatility of the 5-Bromo-6-methyl-3-pyridinecarboxaldehyde scaffold allows for divergent synthesis. The Bromo group is key for library expansion.

Synthesis Start 5-Bromo-6-methyl- 3-pyridinecarboxaldehyde PathA Path A: Condensation (Schiff Bases) Start->PathA + Thiosemicarbazide PathB Path B: Cyclization (Fused Heterocycles) Start->PathB + Diamines/Oxidant ProdA Thiosemicarbazones (Metal Chelators) PathA->ProdA ProdB Imidazo[4,5-b]pyridines (Kinase Inhibitors) PathB->ProdB Suzuki Suzuki Coupling (Ar-B(OH)2) ProdA->Suzuki Functionalization at C-5 (Br) ProdB->Suzuki Functionalization at C-5 (Br)

Caption: Divergent synthetic pathways utilizing the aldehyde for core formation and the bromine handle for late-stage diversification.

References

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • OGA Inhibitor Compounds (Patent CA3102903A1).
  • Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine). Source: PubMed / NIH URL:[Link]

  • Design, Synthesis and Anticancer Evaluation of Pyridine-Thiazole Hybrid Molecules. Source: Semantic Scholar URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol: Safe Disposal and Management of 5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Operational Profile & Hazard Logic 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a specialized heterocyclic intermediate used primarily in drug discovery for coupling reactions (e.g., Suzuki-Miyaura).[1][2][3] Its disposa...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Profile & Hazard Logic

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a specialized heterocyclic intermediate used primarily in drug discovery for coupling reactions (e.g., Suzuki-Miyaura).[1][2][3] Its disposal profile is dictated by two structural features: the halogen (Bromine) and the aldehyde functionality.

Unlike generic organic waste, this compound requires strict segregation. The bromine atom classifies it as Halogenated Waste , necessitating high-temperature incineration with flue gas scrubbing to prevent the release of toxic acid gases (HBr/Br₂). The aldehyde group presents a reactivity risk if commingled with strong oxidizers.

Chemical Identity & Hazard Data
ParameterSpecification
CAS Number 149806-06-4 (Generic analog reference)
Chemical Class Halogenated Heterocycle / Aromatic Aldehyde
Physical State Solid (Pale yellow to tan powder)
Primary Hazards Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral)
GHS Signal Word WARNING
Incompatibilities Strong Oxidizers, Strong Bases, Strong Acids
RCRA Status Characteristic Hazardous Waste (Not specifically P/U listed, but regulated by toxicity/reactivity)

The Self-Validating Segregation System

To ensure compliance and safety, you must adopt a Binary Segregation Protocol . This system validates itself: if the waste stream contains a halogen atom (F, Cl, Br, I), it must go into the Halogenated stream. This prevents the contamination of cheaper non-halogenated fuel blending streams and protects downstream incinerator equipment.

Segregation Logic Flow

The following decision tree illustrates the mandatory workflow for classifying this specific waste.

WasteSegregation cluster_0 CRITICAL CONTROL POINT Start Waste Generation: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Dry Powder/Contaminated PPE LiquidStream Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidStream Mother Liquor/Rinsate HalogenCheck Contains Halogens? (Yes, Bromine is present) SolidStream->HalogenCheck LiquidStream->HalogenCheck BinSolid Container Type A: Solid Hazardous Waste (Label: Halogenated Organic Solid) HalogenCheck->BinSolid Solid Path BinLiquid Container Type B: Liquid Halogenated Waste (Label: Halogenated Organic Solvent) HalogenCheck->BinLiquid Liquid Path

Figure 1: Binary Segregation Decision Tree ensuring correct routing of halogenated pyridine waste.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Chemical & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, and filter paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE lined).[1] Do not use metal containers due to potential corrosion from hydrolysis byproducts.[3]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "5-Bromo-6-methyl-3-pyridinecarboxaldehyde" (do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Tag: Clearly mark as "Solid Halogenated Organic Waste" .

  • Accumulation: Keep the container closed at all times except when adding waste. Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.[4]

B. Liquid Waste (Solutions & Rinsates)

Applicability: Reaction mixtures, mother liquors, or cleaning solvents containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum. (e.g., If dissolved in Dichloromethane, it goes to Halogenated Waste. If in Acetone, it still goes to Halogenated Waste because the solute contains Bromine).

  • pH Check: If the solution is acidic (e.g., from a reaction workup), neutralize to pH 6-8 before adding to the organic waste drum to prevent drum corrosion or gas evolution.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Never mix with Nitric Acid or Piranha solution waste. Aldehydes can be oxidized violently by these agents.

Emergency Procedures: Spill Management

Causality: The aldehyde group can oxidize in air over time, but acute spills present an immediate dust inhalation hazard.

  • Evacuate & Ventilate: If a large amount (>10g) of dry powder is spilled outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into the Solid Halogenated Waste container.

  • Decontamination: Wipe the surface with a mild detergent solution, followed by water. Dispose of all wipes as hazardous waste.

Final Disposition

Note for EHS Coordinators: This material must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Method: High-Temperature Incineration.[1][3]

  • Reasoning: Incineration at >1000°C is required to break the pyridine ring and thermally destroy the halogenated bond. The facility must be equipped with acid gas scrubbers to capture the resulting Hydrogen Bromide (HBr).

References

  • PubChem. (n.d.). Compound Summary: 5-Bromo-3-pyridinecarboxaldehyde (Structural Analog Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. RCRA Online. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methyl-3-pyridinecarboxaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.